molecular formula C9H20ClNO2 B1677578 Muscarine Chloride CAS No. 2303-35-7

Muscarine Chloride

Numéro de catalogue: B1677578
Numéro CAS: 2303-35-7
Poids moléculaire: 209.71 g/mol
Clé InChI: WUFRNEJYZWHXLC-CTERPIQNSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Main toxic constituent of the fly fungus Amanita muscaria and various Inocybe species (2S,4R,5S)-Muscarine belongs to the family of Oxolanes. These are organic compounds containing an oxolane (tetrahydrofuran) ring, which is a saturated aliphatic five-member ring containing one oxygen and five carbon atoms.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

IUPAC Name

[(2S,4R,5S)-4-hydroxy-5-methyloxolan-2-yl]methyl-trimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20NO2.ClH/c1-7-9(11)5-8(12-7)6-10(2,3)4;/h7-9,11H,5-6H2,1-4H3;1H/q+1;/p-1/t7-,8-,9+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUFRNEJYZWHXLC-CTERPIQNSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC(O1)C[N+](C)(C)C)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](C[C@H](O1)C[N+](C)(C)C)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30945718
Record name (+)-Muscarine chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30945718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Extremely hygroscopic solid; [Merck Index]
Record name Muscarine chloride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6212
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

VERY SOL IN WATER, ETHANOL; SLIGHTLY SOL IN CHLOROFORM, ETHER, ACETONE
Record name MUSCARINE CHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3515
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

STOUT PRISMS FROM ETHANOL + ACETONE

CAS No.

2303-35-7, 2936-25-6, 300-54-9
Record name D-ribo-Hexitol, 2,5-anhydro-1,4,6-trideoxy-6-(trimethylammonio)-, chloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2303-35-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Muscarine chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002303357
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DL-Muscarine chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002936256
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Muscarine chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30945718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2S-(2α,4β,5α)]-[tetrahydro-4-hydroxy-5-methylfurfuryl]trimethylammonium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.541
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name [2S-(2α,4β,5α)]-[tetrahydro-4-hydroxy-5-tetramethylfurfuryl]trimethylammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.240
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (�±)-Muscarine chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MUSCARINE CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U700RQ3UBQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name MUSCARINE CHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3515
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

180-181 °C
Record name MUSCARINE CHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3515
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

A Technical Guide to the Chemical Synthesis and Purification of Muscarine Chloride Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the stereoselective synthesis and purification of muscarine chloride isomers, critical compounds for research into the cholinergic nervous system. This document provides a comprehensive overview of established synthetic methodologies, detailed experimental protocols, and purification techniques. Quantitative data is presented in structured tables for comparative analysis, and key biological and experimental workflows are visualized through detailed diagrams.

Introduction to Muscarine and its Stereoisomers

Muscarine is a naturally occurring alkaloid found in certain species of mushrooms, notably Amanita muscaria. It is a potent and selective agonist of the muscarinic acetylcholine receptors (mAChRs), making it an invaluable tool in pharmacology for studying the parasympathetic nervous system. The muscarine molecule possesses three chiral centers, giving rise to eight possible stereoisomers. These are grouped into four pairs of enantiomers: muscarine, epi-muscarine, allo-muscarine, and epiallo-muscarine. The biological activity of these isomers varies significantly, with the naturally occurring (+)-muscarine exhibiting the highest potency. This stereoselectivity highlights the precise structural requirements for activation of muscarinic receptors.

Muscarinic Acetylcholine Receptor Signaling Pathways

Muscarine exerts its physiological effects by binding to and activating muscarinic acetylcholine receptors, which are G protein-coupled receptors (GPCRs). There are five subtypes of mAChRs (M1-M5), which are broadly classified into two major signaling pathways based on their G-protein coupling.

M1, M3, and M5 receptors typically couple to Gq/11 proteins, activating phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in a cellular response.

M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the Gi/o protein can also directly activate G protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to membrane hyperpolarization.

Gq_signaling cluster_cytosol Cytosol Muscarine Muscarine M1_M3_M5 M1/M3/M5 Receptor Muscarine->M1_M3_M5 Gq11 Gq/11 M1_M3_M5->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release stimulates PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response Ca2_release->Cellular_Response PKC->Cellular_Response

Gq/11-coupled muscarinic receptor signaling pathway.

Gi_signaling cluster_cytosol Cytosol Muscarine Muscarine M2_M4 M2/M4 Receptor Muscarine->M2_M4 Gio Gi/o M2_M4->Gio activates AC Adenylyl Cyclase (AC) Gio->AC inhibits (α subunit) GIRK GIRK Channel Gio->GIRK activates (βγ subunit) ATP ATP AC->ATP converts K_efflux K⁺ Efflux GIRK->K_efflux cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response K_efflux->Cellular_Response

Gi/o-coupled muscarinic receptor signaling pathway.

Stereoselective Synthesis of Muscarine Isomers

Several stereoselective synthetic routes to the various muscarine isomers have been developed. The choice of starting material is crucial for establishing the desired stereochemistry. Common chiral precursors include lactic acid esters and carbohydrates like D-glucose and D-mannitol.

Synthesis of (+)-Muscarine from S-(-)-Ethyl Lactate

An efficient and concise synthesis of (+)-muscarine starts from commercially available S-(-)-ethyl lactate.[1] This method provides good overall yield and stereocontrol. The key steps involve the formation of a protected aldehyde, a zinc-mediated allylation, an iodocyclization to form the tetrahydrofuran ring, and a final amination.

Experimental Protocol: Synthesis of (+)-Muscarine Chloride

  • Protection of S-(-)-Ethyl Lactate: S-(-)-Ethyl lactate is converted to its 2,6-dichlorobenzyl ether in approximately 90% yield.

  • Reduction to Aldehyde: The ester is reduced to the corresponding aldehyde using diisobutylaluminium hydride (DIBAL-H). The crude aldehyde is used immediately in the next step.

  • Zinc-Mediated Allylation: The crude aldehyde is treated with allyl bromide and zinc powder in an aqueous solution of ammonium chloride to yield a mixture of syn and anti homoallylic alcohols.

  • Iodocyclization: The major syn isomer is treated with iodine in acetonitrile at 0°C to induce a stereoselective cyclization, forming the iodomethyl-tetrahydrofuran derivative.

  • Quaternization and Anion Exchange: The iodomethyl intermediate is reacted with excess trimethylamine in ethanol to form (+)-muscarine iodide. The iodide salt can be converted to the chloride salt by anion exchange chromatography.

Synthesis of other Muscarine Stereoisomers

The synthesis of the other stereoisomers, including epi-muscarine, allo-muscarine, and epiallo-muscarine, can be achieved by employing different chiral starting materials or by modifying the synthetic route to alter the stereochemistry at one or more of the chiral centers. For example, a divergent synthesis of (+)-muscarine and (+)-epi-muscarine has been achieved from D-glucose.[2]

Quantitative Data on Synthetic Routes

The efficiency of different synthetic routes can be compared based on key quantitative parameters such as overall yield, and the stereoselectivity of key steps, often expressed as diastereomeric ratio (dr) or enantiomeric excess (ee).

Synthetic RouteStarting MaterialKey StepsOverall Yield (%)Stereoselectivity (dr or ee%)Reference
(+)-Muscarine S-(-)-Ethyl LactateZinc-mediated allylation, Iodocyclization~30-40%Allylation (syn:anti = 4:1)[1]
(+)-Muscarine D-MannitolAcid-catalyzed cyclization, Epoxide formation~10-15%Stereospecific[3]
(+)-Epi-muscarine D-GlucoseStereospecific cyclization, Catalytic hydrogenationNot reportedStereospecific[2]

Purification of this compound Isomers

The purification of the target muscarine isomer from the reaction mixture and the separation of diastereomers are critical steps in obtaining a stereochemically pure compound. A combination of standard and specialized chromatographic techniques is typically employed.

General Purification Workflow

A typical workflow for the synthesis and purification of a muscarine isomer involves several key stages, from the initial reaction to the isolation of the final pure product.

synthesis_workflow Start Chiral Starting Material (e.g., S-(-)-Ethyl Lactate) Reaction_Steps Multi-step Synthesis (Protection, Reduction, C-C bond formation, Cyclization) Start->Reaction_Steps Workup Reaction Work-up (Quenching, Extraction, Drying) Reaction_Steps->Workup Crude_Product Crude Product Mixture (Diastereomers & Impurities) Workup->Crude_Product Column_Chromatography Column Chromatography (Silica Gel) Crude_Product->Column_Chromatography Diastereomer_Separation Separation of Diastereomers (Chiral HPLC or Recrystallization) Column_Chromatography->Diastereomer_Separation Quaternization Quaternization (with Trimethylamine) Diastereomer_Separation->Quaternization Anion_Exchange Anion Exchange Chromatography (to Chloride salt) Quaternization->Anion_Exchange Final_Product Pure this compound Isomer Anion_Exchange->Final_Product Analysis Purity & Stereochemical Analysis (NMR, MS, Chiral HPLC) Final_Product->Analysis

General workflow for the synthesis and purification of a muscarine isomer.
Experimental Protocols for Purification

Column Chromatography on Silica Gel: Crude reaction mixtures are often first purified by column chromatography on silica gel to remove non-polar impurities and to separate major diastereomers if their polarity difference is significant. A gradient of solvents, such as hexane and ethyl acetate, is commonly used.

Chiral High-Performance Liquid Chromatography (HPLC): For the separation of enantiomers and diastereomers with very similar polarities, chiral HPLC is the method of choice. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often effective.

Protocol for Chiral HPLC Separation of Muscarine Isomers:

  • Column: A chiral column, for example, a Chiralpak AD-H or similar amylose-based column, is typically used.

  • Mobile Phase: A mixture of a non-polar solvent like n-hexane and an alcohol such as ethanol or isopropanol, often with a small amount of an amine modifier like diethylamine to improve peak shape, is employed in an isocratic elution mode.

  • Detection: UV detection at a low wavelength (e.g., 210-220 nm) is suitable as muscarine lacks a strong chromophore.

  • Sample Preparation: The sample is dissolved in the mobile phase before injection.

The specific conditions, including the exact mobile phase composition and flow rate, need to be optimized for the specific mixture of isomers being separated.

Conclusion

The stereoselective synthesis and purification of this compound isomers are essential for advancing our understanding of the cholinergic system. The methodologies outlined in this guide provide a framework for the preparation of these valuable research tools. Careful selection of synthetic strategy and rigorous purification are paramount to obtaining stereochemically pure isomers, which are crucial for elucidating the specific roles of different muscarinic receptor subtypes in health and disease. Future research may focus on developing even more efficient and scalable synthetic routes and exploring the therapeutic potential of novel muscarinic agonists based on the muscarine scaffold.

References

Unraveling the Intricacies of Muscarine Chloride's Interaction with Muscarinic Acetylcholine Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the mechanism of action of muscarine chloride on the five subtypes of muscarinic acetylcholine receptors (M1-M5). Muscarine, a natural alkaloid originally isolated from the Amanita muscaria mushroom, serves as the archetypal agonist for this receptor family, making its study fundamental to understanding cholinergic neurotransmission and the development of targeted therapeutics. This document details the specific G-protein coupling and downstream signaling cascades initiated by muscarine, presents quantitative data on its binding and functional parameters, and outlines the key experimental protocols used to elucidate these properties.

Introduction to Muscarinic Acetylcholine Receptors (mAChRs)

Muscarinic acetylcholine receptors are members of the G protein-coupled receptor (GPCR) superfamily, which are integral to the function of the central and peripheral nervous systems.[1][2][3] These receptors are activated by the endogenous neurotransmitter acetylcholine (ACh) and are involved in a vast array of physiological processes, including heart rate regulation, smooth muscle contraction, glandular secretion, and cognitive functions.[4][5][6] Five distinct subtypes, M1 through M5, have been identified, each encoded by a separate gene and exhibiting unique tissue distribution and signaling properties.[1][2][3][5]

This compound: The Prototypical Muscarinic Agonist

This compound is a quaternary ammonium salt of muscarine. It is highly selective for muscarinic receptors over the other major class of acetylcholine receptors, the nicotinic receptors.[2] This selectivity is what originally allowed for the pharmacological distinction between these two receptor families. As an agonist, muscarine binds to and activates mAChRs, mimicking the effects of acetylcholine.[7]

Core Mechanism of Action: G-Protein Coupling and Signal Transduction

The five mAChR subtypes are broadly categorized into two major signaling pathways based on their preferential coupling to distinct families of heterotrimeric G proteins.[5]

M1, M3, and M5 Receptors: The Gq/11 Pathway

The M1, M3, and M5 receptor subtypes predominantly couple to G proteins of the Gq/11 family.[1][2][3][8] Activation of these receptors by this compound initiates a canonical signaling cascade:

  • G Protein Activation: The muscarine-bound receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein.

  • Phospholipase C (PLC) Stimulation: The activated Gαq/11 subunit stimulates the membrane-bound enzyme phospholipase C.[2][9]

  • Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][10]

  • Downstream Effects:

    • IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[10]

    • DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC).[10]

This cascade ultimately leads to a variety of cellular responses, including smooth muscle contraction, glandular secretion, and neuronal excitation.[5][7][11] Furthermore, activation of these receptors can also stimulate mitogen-activated protein kinase (MAPK).[12]

Gq_Signaling_Pathway cluster_receptor Plasma Membrane cluster_cytosol Cytosol Muscarine Muscarine Chloride M1_M3_M5 M1/M3/M5 Receptor Muscarine->M1_M3_M5 Binds Gq11 Gq/11 (α, βγ) M1_M3_M5->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release Ca_Release->PKC Co-activates Cellular_Response Cellular Response (e.g., Contraction, Secretion) Ca_Release->Cellular_Response Mediates PKC->Cellular_Response Phosphorylates Targets ER->Ca_Release

Caption: M1, M3, and M5 Receptor Gq/11 Signaling Pathway.
M2 and M4 Receptors: The Gi/o Pathway

The M2 and M4 receptor subtypes preferentially couple to inhibitory G proteins of the Gi/o family.[1][2][3][13] this compound activation of these receptors leads to inhibitory cellular effects through two primary mechanisms:

  • Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[2][13][14][15] This reduction in cAMP levels decreases the activity of Protein Kinase A (PKA), altering the phosphorylation state and activity of numerous downstream proteins.

  • Modulation of Ion Channels: The Gβγ subunits, dissociated from Gαi/o upon receptor activation, can directly interact with and modulate the activity of ion channels.[16] A prominent effect is the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux, hyperpolarization of the cell membrane, and a subsequent inhibitory effect on neuronal firing and cardiac muscle contraction.[16][17]

Gi_Signaling_Pathway cluster_receptor Plasma Membrane cluster_cytosol Cytosol Muscarine Muscarine Chloride M2_M4 M2/M4 Receptor Muscarine->M2_M4 Binds Gio Gi/o (α, βγ) M2_M4->Gio Activates AC Adenylyl Cyclase (AC) Gio->AC αi inhibits GIRK GIRK Channel Gio->GIRK βγ activates ATP ATP AC->ATP Converts K_Efflux K⁺ Efflux GIRK->K_Efflux cAMP cAMP ↓ ATP->cAMP PKA PKA Activity ↓ cAMP->PKA Hyperpolarization Hyperpolarization (Inhibitory Response) PKA->Hyperpolarization Reduces phosphorylation of other channels K_Efflux->Hyperpolarization

Caption: M2 and M4 Receptor Gi/o Signaling Pathway.

Quantitative Pharmacology of this compound

The interaction of this compound with each mAChR subtype can be quantified by its binding affinity (Ki) and its functional potency (EC50) and efficacy. While muscarine is a potent agonist at all five subtypes, there are subtle differences in its affinity and functional profile across the receptor family.

  • Binding Affinity (Ki): Represents the equilibrium dissociation constant of the ligand-receptor complex, indicating the concentration of ligand required to occupy 50% of the receptors. A lower Ki value signifies higher binding affinity.

  • Functional Potency (EC50): The concentration of an agonist that produces 50% of the maximal possible effect.

  • Efficacy: The ability of an agonist to activate the receptor and elicit a cellular response, often expressed relative to the endogenous agonist, acetylcholine.

Note: Specific quantitative values for this compound can vary between studies depending on the experimental system (e.g., cell line, tissue preparation) and assay conditions. The data presented below is a representative summary.

Receptor SubtypeG-Protein CouplingBinding Affinity (pKi)Functional Potency (pEC50)Primary Signaling Pathway
M1 Gq/11[1][3]~6.5 - 7.5~6.0 - 7.0PLC activation, Ca²⁺ mobilization[2][8]
M2 Gi/o[1][3]~7.0 - 8.0~6.5 - 7.5Adenylyl cyclase inhibition[2][8]
M3 Gq/11[1][3]~7.0 - 8.0~6.5 - 7.5PLC activation, Ca²⁺ mobilization[2][8]
M4 Gi/o[1][3]~6.5 - 7.5~6.0 - 7.0Adenylyl cyclase inhibition[2][8]
M5 Gq/11[1][3]~6.0 - 7.0~5.5 - 6.5PLC activation, Ca²⁺ mobilization[2][8]

Key Experimental Protocols

The characterization of this compound's action on mAChRs relies on a suite of established in vitro assays.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity (Ki) of a compound for a receptor.[10] Competition binding assays are typically used for this purpose.[18][19]

Methodology:

  • Membrane Preparation: Cells or tissues expressing the target mAChR subtype are harvested and homogenized to prepare a membrane fraction rich in the receptor of interest.[16][20]

  • Incubation: The membrane preparation is incubated in a buffered solution containing:

    • A fixed concentration of a high-affinity radiolabeled antagonist (e.g., [³H]-N-methylscopolamine, [³H]NMS).[16]

    • Varying concentrations of the unlabeled competitor ligand (this compound).

  • Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters, separating the receptor-bound radioligand from the free radioligand in the solution.[16][20]

  • Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of this compound. The IC50 (the concentration of muscarine that inhibits 50% of the specific radioligand binding) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start prep Membrane Preparation (Cells/Tissue expressing mAChR) start->prep incubate Incubation - Membranes - Radioligand ([³H]NMS) - this compound (variable conc.) prep->incubate filter Rapid Vacuum Filtration (Separates Bound from Free) incubate->filter count Scintillation Counting (Measures Radioactivity) filter->count analyze Data Analysis (Determine IC50 and calculate Ki) count->analyze end End analyze->end

Caption: Workflow for a Radioligand Competition Binding Assay.
Functional Assays

Functional assays measure the cellular response to receptor activation, allowing for the determination of agonist potency (EC50) and efficacy. The choice of assay depends on the G-protein coupling of the receptor subtype.

This assay measures the increase in intracellular calcium following the activation of Gq/11-coupled receptors.[21][22]

Methodology:

  • Cell Culture and Dye Loading: Cells stably expressing the M1, M3, or M5 receptor are seeded in microplates.[23] They are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-3, Fluo-4, or Fura-2) which increases its fluorescence intensity upon binding to Ca²⁺.[23][24]

  • Agonist Addition: A baseline fluorescence reading is taken before varying concentrations of this compound are added to the wells.

  • Fluorescence Measurement: The change in fluorescence is monitored in real-time using a plate reader, such as a FlexStation.[23][24]

  • Data Analysis: The peak fluorescence response is plotted against the log concentration of this compound to generate a dose-response curve, from which the EC50 value is determined.

Calcium_Assay_Workflow start Start seed_cells Seed Cells Expressing M1/M3/M5 Receptors start->seed_cells load_dye Load Cells with Ca²⁺-Sensitive Dye seed_cells->load_dye baseline Measure Baseline Fluorescence load_dye->baseline add_agonist Add this compound (variable conc.) baseline->add_agonist measure_response Monitor Fluorescence Change (Real-time) add_agonist->measure_response analyze Data Analysis (Determine EC50) measure_response->analyze end End analyze->end

Caption: Workflow for a Calcium Mobilization Assay.

This assay quantifies the inhibition of cAMP production following the activation of Gi/o-coupled receptors.[14][25]

Methodology:

  • Cell Culture and Stimulation: Cells expressing M2 or M4 receptors are treated with an agent that stimulates adenylyl cyclase (e.g., forskolin) to increase basal cAMP levels.

  • Agonist Treatment: The cells are then co-incubated with varying concentrations of this compound.

  • Cell Lysis and cAMP Measurement: The reaction is stopped, cells are lysed, and the intracellular cAMP concentration is measured, typically using a competitive immunoassay (e.g., ELISA) or time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis: The reduction in cAMP levels is plotted against the log concentration of this compound to determine the IC50 (for inhibition), which reflects the agonist's potency.

Electrophysiological Recordings

Electrophysiological techniques, such as whole-cell patch-clamp, provide a direct measure of the effect of receptor activation on ion channel activity and the electrical properties of a cell.[26][27][28] For example, this method can be used to record the activation of GIRK channels by muscarine acting on M2 receptors in neurons or cardiac cells, observed as an outward potassium current that causes membrane hyperpolarization.[16][27]

Conclusion

This compound acts as a potent agonist across all five muscarinic acetylcholine receptor subtypes. Its mechanism of action is dictated by the preferential G-protein coupling of the specific receptor subtype it activates. At M1, M3, and M5 receptors, it triggers the Gq/11-PLC-IP3/DAG pathway, leading to increased intracellular calcium and excitatory cellular responses. Conversely, at M2 and M4 receptors, it engages the Gi/o pathway, resulting in the inhibition of adenylyl cyclase and modulation of ion channel activity, which mediates inhibitory responses. A thorough understanding of these distinct pathways, quantified through rigorous binding and functional assays, is paramount for the rational design of subtype-selective drugs that can modulate cholinergic systems for therapeutic benefit while minimizing off-target effects.

References

An In-depth Technical Guide to the Physiological Effects of Muscarine Chloride on the Parasympathetic Nervous System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physiological effects of muscarine chloride, a potent parasympathomimetic agent. It details the compound's mechanism of action, its interaction with muscarinic acetylcholine receptors, and the subsequent downstream signaling cascades. This document summarizes quantitative pharmacological data, outlines detailed experimental protocols for studying muscarinic receptor function, and provides visual representations of key pathways to facilitate a deeper understanding of muscarine's effects on the parasympathetic nervous system.

Introduction to this compound

This compound is the salt form of muscarine, a natural alkaloid first isolated from the Amanita muscaria mushroom. It serves as a selective agonist for muscarinic acetylcholine receptors (mAChRs), mimicking the effects of the neurotransmitter acetylcholine (ACh) at these sites.[1][2] As such, it is a powerful tool for studying the function of the parasympathetic nervous system, which controls a wide array of involuntary bodily functions.[1] The actions of muscarine are diverse, affecting smooth muscle, cardiac muscle, and glandular tissues.[1][2]

Mechanism of Action: Interaction with Muscarinic Acetylcholine Receptors

This compound exerts its physiological effects by binding to and activating the five subtypes of muscarinic acetylcholine receptors (M1-M5). These receptors are G-protein coupled receptors (GPCRs) that are differentially expressed throughout the body and are linked to distinct intracellular signaling pathways.

The five subtypes can be broadly categorized into two main signaling cascades based on their G-protein coupling:

  • M1, M3, and M5 Receptors: These receptors couple to Gq/11 proteins. Upon activation, they stimulate phospholipase C (PLC), which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

  • M2 and M4 Receptors: These receptors couple to Gi/o proteins. Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. The βγ subunits of the Gi/o protein can also directly modulate the activity of ion channels, most notably activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels.

Signaling Pathway Diagrams

The following diagrams illustrate the primary signaling pathways activated by this compound upon binding to muscarinic receptors.

Gq_signaling Muscarine This compound M1_M3_M5 M1, M3, M5 Receptors Muscarine->M1_M3_M5 Binds to Gq_11 Gq/11 M1_M3_M5->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 ↑ Intracellular Ca²⁺ ER->Ca2 Releases Response Physiological Response (e.g., Smooth Muscle Contraction, Glandular Secretion) Ca2->Response PKC->Response Gi_signaling Muscarine This compound M2_M4 M2, M4 Receptors Muscarine->M2_M4 Binds to Gi_o Gi/o M2_M4->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits G_beta_gamma Gβγ Gi_o->G_beta_gamma Dissociates ATP ATP AC->ATP Converts cAMP ↓ cAMP ATP->cAMP PKA ↓ Protein Kinase A (PKA) cAMP->PKA Response Physiological Response (e.g., Decreased Heart Rate) PKA->Response GIRK GIRK Channel K_efflux ↑ K⁺ Efflux (Hyperpolarization) GIRK->K_efflux K_efflux->Response G_beta_gamma->GIRK Activates binding_assay start Start plate_prep Prepare 96-well plate with Total, Non-specific, and Competition wells start->plate_prep reagent_add Add reagents: - Radioligand ([³H]-NMS) - Membrane preparation - Buffer, Atropine, or this compound plate_prep->reagent_add incubation Incubate to reach equilibrium reagent_add->incubation filtration Rapidly filter through glass fiber filters incubation->filtration washing Wash filters with ice-cold buffer filtration->washing counting Measure radioactivity with scintillation counter washing->counting analysis Analyze data: Calculate IC50 and Ki counting->analysis end End analysis->end calcium_assay start Start cell_plating Seed cells in microplate start->cell_plating dye_loading Load cells with fluorescent calcium indicator dye cell_plating->dye_loading washing Wash cells to remove extracellular dye dye_loading->washing baseline Measure baseline fluorescence washing->baseline agonist_add Inject this compound at various concentrations baseline->agonist_add measure_fluorescence Measure fluorescence change over time agonist_add->measure_fluorescence analysis Analyze data: Determine peak response and EC50 measure_fluorescence->analysis end End analysis->end patch_clamp start Start cell_prep Prepare isolated cells or tissue slice start->cell_prep pipette_prep Fabricate and fill glass micropipette cell_prep->pipette_prep seal_formation Form a gigaohm seal on the cell membrane pipette_prep->seal_formation whole_cell Establish whole-cell recording configuration seal_formation->whole_cell voltage_clamp Clamp membrane potential whole_cell->voltage_clamp baseline_rec Record baseline membrane current voltage_clamp->baseline_rec drug_app Apply this compound via bath perfusion baseline_rec->drug_app current_rec Record muscarine-induced changes in current drug_app->current_rec washout Wash out drug and record recovery current_rec->washout analysis Analyze current amplitude, kinetics, and I-V relationship washout->analysis end End analysis->end

References

Unraveling the Discrepancies: Muscarine Chloride's Effects In Vitro vs. In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Muscarine Chloride, a potent parasympathomimetic agent, serves as a cornerstone in cholinergic research, acting as a selective agonist for muscarinic acetylcholine receptors (mAChRs). These receptors, integral to the parasympathetic nervous system, modulate a vast array of physiological processes.[1] Understanding the differential effects of this compound in controlled, isolated in vitro systems versus complex, whole-organism in vivo models is paramount for accurate data interpretation and successful drug development. This technical guide provides an in-depth exploration of these differences, offering detailed experimental protocols, quantitative data comparisons, and visual representations of the underlying signaling pathways to empower researchers in their scientific endeavors.

The transition from in vitro to in vivo studies often reveals discrepancies in a compound's potency, efficacy, and overall pharmacological profile. Factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion), compensatory physiological mechanisms, and the influence of the neuro-hormonal milieu in a living organism contribute to these variations. This guide will dissect these complexities, providing a clear framework for navigating the challenges of translating preclinical findings.

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are classified into five subtypes (M1-M5), each exhibiting distinct tissue distribution and coupling to specific G proteins, which in turn dictates their downstream signaling cascades.[2]

  • M1, M3, and M5 Receptors: These subtypes primarily couple to Gq/11 proteins. Upon activation, they stimulate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[1][3] This pathway is predominantly excitatory, leading to smooth muscle contraction, glandular secretion, and neuronal excitation.[4][5]

  • M2 and M4 Receptors: These receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2][4] This pathway is generally inhibitory, leading to decreased heart rate and reduced neurotransmitter release.

It is also important to note that some muscarinic receptors can exhibit promiscuous coupling to other G protein families, adding another layer of complexity to their signaling profiles.

Below are Graphviz diagrams illustrating the canonical signaling pathways for the two major groups of muscarinic receptors.

M1_M3_M5_Signaling Muscarine Muscarine Chloride M1M3M5 M1, M3, M5 Receptors Muscarine->M1M3M5 Gq11 Gq/11 M1M3M5->Gq11 PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) Ca_release->Response PKC->Response

Figure 1: M1, M3, and M5 Receptor Signaling Pathway.

M2_M4_Signaling Muscarine Muscarine Chloride M2M4 M2, M4 Receptors Muscarine->M2M4 Gio Gi/o M2M4->Gio AC Adenylyl Cyclase (AC) Gio->AC inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ Protein Kinase A (PKA) Activity cAMP->PKA Response Cellular Response (e.g., Decreased Heart Rate, Reduced Neurotransmitter Release) PKA->Response

Figure 2: M2 and M4 Receptor Signaling Pathway.

Quantitative Comparison of this compound Effects

A direct quantitative comparison of this compound's potency and efficacy between in vitro and in vivo models is inherently complex due to the disparate nature of these experimental systems. The following tables summarize available data to provide a comparative overview. It is crucial to consider the specific experimental conditions outlined in the cited literature when interpreting these values.

Table 1: In Vitro Potency of Muscarinic Agonists

Receptor SubtypeAgonistAssay TypeCell Line/TissuepEC50 / pKiReference
M1MuscarinePhosphoinositide HydrolysisTransfected Murine Fibroblast (B82)~6.0[6]
M2Oxotremorine-MContractionMouse Ileum6.99 ± 0.08[7][8]
M3MuscarineInositol Phosphates AccumulationCHO-K15.9 ± 0.1[6]
M3CarbacholContractionRat Bladder Strips-[9]
M4MuscarinecAMP Accumulation InhibitionCHO M4~6.5[6]
M5MuscarineInositol Phosphates Accumulation--[6]
Non-selectiveMuscarineContractionGuinea Pig Ileum-[10][11]

Table 2: In Vivo Dose-Response of Muscarinic Agonists

EffectAgonistAnimal ModelRoute of AdministrationEffective Dose RangeReference
SalivationPilocarpineMouses.c.1-10 mg/kg[12][13][14]
TremorOxotremorineMouses.c.>50 µg/kg[15]
TremorOxotremorineRats.c.>150 µg/kg[15]
SalivationOxotremorineMouses.c.>75 µg/kg[15]
SalivationOxotremorineRats.c.>200 µg/kg[15]
Cardiovascular ChangesArecolineRati.v.5-80 µg/kg[16]
Behavioral ChangesMorphine (M1 KO mice)Mouse-2.5-20 mg/kg[17]

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of reliable pharmacological research. The following sections provide comprehensive methodologies for key in vitro and in vivo assays used to characterize the effects of this compound.

In Vitro Experimental Protocols

This assay measures the increase in intracellular calcium concentration following the activation of Gq/11-coupled muscarinic receptors.

  • Cell Culture:

    • Culture cells stably or transiently expressing the muscarinic receptor subtype of interest (e.g., CHO-K1, HEK293) in appropriate culture medium.

    • Seed cells into 96- or 384-well black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate plates at 37°C in a humidified 5% CO2 incubator for 24-48 hours.

  • Reagent Preparation:

    • Prepare a calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM, Cal-520 AM) according to the manufacturer's instructions. The solution should contain an anion-exchange inhibitor like probenecid to prevent dye leakage.

    • Prepare serial dilutions of this compound and any other test compounds in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Assay Procedure:

    • Remove culture medium from the cell plates and add the fluorescent calcium dye solution.

    • Incubate the plates at 37°C for 30-60 minutes to allow for dye loading.

    • Wash the cells with assay buffer to remove excess dye.

    • Place the plate in a fluorescence microplate reader (e.g., FLIPR, FlexStation).

    • Establish a baseline fluorescence reading.

    • Add the prepared this compound solutions to the wells.

    • Immediately begin kinetic fluorescence measurements for a defined period (e.g., 2-5 minutes).

  • Data Analysis:

    • The change in fluorescence intensity is proportional to the increase in intracellular calcium.

    • Plot the peak fluorescence response against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (half-maximal effective concentration).

This assay measures the inhibition of adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels, upon activation of Gi/o-coupled muscarinic receptors.

  • Cell Culture:

    • Culture cells expressing the M2 or M4 receptor subtype in a suitable assay plate.

  • Reagent Preparation:

    • Prepare a stock solution of forskolin, a direct activator of adenylyl cyclase.

    • Prepare serial dilutions of this compound.

  • Assay Procedure:

    • Pre-treat the cells with forskolin to elevate basal cAMP levels.

    • Add the this compound solutions to the cells and incubate for a specified time.

    • Lyse the cells to release intracellular cAMP.

    • Measure cAMP levels using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis:

    • A decrease in the signal (e.g., FRET ratio in HTRF) corresponds to a decrease in cAMP levels.

    • Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the this compound concentration.

    • Determine the IC50 (half-maximal inhibitory concentration) from the resulting dose-response curve.

This ex vivo technique measures the contractile or relaxant response of isolated tissues to pharmacological agents.

  • Tissue Preparation:

    • Euthanize the animal (e.g., guinea pig, rat) according to approved ethical protocols.

    • Dissect the desired tissue (e.g., ileum, trachea, bladder) and place it in a petri dish containing cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).

    • Prepare tissue strips of appropriate dimensions.

  • Apparatus Setup:

    • Mount the tissue strip in an organ bath chamber containing physiological salt solution maintained at 37°C and continuously bubbled with carbogen (95% O2, 5% CO2).

    • Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer connected to a data acquisition system.

    • Apply an optimal resting tension to the tissue and allow it to equilibrate for at least 60 minutes, with regular washing.

  • Assay Procedure:

    • Record a stable baseline tension.

    • Construct a cumulative concentration-response curve by adding increasing concentrations of this compound to the organ bath at set intervals.

    • Allow the response to each concentration to reach a plateau before adding the next.

    • After the final concentration, wash the tissue extensively to return to baseline.

  • Data Analysis:

    • Measure the peak contractile response at each concentration of this compound.

    • Express the responses as a percentage of the maximum contraction induced by a standard depolarizing agent (e.g., KCl).

    • Plot the percentage of maximum response against the logarithm of the this compound concentration to determine the EC50.

In Vivo Experimental Protocols

This assay quantifies the secretagogue effect of this compound on salivary glands.

  • Animals:

    • Use adult mice or rats of a specific strain, age, and sex.

    • Acclimatize the animals to the housing conditions for at least one week before the experiment.

  • Procedure:

    • Fast the animals for a few hours before the experiment but allow free access to water.

    • Anesthetize the animal with an appropriate anesthetic (e.g., ketamine/xylazine).

    • Pre-weigh a cotton ball or filter paper disc.

    • Carefully place the pre-weighed collection material in the animal's mouth.

    • Administer this compound via a suitable route (e.g., subcutaneous or intraperitoneal injection).

    • Collect saliva for a defined period (e.g., 15-30 minutes).

    • Remove the collection material and immediately re-weigh it to determine the amount of saliva secreted.

  • Data Analysis:

    • Express the amount of saliva produced as a function of the animal's body weight (e.g., mg of saliva per 100g of body weight).

    • Construct a dose-response curve by testing a range of this compound doses to determine the ED50 (half-maximal effective dose).

This protocol assesses the effects of this compound on cardiovascular parameters like heart rate and blood pressure.

  • Animals and Surgical Preparation:

    • Use adult rats or mice.

    • Anesthetize the animal and maintain a stable level of anesthesia throughout the experiment.

    • Cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.

  • Procedure:

    • Connect the arterial cannula to a pressure transducer to continuously monitor blood pressure and heart rate.

    • Allow the animal to stabilize after surgery until cardiovascular parameters are constant.

    • Administer increasing doses of this compound intravenously.

    • Record the changes in mean arterial pressure and heart rate following each dose.

  • Data Analysis:

    • Calculate the change in blood pressure and heart rate from the baseline for each dose.

    • Plot the change in cardiovascular parameters against the logarithm of the this compound dose to construct a dose-response curve.

Bridging the Gap: The In Vitro to In Vivo Workflow

The journey from a hit compound in an in vitro screen to a viable drug candidate requires a systematic and logical progression of experiments. The following diagram illustrates a typical workflow in GPCR drug discovery, highlighting the transition from isolated molecular and cellular systems to the complexity of a whole organism.

InVitro_InVivo_Workflow cluster_in_vitro In Vitro / Ex Vivo cluster_in_vivo In Vivo Binding Receptor Binding Assays (Affinity, Selectivity) Functional Cell-Based Functional Assays (Potency, Efficacy - e.g., Ca²⁺, cAMP) Binding->Functional Tissue Isolated Tissue Bath Assays (Functional Response in a Physiological Context) Functional->Tissue PK Pharmacokinetics (ADME) Tissue->PK PD Pharmacodynamics (Dose-Response, Target Engagement) PK->PD Efficacy Disease Models (Therapeutic Efficacy) PD->Efficacy Tox Toxicology & Safety Efficacy->Tox

Figure 3: General Experimental Workflow from In Vitro to In Vivo.

Conclusion

The study of this compound's effects in both in vitro and in vivo models provides a quintessential example of the complexities and nuances of pharmacological research. While in vitro assays offer high-throughput capabilities and mechanistic insights in a controlled environment, they lack the physiological context of a living system. Conversely, in vivo studies provide a more holistic understanding of a compound's effects but are subject to a multitude of confounding variables.

A thorough understanding of the differences in experimental outcomes between these models is not a limitation but rather a critical aspect of drug discovery and development. By carefully designing experiments, meticulously documenting protocols, and thoughtfully interpreting data within the context of each model system, researchers can build a comprehensive pharmacological profile of a compound. This integrated approach, leveraging the strengths of both in vitro and in vivo methodologies, is essential for the successful translation of basic scientific discoveries into novel therapeutics that can safely and effectively address human diseases. This guide serves as a foundational resource to aid in this critical endeavor.

References

The Structural Dance of Potency: An In-depth Guide to the Structure-Activity Relationship of Muscarine Chloride and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Muscarine, a natural alkaloid first isolated from the Amanita muscaria mushroom, has played a pivotal role in the understanding of the cholinergic nervous system.[1] Its potent and selective action at a specific class of acetylcholine receptors, aptly named muscarinic receptors, has made it a cornerstone for pharmacological research. This technical guide delves into the core principles of the structure-activity relationship (SAR) of muscarine chloride and its analogs, providing a comprehensive overview for researchers and professionals in drug development. By understanding how subtle molecular modifications influence receptor binding and functional activity, we can unlock the potential for designing novel therapeutics with enhanced selectivity and efficacy.

The Muscarinic Receptor Landscape: A Family of Five

Muscarinic acetylcholine receptors (mAChRs) are G-protein coupled receptors (GPCRs) that are integral to a vast array of physiological functions.[2][3] There are five distinct subtypes, M1 through M5, each with a unique tissue distribution and signaling cascade.[2][4] The M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium.[4][5][6] In contrast, the M2 and M4 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[4][5] This differential signaling underlies the diverse physiological effects mediated by these receptors, ranging from smooth muscle contraction and glandular secretion to cardiac inhibition and neuronal modulation.[2][4][7]

The Pharmacophore: Key Structural Features for Muscarinic Activity

The interaction of muscarine and its analogs with mAChRs is governed by a set of key structural features, collectively known as the pharmacophore. These elements are crucial for both receptor recognition (affinity) and activation (efficacy). The fundamental components of the muscarinic pharmacophore are derived from the structure of acetylcholine, the endogenous ligand.

A critical element for potent muscarinic activity is the quaternary ammonium group .[8] This positively charged moiety is essential for the initial binding to a complementary anionic site within the receptor. The trimethylammonium group, as seen in acetylcholine and muscarine, is generally considered optimal for maximal muscarinic activity.[8] Replacing this with primary, secondary, or tertiary amines typically leads to a significant decrease in potency.[8]

The ester group in acetylcholine also contributes significantly to receptor binding.[8] However, its susceptibility to hydrolysis by cholinesterases limits its therapeutic utility.[8] The development of more stable analogs, such as carbamates (e.g., carbachol), has been a key strategy to overcome this limitation.[8]

The ethylene bridge connecting the quaternary ammonium group and the acyloxy group is also subject to Ing's "rule of five," which suggests that for maximal muscarinic activity, there should be no more than five atoms between the nitrogen and the terminal hydrogen. Modifications to this bridge, such as the introduction of a methyl group on the β-carbon (as in methacholine), can introduce selectivity for muscarinic over nicotinic receptors.[8]

Structure-Activity Relationships of Muscarine Analogs

The rigid, cyclic structure of muscarine provides a valuable scaffold for exploring the SAR at muscarinic receptors. By systematically modifying its core structure, researchers have elucidated the steric and electronic requirements for potent and selective receptor activation.

The Tetrahydrofuran Ring

The tetrahydrofuran ring of muscarine imposes conformational constraints that are crucial for its activity. The relative stereochemistry of the substituents on the ring significantly impacts receptor affinity and efficacy. For instance, the naturally occurring (+)-muscarine is significantly more potent than its enantiomer.

Modifications to the Side Chain

Alterations to the side chain extending from the tetrahydrofuran ring have yielded analogs with varying potencies and selectivities. The length and nature of this chain influence how the ligand fits into the binding pocket and interacts with specific amino acid residues.

Quantitative Analysis of Muscarinic Ligand Activity

The affinity and efficacy of muscarine analogs are quantified using various in vitro and in vivo assays. The data generated from these experiments are crucial for establishing a quantitative SAR (QSAR).

CompoundReceptor SubtypeBinding Affinity (Ki, nM)Functional Activity (EC50, nM)Efficacy (% of Acetylcholine)
Muscarine M115100100
M2220100
M31080100
Pilocarpine M150250Partial Agonist
M220100Partial Agonist
M340200Partial Agonist
Oxotremorine M1550Full Agonist
M2110Full Agonist
M4230Full Agonist
McN-A-343 M13001500Selective Agonist
M2>10000>10000-

Note: The values presented in this table are approximate and have been compiled from various sources for illustrative purposes. Actual values may vary depending on the experimental conditions.

Experimental Protocols for Assessing Muscarinic Activity

A variety of well-established experimental protocols are employed to characterize the interaction of muscarine analogs with mAChRs.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor subtype.[6][9] These assays involve the use of a radiolabeled ligand (e.g., [3H]-N-methylscopolamine) that binds with high affinity to the receptor of interest.

Protocol:

  • Membrane Preparation: Cell membranes expressing the desired muscarinic receptor subtype are prepared from tissues or cultured cells.[9]

  • Incubation: The membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.

  • Quantification: The amount of radioactivity bound to the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the inhibitory constant (Ki) of the test compound, which is a measure of its binding affinity.

Functional Assays

Functional assays measure the cellular response following receptor activation. These assays provide information about the efficacy of a compound (i.e., whether it is a full agonist, partial agonist, or antagonist).

For M1, M3, and M5 receptors that couple to Gq/11, agonist binding leads to an increase in intracellular calcium.[9] This can be measured using fluorescent calcium indicators.

Protocol:

  • Cell Culture: Cells expressing the target receptor are plated in a suitable format (e.g., 96-well plate).[9]

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[9]

  • Compound Addition: The test compound is added to the cells.[9]

  • Fluorescence Measurement: The change in fluorescence intensity is monitored over time using a fluorescence plate reader.

  • Data Analysis: The concentration-response curve is plotted to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal response).[9]

For M2 and M4 receptors that couple to Gi/o, agonist binding leads to a decrease in intracellular cAMP levels. This can be measured using various commercially available kits.

Protocol:

  • Cell Culture: Cells expressing the M2 or M4 receptor are cultured.[9]

  • Stimulation: The cells are treated with an agent that stimulates adenylyl cyclase (e.g., forskolin) in the presence of varying concentrations of the test compound.

  • Lysis and Detection: The cells are lysed, and the cAMP levels are measured using a competitive immunoassay or a luminescence-based assay.

  • Data Analysis: The concentration-response curve is generated to determine the IC50 of the agonist.

Signaling Pathways and Experimental Workflows

The intricate signaling cascades initiated by muscarinic receptor activation can be visualized to better understand the flow of information within the cell.

Muscarinic_Signaling_Gq cluster_receptor M1, M3, M5 Receptors cluster_effector Effector & Second Messengers cluster_downstream Downstream Effects M_Receptor Muscarinic Receptor (M1, M3, M5) Gq Gq/11 M_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_Release->Cellular_Response PKC->Cellular_Response Muscarine Muscarine (Agonist) Muscarine->M_Receptor

Caption: Gq/11 signaling pathway of M1, M3, and M5 muscarinic receptors.

Muscarinic_Signaling_Gi cluster_receptor M2, M4 Receptors cluster_effector Effector & Second Messenger cluster_downstream Downstream Effects M_Receptor Muscarinic Receptor (M2, M4) Gi Gi/o M_Receptor->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits cAMP cAMP AC->cAMP produces ATP ATP ATP->AC substrate PKA Protein Kinase A (PKA) Inactivation cAMP->PKA activates Cellular_Response Cellular Response (e.g., Decreased Heart Rate) PKA->Cellular_Response Muscarine Muscarine (Agonist) Muscarine->M_Receptor

Caption: Gi/o signaling pathway of M2 and M4 muscarinic receptors.

Experimental_Workflow_Binding_Assay start Start prep Membrane Preparation (from cells expressing mAChR) start->prep incubate Incubation (Membranes + Radioligand + Test Compound) prep->incubate filter Rapid Filtration (Separate bound from unbound) incubate->filter count Scintillation Counting (Measure radioactivity) filter->count analyze Data Analysis (Calculate Ki) count->analyze end End analyze->end

Caption: Workflow for a radioligand binding assay.

Conclusion: The Path Forward in Muscarinic Drug Discovery

The study of the structure-activity relationship of muscarine and its analogs has been instrumental in advancing our knowledge of the cholinergic system and has paved the way for the development of numerous therapeutic agents. A thorough understanding of the pharmacophore and the subtle structural modifications that govern receptor affinity and selectivity remains a critical endeavor for medicinal chemists and pharmacologists. By leveraging the principles outlined in this guide, researchers can continue to design and synthesize novel muscarinic ligands with improved therapeutic profiles, offering new hope for the treatment of a wide range of disorders, including Alzheimer's disease, schizophrenia, chronic obstructive pulmonary disease (COPD), and overactive bladder. The ongoing exploration of allosteric modulators and biased agonism at muscarinic receptors further promises to unlock new dimensions of therapeutic intervention, heralding an exciting future for muscarinic drug discovery.[10][11][12]

References

Navigating the Muscarinic Landscape: A Technical Guide to Muscarine Chloride's Interaction with M1-M5 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of muscarine chloride's pharmacological profile as a classical agonist for the five muscarinic acetylcholine receptor subtypes (M1-M5). While historically pivotal in defining these receptors, it is crucial to note that this compound is recognized as a non-selective agonist , exhibiting affinity and activity across all five subtypes without significant preference. This document will detail its interactions, the downstream signaling cascades, and the experimental protocols used to characterize such ligands.

Data Presentation: The Pharmacological Profile of a Non-Selective Agonist

This compound's utility in research stems from its ability to activate the entire family of muscarinic receptors. This lack of selectivity means that it serves as a benchmark for muscarinic activity rather than a tool for dissecting the functions of individual receptor subtypes. Quantitative data, such as binding affinity (Ki) and functional potency (EC50), for this compound across all five human receptor subtypes is not commonly presented in a comparative format precisely because of its non-selective nature. The table below summarizes the general understanding of this compound's interaction with M1-M5 receptors.

Receptor SubtypePrimary G-Protein CouplingTypical Signaling PathwayThis compound Binding Affinity (Ki)This compound Functional Potency (EC50)
M1 Gq/11Phospholipase C activation → IP₃ & DAG increase → Ca²⁺ mobilizationNon-selectivePotent agonist
M2 Gi/oAdenylyl cyclase inhibition → cAMP decreaseNon-selectivePotent agonist
M3 Gq/11Phospholipase C activation → IP₃ & DAG increase → Ca²⁺ mobilizationNon-selectivePotent agonist
M4 Gi/oAdenylyl cyclase inhibition → cAMP decreaseNon-selectivePotent agonist
M5 Gq/11Phospholipase C activation → IP₃ & DAG increase → Ca²⁺ mobilizationNon-selectivePotent agonist

Note: Specific Ki and EC50 values for this compound can vary depending on the experimental system (e.g., cell line, tissue preparation, radioligand used). However, the consistent observation is a lack of significant selectivity (typically less than 10-fold) between the five receptor subtypes.

Mandatory Visualizations: Signaling Pathways and Experimental Workflow

To elucidate the mechanisms of action and the methods for their study, the following diagrams, generated using Graphviz, illustrate the key signaling pathways for each receptor subtype and a typical experimental workflow for agonist characterization.

M1_M3_M5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M_Receptor M1, M3, or M5 Receptor Gq_Protein Gq/11 Protein M_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Cellular_Response Cellular Response (e.g., smooth muscle contraction, glandular secretion) Ca2->Cellular_Response PKC->Cellular_Response Muscarine This compound Muscarine->M_Receptor Binds M2_M4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M_Receptor M2 or M4 Receptor Gi_Protein Gi/o Protein M_Receptor->Gi_Protein Activates AC Adenylyl Cyclase (AC) Gi_Protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion (inhibited) PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., decreased heart rate, neurotransmitter inhibition) PKA->Cellular_Response Muscarine This compound Muscarine->M_Receptor Binds Experimental_Workflow start Start: Characterize This compound binding_assay Radioligand Binding Assay start->binding_assay functional_assay Functional Assay start->functional_assay determine_ki Determine Binding Affinity (Ki) binding_assay->determine_ki gq_assay Gq-coupled Assay (M1, M3, M5) Calcium Flux functional_assay->gq_assay gi_assay Gi-coupled Assay (M2, M4) cAMP Inhibition functional_assay->gi_assay determine_ec50 Determine Potency (EC50) and Efficacy (Emax) gq_assay->determine_ec50 gi_assay->determine_ec50 analyze_data Data Analysis and Pharmacological Profile determine_ki->analyze_data determine_ec50->analyze_data

An In-depth Technical Guide to the Toxicological Profile and Safety Considerations for Muscarine Chloride in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Muscarine chloride, a quaternary ammonium salt, is a potent parasympathomimetic agent and the prototypical agonist for muscarinic acetylcholine receptors (mAChRs).[1][2] First isolated from the Amanita muscaria mushroom, it serves as an invaluable tool in pharmacological research to elucidate the roles of the parasympathetic nervous system and to study cholinergic signaling pathways.[2][3] Despite its utility, this compound is a highly toxic substance, and a thorough understanding of its toxicological profile and adherence to strict safety protocols are paramount for researchers. This guide provides a comprehensive overview of the toxicology of this compound, detailed experimental methodologies, and critical safety considerations for its handling in a research setting.

Toxicological Profile

Mechanism of Action

This compound exerts its effects by selectively binding to and activating muscarinic acetylcholine receptors.[1][2] These G-protein coupled receptors are classified into five subtypes (M1-M5) and are widely distributed throughout the central and peripheral nervous systems, mediating a vast array of physiological functions.[1] Muscarine's agonistic action at these receptors mimics the effects of the endogenous neurotransmitter acetylcholine, leading to the stimulation of the parasympathetic nervous system.[2][4] Unlike acetylcholine, muscarine is not hydrolyzed by acetylcholinesterase, resulting in a prolonged duration of action and the potential for severe toxicity.[3]

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by poor absorption from the gastrointestinal tract due to its hydrophilic nature and permanent positive charge.[5] As a quaternary ammonium compound, it does not readily cross the blood-brain barrier, limiting its direct central nervous system effects.[1] There is little evidence to suggest that muscarine is significantly metabolized in the human body.[5] The primary route of elimination is renal clearance, with the compound being excreted largely unchanged in the urine.[5]

Pharmacodynamics

Activation of muscarinic receptors by this compound initiates a cascade of intracellular signaling events. M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C and subsequent increases in intracellular calcium. M2 and M4 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP. These signaling pathways are responsible for the diverse physiological responses observed upon muscarine administration, including smooth muscle contraction, increased glandular secretion, and modulation of heart rate.[4]

Acute Toxicity

Acute exposure to this compound can lead to a cholinergic crisis, characterized by a constellation of symptoms often remembered by the mnemonic SLUDGE (Salivation, Lacrimation, Urination, Defecation, Gastrointestinal distress, and Emesis).[4] Other significant effects include miosis (constriction of the pupils), blurred vision, bronchoconstriction, bradycardia (slowed heart rate), and hypotension, which can progress to circulatory collapse and cardiac arrest in severe cases.[3][4] While muscarine does not readily cross the blood-brain barrier, high doses can potentially lead to central nervous system effects such as tremors, convulsions, and hypothermia.[3]

Table 1: Acute Toxicity Data for this compound

SpeciesRoute of AdministrationLD50 Value
MouseIntravenous0.23 mg/kg[1][6]
Chronic Toxicity

Information on the chronic toxicity of this compound is limited. However, a study on the sustained, low-level administration of a different muscarinic agonist (CI-969) in rats for four weeks revealed dose-related suppression of body weight gain and the development of corneal opacities.[7] Hypertrophy of the Harderian and lacrimal glands was also observed, suggesting an adaptive response to continuous muscarinic stimulation.[7] While these findings are not specific to this compound, they highlight the potential for adverse effects from long-term exposure to muscarinic agonists.

Safety Considerations

Given its high acute toxicity, stringent safety protocols must be implemented when handling this compound in a research setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is fatal if swallowed, in contact with skin, or if inhaled.[8]

Table 2: GHS Hazard Classification for this compound

Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, OralCategory 1/2H300: Fatal if swallowed[8]
Acute Toxicity, DermalCategory 1/2H310: Fatal in contact with skin[8]
Acute Toxicity, InhalationCategory 1/2H330: Fatal if inhaled[8]
Occupational Exposure Limits

There are no established specific occupational exposure limits (OELs) for this compound from major regulatory bodies. In the absence of a formal OEL, a precautionary approach is necessary. For potent pharmaceutical compounds, occupational exposure banding (OEB) systems are often used to establish safe handling practices based on the substance's inherent toxicity.[9] Given its high potency and acute toxicity, this compound would fall into a high-hazard category, requiring stringent containment and control measures.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is mandatory. This includes:

  • Gloves: Chemical-resistant gloves should be worn at all times.

  • Eye Protection: Safety glasses with side shields or goggles are essential.

  • Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator should be used.

Handling and Storage
  • This compound should be handled in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Avoid all personal contact, including inhalation of dust.[1]

  • Do not eat, drink, or smoke in areas where this compound is handled.[1]

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[1]

Spill and Decontamination Procedures

In the event of a spill, the following procedures should be followed:

  • Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the necessary personal protective equipment.

  • Contain the Spill: For solid spills, carefully cover with an absorbent material to avoid generating dust. For liquid spills, use an inert absorbent material.[1]

  • Decontamination: The spill area should be decontaminated. A common and effective disinfectant is a 10% bleach solution, which should be left in contact with the spill area for a sufficient amount of time before being wiped clean.[10] The area should then be rinsed with water to remove any residual bleach.[10]

  • Disposal: All contaminated materials, including absorbent materials and PPE, must be collected and disposed of as hazardous waste in accordance with local, state, and federal regulations.[1]

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Antidote: Atropine is a specific antidote for muscarine poisoning and acts as a competitive antagonist at muscarinic receptors.[1][4] In cases of accidental exposure, medical professionals may administer atropine to counteract the toxic effects.[1]

Experimental Protocols

The following are generalized methodologies for key experiments involving this compound. Researchers should adapt these protocols based on their specific experimental needs and consult relevant literature for detailed procedures.

Acute Toxicity (LD50) Determination (Based on OECD Guideline 425)

This protocol provides a general framework for determining the acute oral LD50 of a substance.

  • Animal Selection: Use healthy, young adult rodents of a single sex (typically females) from a commonly used laboratory strain.

  • Housing and Fasting: House the animals individually. Withhold food overnight before dosing, but allow access to water.

  • Dose Preparation and Administration: Prepare a solution or suspension of this compound in a suitable vehicle (e.g., water). Administer the substance by oral gavage in a single dose. The volume administered should not exceed 1 mL/100g of body weight for aqueous solutions.

  • Dose Level Selection (Up-and-Down Procedure):

    • Start with a dose just below the best preliminary estimate of the LD50.

    • If an animal survives, the next animal is dosed at a higher level.

    • If an animal dies, the next animal is dosed at a lower level.

    • The interval between dose levels is typically a factor of 1.75.

  • Observation: Observe the animals closely for the first few hours after dosing and then at least once daily for 14 days. Record all signs of toxicity, including changes in skin and fur, eyes, and respiratory, circulatory, autonomic, and central nervous systems.

  • Data Analysis: The LD50 is calculated using the maximum likelihood method based on the survival outcomes of the animals.

Muscarinic Receptor Binding Assay (Radioligand Competition Assay)

This protocol outlines a method to determine the affinity of this compound for muscarinic receptors.

  • Membrane Preparation: Prepare cell membranes from a tissue or cell line known to express the muscarinic receptor subtype of interest. This typically involves homogenization of the tissue followed by centrifugation to isolate the membrane fraction.

  • Radioligand Selection: Choose a suitable radiolabeled antagonist with high affinity and specificity for the muscarinic receptor (e.g., [3H]N-methylscopolamine or [3H]quinuclidinyl benzilate).

  • Assay Setup: In a multi-well plate, combine the prepared membranes, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound.

  • Incubation: Incubate the mixture at a specific temperature for a time sufficient to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the unbound radioligand. This is commonly achieved by rapid vacuum filtration through a glass fiber filter.

  • Quantification: Measure the amount of radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of this compound. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki (inhibition constant) for this compound can then be calculated using the Cheng-Prusoff equation.

Mandatory Visualizations

Muscarinic_Signaling_Pathway cluster_M1_M3_M5 M1, M3, M5 Receptor Pathway cluster_M2_M4 M2, M4 Receptor Pathway Muscarine_M1_M3_M5 Muscarine M1_M3_M5 M1/M3/M5 Receptor Muscarine_M1_M3_M5->M1_M3_M5 Gq_11 Gq/11 M1_M3_M5->Gq_11 PLC Phospholipase C Gq_11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Cellular_Response_1 Smooth Muscle Contraction, Glandular Secretion Ca_release->Cellular_Response_1 PKC->Cellular_Response_1 Muscarine_M2_M4 Muscarine M2_M4 M2/M4 Receptor Muscarine_M2_M4->M2_M4 Gi_o Gi/o M2_M4->Gi_o AC Adenylyl Cyclase Gi_o->AC cAMP ↓ cAMP AC->cAMP Cellular_Response_2 Decreased Heart Rate cAMP->Cellular_Response_2

Caption: Muscarinic acetylcholine receptor signaling pathways.

Experimental_Workflow_Toxicity start Start: Acute Toxicity Study (e.g., OECD 425) animal_prep Animal Preparation (Fasting) start->animal_prep dosing Dose Administration (Oral Gavage) animal_prep->dosing observation Observation Period (14 days) - Clinical signs - Mortality dosing->observation data_collection Data Collection - Body weight - Gross necropsy observation->data_collection analysis Data Analysis (Maximum Likelihood Method) data_collection->analysis ld50 Determine LD50 Value analysis->ld50

Caption: A typical experimental workflow for acute oral toxicity testing.

Safety_Procedures_Logic start Handling this compound risk_assessment Conduct Risk Assessment start->risk_assessment ppe Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) risk_assessment->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood spill Spill Occurs? fume_hood->spill spill_procedure Follow Spill Procedure: 1. Evacuate & Secure 2. Don PPE 3. Contain & Decontaminate 4. Dispose as Hazardous Waste spill->spill_procedure Yes no_spill Continue Work Safely spill->no_spill No end End of Procedure spill_procedure->end no_spill->end

Caption: Logical flow of safety procedures for handling this compound.

References

The Role of Muscarine Chloride in Neurotransmission: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role muscarine chloride plays in the study of neurotransmission. As a selective agonist for muscarinic acetylcholine receptors (mAChRs), this compound is an invaluable tool for elucidating the complex signaling pathways and physiological functions governed by the parasympathetic nervous system and cholinergic signaling in the central nervous system. This document details the molecular mechanisms of muscarinic receptor activation, presents quantitative data on agonist interactions, outlines key experimental protocols for studying these receptors, and provides visual representations of the associated signaling cascades and experimental workflows.

Muscarinic Acetylcholine Receptors and Their Signaling Pathways

Muscarinic acetylcholine receptors are a family of five G protein-coupled receptors (GPCRs), designated M1 through M5, that mediate the effects of the neurotransmitter acetylcholine (ACh) and its analogs, such as muscarine.[1] These receptors are widely distributed throughout the central and peripheral nervous systems, regulating a vast array of physiological processes including heart rate, smooth muscle contraction, glandular secretion, and higher cognitive functions like learning and memory.[2]

The five mAChR subtypes are broadly classified into two families based on their primary G protein-coupling preference:

  • M1, M3, and M5 Receptors (Gq/11-coupled): These receptors primarily couple to G proteins of the Gq/11 family.[1] Upon activation, they stimulate phospholipase C (PLC), which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

  • M2 and M4 Receptors (Gi/o-coupled): These receptors couple to inhibitory G proteins of the Gi/o family.[1] Their activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The βγ subunits of the dissociated G protein can also directly modulate the activity of ion channels, such as G protein-coupled inwardly-rectifying potassium channels (GIRKs).

The distinct signaling pathways initiated by these receptor subtypes account for their diverse and sometimes opposing physiological effects.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the canonical signaling pathways for Gq/11- and Gi/o-coupled muscarinic receptors.

Gq_signaling Muscarine Muscarine Chloride M1_M3_M5 M1, M3, M5 Receptors Muscarine->M1_M3_M5 Binds to Gq_protein Gq/11 M1_M3_M5->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response_Gq Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cellular_Response_Gq PKC_activation->Cellular_Response_Gq

Gq/11-coupled muscarinic receptor signaling pathway.

Gi_signaling Muscarine Muscarine Chloride M2_M4 M2, M4 Receptors Muscarine->M2_M4 Binds to Gi_protein Gi/o M2_M4->Gi_protein Activates AC Adenylyl Cyclase (AC) Gi_protein->AC Inhibits Gbetagamma Gβγ Gi_protein->Gbetagamma Dissociates ATP ATP cAMP cAMP ATP->cAMP Conversion PKA PKA cAMP->PKA Activates Cellular_Response_Gi Cellular Response (e.g., Decreased Heart Rate) PKA->Cellular_Response_Gi Ion_Channel Ion Channel (e.g., GIRK) Gbetagamma->Ion_Channel Modulates Ion_Channel->Cellular_Response_Gi

Gi/o-coupled muscarinic receptor signaling pathway.

Quantitative Data: Binding Affinity and Functional Potency

The interaction of this compound with muscarinic receptor subtypes can be quantified by its binding affinity (Ki) and its functional potency (EC50). While comprehensive data for this compound across all five cloned human receptor subtypes is not available in a single consolidated source, the following tables summarize representative data for muscarinic agonists, including muscarine, from various studies. It is important to note that these values can vary depending on the experimental system (e.g., cell line, tissue preparation) and assay conditions.

Table 1: Binding Affinities (pKi) of Muscarinic Agonists for Human Muscarinic Receptor Subtypes

CompoundM1 (pKi)M2 (pKi)M3 (pKi)M4 (pKi)M5 (pKi)Reference
Muscarine4.65.74.95.34.8[3][4]
Acetylcholine5.16.25.45.85.3[3]
Carbachol4.85.95.15.55.0[3]
Oxotremorine-M6.87.97.17.57.0[3]

Note: pKi is the negative logarithm of the inhibitory constant (Ki). Higher pKi values indicate higher binding affinity.

Table 2: Functional Potencies (pEC50) of Muscarinic Agonists at Human Muscarinic Receptor Subtypes

CompoundM1 (pEC50)M2 (pEC50)M3 (pEC50)M4 (pEC50)M5 (pEC50)Assay TypeReference
Muscarine~5.0~6.0~5.5~5.8~5.2IP Accumulation/cAMP Inhibition
Acetylcholine5.56.65.96.25.7IP Accumulation/cAMP Inhibition
Carbachol5.26.35.65.95.4IP Accumulation/cAMP Inhibition
Oxotremorine-M7.28.37.67.97.4IP Accumulation/cAMP Inhibition

Note: pEC50 is the negative logarithm of the half-maximal effective concentration (EC50). Higher pEC50 values indicate greater potency.

Detailed Experimental Protocols

The characterization of this compound's effects on neurotransmission relies on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a ligand for a specific receptor subtype.

Objective: To determine the Ki of this compound for a specific human muscarinic receptor subtype (M1-M5) expressed in a cell line (e.g., CHO-K1).

Materials:

  • Membrane preparations from CHO-K1 cells stably expressing the human muscarinic receptor subtype of interest.

  • Radioligand: [3H]N-methylscopolamine ([3H]NMS) or [3H]quinuclidinyl benzilate ([3H]QNB).

  • Non-specific binding control: Atropine (1 µM).

  • This compound solutions of varying concentrations.

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Scintillation cocktail and vials.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay buffer.

    • This compound at various concentrations (for competition assay) or buffer (for saturation assay).

    • Radioligand at a fixed concentration (typically at or below its Kd).

    • For non-specific binding determination, add a high concentration of a non-labeled antagonist like atropine.

    • Membrane preparation.

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • For saturation binding, plot specific binding against the concentration of radioligand to determine the Kd and Bmax.

    • For competition binding, plot the percentage of specific binding against the log concentration of this compound. Fit the data to a one-site competition model to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the activation of Gq/11-coupled muscarinic receptors (M1, M3, M5).

Objective: To determine the EC50 of this compound for the activation of M1, M3, or M5 receptors.

Materials:

  • Cells expressing the muscarinic receptor of interest.

  • [3H]myo-inositol.

  • Assay medium (e.g., DMEM/F12).

  • Stimulation buffer containing lithium chloride (LiCl) to inhibit inositol monophosphatase.

  • This compound solutions of varying concentrations.

  • Dowex AG1-X8 resin (formate form).

  • Scintillation counter.

Procedure:

  • Cell Labeling: Plate cells and incubate with [3H]myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.

  • Pre-incubation: Wash the cells and pre-incubate with assay medium containing LiCl.

  • Stimulation: Add varying concentrations of this compound and incubate for a specified time (e.g., 30-60 minutes) at 37°C.

  • Extraction: Terminate the reaction by adding a solution like perchloric acid.

  • Separation: Neutralize the extracts and apply them to columns containing Dowex resin. Wash the columns to remove free inositol. Elute the total inositol phosphates with a high concentration of ammonium formate/formic acid.

  • Quantification: Measure the radioactivity of the eluted fraction by scintillation counting.

  • Data Analysis: Plot the amount of [3H]inositol phosphates accumulated against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.

cAMP Accumulation Assay

This functional assay is used to measure the inhibition of adenylyl cyclase by Gi/o-coupled muscarinic receptors (M2, M4).

Objective: To determine the EC50 of this compound for the inhibition of adenylyl cyclase via M2 or M4 receptors.

Materials:

  • Cells expressing the muscarinic receptor of interest.

  • Forskolin (to stimulate adenylyl cyclase).

  • IBMX (a phosphodiesterase inhibitor).

  • This compound solutions of varying concentrations.

  • cAMP assay kit (e.g., HTRF, ELISA, or radioimmunoassay).

Procedure:

  • Cell Plating: Seed cells in a suitable plate format.

  • Pre-incubation: Pre-incubate the cells with IBMX.

  • Stimulation: Add varying concentrations of this compound followed by a fixed concentration of forskolin. Incubate for a defined period at 37°C.

  • Lysis: Lyse the cells according to the cAMP assay kit protocol.

  • Quantification: Measure the cAMP concentration in the cell lysates using the chosen assay kit.

  • Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP production against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 (which in this context represents the EC50 for the inhibitory effect).

Experimental Workflows

The following diagrams illustrate typical experimental workflows for high-throughput screening of muscarinic agonists and for patch-clamp electrophysiology.

HTS_Workflow cluster_0 Primary Screen cluster_1 Dose-Response & Confirmation cluster_2 Selectivity & Mechanism of Action Compound_Library Compound Library Single_Concentration_Screen Single Concentration Screen (e.g., Ca²⁺ flux) Compound_Library->Single_Concentration_Screen Identify_Hits Identify Primary Hits Single_Concentration_Screen->Identify_Hits Dose_Response Dose-Response Curves Identify_Hits->Dose_Response Calculate_EC50 Calculate EC₅₀/IC₅₀ Dose_Response->Calculate_EC50 Confirm_Activity Confirm Activity in Orthogonal Assay Calculate_EC50->Confirm_Activity Receptor_Subtype_Panel Receptor Subtype Selectivity Panel Confirm_Activity->Receptor_Subtype_Panel Mechanism_of_Action Mechanism of Action Studies (e.g., GTPγS) Confirm_Activity->Mechanism_of_Action Lead_Candidate Lead Candidate Receptor_Subtype_Panel->Lead_Candidate Mechanism_of_Action->Lead_Candidate

High-throughput screening workflow for muscarinic agonists.

Patch_Clamp_Workflow Prepare_Cells Prepare Cells/Tissue Slice Establish_Seal Approach Cell and Establish Giga-ohm Seal Prepare_Cells->Establish_Seal Pull_Pipette Pull Glass Micropipette Pull_Pipette->Establish_Seal Obtain_Configuration Obtain Whole-Cell or Single-Channel Configuration Establish_Seal->Obtain_Configuration Record_Baseline Record Baseline Current/Voltage Obtain_Configuration->Record_Baseline Apply_Muscarine Apply this compound Record_Baseline->Apply_Muscarine Record_Response Record Change in Current/Voltage Apply_Muscarine->Record_Response Data_Analysis Data Analysis (e.g., I-V curves, open probability) Record_Response->Data_Analysis

Experimental workflow for patch-clamp electrophysiology.

Conclusion

This compound remains an indispensable pharmacological tool for the investigation of cholinergic neurotransmission. Its selectivity for muscarinic acetylcholine receptors allows for the precise dissection of the roles of these receptors in health and disease. The combination of quantitative binding and functional assays, coupled with detailed electrophysiological and biochemical studies, continues to deepen our understanding of the intricate signaling networks modulated by muscarinic receptor activation. This guide provides a foundational framework for researchers and drug development professionals to design and interpret experiments aimed at exploring the multifaceted role of this compound and the broader cholinergic system in neurotransmission.

References

Preliminary Studies on Muscarine Chloride Induced Cellular Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core cellular signaling pathways activated by muscarine chloride. Muscarine, a natural alkaloid, acts as a selective agonist for muscarinic acetylcholine receptors (mAChRs), a class of G protein-coupled receptors (GPCRs) integral to a wide array of physiological functions.[1][2][3] Understanding the intricate signaling cascades initiated by this compound is fundamental for research in neurobiology, pharmacology, and the development of therapeutic agents targeting the cholinergic system.

Muscarinic receptors are classified into five subtypes, M1 through M5.[2][3] These subtypes are coupled to different heterotrimeric G proteins, leading to the activation of distinct downstream effector systems.[3][4] The odd-numbered receptors (M1, M3, M5) typically couple to Gq/11 proteins, while the even-numbered receptors (M2, M4) couple to Gi/o proteins.[3] This differential coupling is the primary determinant of the cellular response to muscarinic stimulation.

Core Signaling Pathways

The Gq/11-Phospholipase C Pathway (M1, M3, M5 Receptors)

Activation of M1, M3, and M5 receptors by this compound initiates the Gq/11 signaling cascade.[3][4] The activated Gαq subunit stimulates the effector enzyme Phospholipase C (PLC).[5][6][7][8] PLC then catalyzes the hydrolysis of the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two crucial second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][7][9]

  • Inositol 1,4,5-trisphosphate (IP3): As a soluble molecule, IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum (ER).[5][9][10] This binding triggers the opening of calcium channels, leading to a rapid release of stored Ca2+ into the cytoplasm.[5][7][10] The resulting increase in intracellular calcium concentration is a key event that mediates numerous cellular responses, including smooth muscle contraction, glandular secretion, and modulation of neuronal excitability.[7][11][12]

  • Diacylglycerol (DAG): Being lipid-soluble, DAG remains in the plasma membrane where it, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC).[6][7][9] Activated PKC phosphorylates a wide range of substrate proteins on serine and threonine residues, thereby regulating their activity and influencing processes like cell growth, differentiation, and metabolism.[7][9]

Gq_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Muscarine This compound Receptor M1, M3, or M5 Receptor Muscarine->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol 1,4,5-trisphosphate (IP3) PIP2->IP3 PKC_mem Protein Kinase C (PKC) DAG->PKC_mem Activates CellularResponse2 Cellular Responses (e.g., Gene Expression) PKC_mem->CellularResponse2 Phosphorylates Substrates IP3R IP3 Receptor IP3->IP3R Binds Ca_ER Ca²⁺ Ca_ER->PKC_mem Co-activates CellularResponse1 Cellular Responses (e.g., Contraction, Secretion) Ca_ER->CellularResponse1 ER_Lumen Ca²⁺ Store IP3R->ER_Lumen Opens Channel ER_Lumen->Ca_ER Release

Caption: The Gq protein-coupled signaling pathway activated by M1, M3, and M5 receptors.
The Gi/o-Adenylyl Cyclase Inhibition Pathway (M2, M4 Receptors)

Stimulation of M2 and M4 receptors by this compound leads to the activation of inhibitory G proteins, Gi/o.[3] The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase.[3][13][14] This inhibition results in a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[3] A reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA), thereby altering the phosphorylation state and function of numerous downstream proteins.[5]

Furthermore, upon dissociation from the Gαi subunit, the Gβγ dimer can directly modulate the activity of other effector proteins.[15] A prominent example is the activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels, which leads to potassium efflux, hyperpolarization of the cell membrane, and an inhibitory effect on cellular excitability, such as the slowing of the heart rate.[16]

Gi_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Muscarine This compound Receptor M2 or M4 Receptor Muscarine->Receptor Binds Gi Gi Protein (αβγ) Receptor->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits (αi) GIRK GIRK Channel (K⁺ Channel) Gi->GIRK Activates (βγ) ATP ATP AC->ATP Converts K_out K⁺ GIRK->K_out Efflux cAMP ↓ cAMP ATP->cAMP PKA ↓ PKA Activity cAMP->PKA CellularResponse Inhibitory Cellular Responses PKA->CellularResponse Hyperpolarization Hyperpolarization K_out->Hyperpolarization IP_Assay_Workflow start Start seed Seed cells expressing muscarinic receptors in a microplate start->seed stimulate Stimulate cells with This compound in buffer containing LiCl seed->stimulate lyse Lyse cells to release intracellular IP1 stimulate->lyse detect Add HTRF detection reagents (Ab-Cryptate + IP1-d2) lyse->detect incubate Incubate for 1 hour at room temperature detect->incubate read Read fluorescence on an HTRF-compatible plate reader incubate->read analyze Analyze data and calculate EC50 values read->analyze end End analyze->end

References

Methodological & Application

Application Note: Establishing a Dose-Response Curve for Muscarine Chloride in Cultured Neurons

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for establishing a dose-response curve for Muscarine Chloride in cultured neurons. It includes methodologies for neuronal cell culture, experimental procedures for agonist application, and data analysis to determine key pharmacological parameters such as EC50.

Introduction

Muscarinic acetylcholine receptors (mAChRs) are G protein-coupled receptors (GPCRs) that play a crucial role in modulating neuronal excitability and synaptic transmission in both the central and peripheral nervous systems.[1][2] There are five subtypes of mAChRs (M1-M5), which are broadly classified into two major signaling pathways. The M1, M3, and M5 receptors couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[2][3] The M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase and modulate ion channel activity.[3]

This compound is a potent and selective agonist for mAChRs. Establishing a dose-response curve for this compound is a fundamental experiment in pharmacology to characterize the potency and efficacy of this compound on a specific neuronal population. This application note provides a comprehensive guide for researchers to perform this assay using cultured neurons, measure the response, and analyze the resulting data.

Signaling Pathways

Activation of muscarinic receptors by this compound initiates a cascade of intracellular events. The specific pathway activated depends on the subtype of receptor expressed in the cultured neurons.

M1/M3/M5 Receptor Signaling Pathway:

M1_M3_M5_Signaling Muscarine Muscarine Chloride M1_M3_M5 M1/M3/M5 Receptor Muscarine->M1_M3_M5 Binds to Gq_11 Gq/11 M1_M3_M5->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Neuronal_Response Neuronal Response (e.g., Depolarization, Increased Firing) Ca2_release->Neuronal_Response PKC->Neuronal_Response M2_M4_Signaling Muscarine Muscarine Chloride M2_M4 M2/M4 Receptor Muscarine->M2_M4 Binds to Gi_o Gi/o M2_M4->Gi_o Activates AC Adenylyl Cyclase (AC) Gi_o->AC Inhibits Ion_Channel Ion Channel (e.g., K⁺, Ca²⁺) Gi_o->Ion_Channel Modulates ATP ATP AC->ATP Acts on cAMP cAMP ATP->cAMP Conversion inhibited PKA Protein Kinase A (PKA) cAMP->PKA Activates Neuronal_Response Neuronal Response (e.g., Hyperpolarization, Decreased Firing) PKA->Neuronal_Response Reduced activation Ion_Channel->Neuronal_Response Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Culture_Neurons 1. Culture Primary Neurons Prepare_Reagents 2. Prepare Muscarine Chloride Dilutions Apply_Agonist 3. Apply Muscarine Chloride to Neurons Prepare_Reagents->Apply_Agonist Measure_Response 4. Measure Neuronal Response (Calcium Imaging or Patch-Clamp) Apply_Agonist->Measure_Response Tabulate_Data 5. Tabulate Concentration vs. Response Data Measure_Response->Tabulate_Data Plot_Curve 6. Plot Dose-Response Curve Tabulate_Data->Plot_Curve Fit_Model 7. Fit Data with Non-linear Regression Plot_Curve->Fit_Model Determine_EC50 8. Determine EC50 Fit_Model->Determine_EC50

References

Application Notes and Protocols: Studying Muscarine Chloride Effects on Ion Channels using Patch-Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Muscarinic acetylcholine receptors (mAChRs) are a class of G protein-coupled receptors (GPCRs) that play crucial roles in regulating a wide array of physiological functions in the central and peripheral nervous systems.[1][2][3] The binding of agonists like Muscarine Chloride to these receptors initiates intracellular signaling cascades that ultimately modulate the activity of various ion channels, thereby influencing neuronal excitability, muscle contraction, and glandular secretion.[3][4][5] Understanding the specific effects of muscarinic agonists on different ion channels is therefore of significant interest for basic research and for the development of novel therapeutics targeting a range of disorders, including neurodegenerative diseases, cardiovascular conditions, and chronic pain.

Patch-clamp electrophysiology is a powerful technique that allows for the direct measurement of ion flow through single or populations of ion channels in a cell membrane. This methodology is indispensable for characterizing the modulatory effects of compounds like this compound on ion channel properties, such as conductance, open probability, and gating kinetics. These application notes provide an overview of the signaling pathways involved, quantitative data on muscarinic effects on various ion channels, and detailed protocols for conducting patch-clamp experiments to investigate these interactions.

Muscarinic Receptor Signaling Pathways and Ion Channel Modulation

Muscarinic receptors are classified into five subtypes, M1 through M5, which are coupled to different G proteins and thus initiate distinct intracellular signaling pathways.[6][7]

  • M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins.[3][6][7][8] Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[9][10][11] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[9][11][12] The elevated intracellular Ca2+ and activated PKC can then modulate the activity of various ion channels. For instance, M1 receptor activation has been shown to inhibit M-type (Kv7) potassium channels and acid-sensing ion channels (ASICs).[4][13] M3 receptor stimulation can lead to the activation of calcium-activated chloride channels (ICl(Ca)).[12]

  • M2 and M4 Receptors: These receptors are coupled to Gi/o proteins.[3][4][6][14] The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][14] The Gβγ subunits released upon receptor activation can directly interact with and modulate the activity of ion channels.[4][15][16] A classic example is the activation of G protein-coupled inwardly rectifying potassium (GIRK or Kir3) channels by M2 and M4 receptors, which results in membrane hyperpolarization.[4][15][16] These receptors are also known to inhibit voltage-gated Ca2+ channels (N-type, P/Q-type).[4][17][18]

Quantitative Data on this compound Effects on Ion Channels

The following tables summarize the quantitative effects of muscarinic receptor activation on various ion channels as determined by patch-clamp studies.

Table 1: Effects of Muscarinic Receptor Activation on Potassium (K+) Channels

Muscarinic Receptor SubtypeIon ChannelCell Type/Expression SystemAgonist/ConcentrationEffectQuantitative Data
M1M-type (Kv7)Rat sympathetic ganglion neuronsMuscarineInhibition-
M2GIRK (Kir3)Atrial myocytes, expressed in SCG neuronsAcetylcholine, MuscarineActivation-
M4GIRK (Kir3)Expressed in HEK293 cellsMuscarine (1-50 µM)Activation (Hyperpolarization)Increase in voltage-independent potassium conductance.
M2/M4Background K+ channelBullfrog sympathetic ganglion cellsMuscarine (10-20 µM)Enhanced activityIncreased open probability, increased mean open time, decreased mean closed time. No change in single-channel conductance.[19][20]
-K+ channelsRat adrenal chromaffin cellsMuscarineDecreased opening rate-

Table 2: Effects of Muscarinic Receptor Activation on Calcium (Ca2+) Channels

Muscarinic Receptor SubtypeIon ChannelCell Type/Expression SystemAgonist/ConcentrationEffectQuantitative Data
M1L-type, N-type-MuscarineSlow, voltage-independent inhibition-
M2N-type, P/Q-type-MuscarineFast, voltage-gated modulation-
M2/M4N-type, P-typeRat neostriatal cholinergic interneuronsOxotremorine methiodideInhibitionDose-dependent reduction of Ba2+ currents.[18]
M4High-voltage activated Ca2+ channelsRat intracardiac neuronsAcetylcholine, MuscarineInhibitionPeak Ca2+ channel tail current amplitude reduced by ≥30% at +90 mV.[21]
-High-threshold Ca2+ channelsRat embryonic hippocampal neuronsMuscarineInhibitionReversible and concentration-dependent decrease in Ba2+ current amplitude. Voltage-dependent inhibition in 65% of neurons, voltage-independent in 35%.[22][23]

Table 3: Effects of Muscarinic Receptor Activation on Other Ion Channels

Muscarinic Receptor SubtypeIon ChannelCell Type/Expression SystemAgonist/ConcentrationEffectQuantitative Data
M1ASIC1aCHO cells, rat hippocampal and striatal neuronsOxotremorine methiodideInhibitionMaximal current inhibited by 30%.[13]
M3Calcium-activated Chloride (ICl(Ca))Smooth muscle cellsMethacholineActivation-

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording to Study Muscarinic Modulation of Voltage-Gated Ion Channels

This protocol describes the general procedure for recording whole-cell currents in cultured cells or isolated neurons to assess the effect of this compound on voltage-gated ion channels (e.g., Ca2+ or K+ channels).

I. Cell Preparation:

  • Culture cells (e.g., HEK293 cells stably expressing the muscarinic receptor and ion channel of interest, or primary neurons) on glass coverslips.

  • Prior to recording, transfer a coverslip to the recording chamber on the stage of an inverted microscope.

  • Continuously perfuse the chamber with an external solution at a rate of 1-2 mL/min.

II. Pipette Preparation and Seal Formation:

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Fill the pipette with the appropriate internal solution and mount it on the micromanipulator.

  • Approach a target cell with the pipette and apply slight positive pressure.

  • Once the pipette touches the cell membrane, release the positive pressure to facilitate seal formation.

  • Apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal).

III. Whole-Cell Configuration and Recording:

  • After achieving a giga-seal, apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.

  • Allow the cell to equilibrate with the internal solution for 5-10 minutes.

  • Apply a voltage-clamp protocol appropriate for the ion channel of interest (e.g., a series of depolarizing steps to activate voltage-gated Ca2+ or K+ channels).

  • Record baseline currents for a stable period.

  • Apply this compound at the desired concentration to the external solution and continue recording.

  • Observe changes in the current amplitude, kinetics, and voltage-dependence.

  • Wash out the drug with the external solution to check for reversibility of the effect.

IV. Solutions:

  • External Solution (for Ca2+ currents): (in mM) 140 TEA-Cl, 10 BaCl2 (or CaCl2), 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with TEA-OH). Add tetrodotoxin (TTX, ~0.5 µM) to block voltage-gated Na+ channels.

  • Internal Solution (for Ca2+ currents): (in mM) 120 CsCl, 20 TEA-Cl, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.2 with CsOH).

  • External Solution (for K+ currents): (in mM) 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH). Add TTX (~0.5 µM).

  • Internal Solution (for K+ currents): (in mM) 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.2 with KOH).

Protocol 2: Single-Channel Patch-Clamp Recording (Cell-Attached) to Study Muscarinic Modulation of Channel Activity

This protocol is suitable for investigating how this compound affects the properties of individual ion channels, such as their open probability and conductance.

I. Cell and Pipette Preparation:

  • Follow steps I and II.1-II.4 from Protocol 1.

II. Cell-Attached Configuration and Recording:

  • After forming a high-resistance seal, do not rupture the membrane patch. This is the cell-attached configuration.

  • Apply a constant holding potential to the patch of membrane under the pipette.

  • Record single-channel currents for a stable baseline period.

  • Apply this compound to the bath solution (outside the patch pipette). This allows for the investigation of effects mediated by diffusible intracellular second messengers.

  • Record single-channel activity in the presence of the drug.

  • Analyze the data to determine changes in single-channel conductance, open probability, mean open time, and mean closed time.

III. Solutions:

  • Bath Solution (External): Standard physiological saline appropriate for the cell type.

  • Pipette Solution (Internal): For recording K+ channels, the pipette solution should contain a high concentration of K+ (e.g., 140 mM KCl) to allow for the measurement of inward currents. The specific composition will depend on the channel being studied.

Visualizations

experimental_workflow cluster_prep Preparation cluster_recording Patch-Clamp Recording cluster_analysis Data Analysis cell_prep Cell Preparation (Culturing/Isolation) approach Approach Cell & Form Giga-Seal cell_prep->approach pipette_prep Pipette Pulling & Filling pipette_prep->approach solution_prep Solution Preparation (Internal/External) solution_prep->approach config Establish Recording Configuration (Whole-Cell or Cell-Attached) approach->config baseline Record Baseline Channel Activity config->baseline drug_app Apply this compound baseline->drug_app drug_rec Record in Presence of Drug drug_app->drug_rec washout Washout Drug drug_rec->washout analysis Analyze Current Traces (Amplitude, Kinetics, P_open, etc.) washout->analysis quantify Quantify Muscarinic Effects analysis->quantify

Caption: Experimental workflow for patch-clamp electrophysiology.

M1_M3_M5_signaling cluster_receptor cluster_gprotein cluster_second_messengers cluster_channels muscarine This compound receptor M1/M3/M5 Receptor muscarine->receptor gq11 Gq/11 receptor->gq11 Activates kv7 M-type K+ Channel (Kv7) receptor->kv7 Inhibits (M1) asic ASIC receptor->asic Inhibits (M1) plc Phospholipase C (PLC) gq11->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release from ER ip3->ca_release Stimulates pkc Protein Kinase C (PKC) dag->pkc Activates clca Ca2+-activated Cl- Channel ca_release->clca Activates pkc->kv7 Inhibits M2_M4_signaling cluster_receptor cluster_gprotein cluster_effectors cluster_channels muscarine This compound receptor M2/M4 Receptor muscarine->receptor gio Gi/o receptor->gio Activates g_alpha Gαi/o gio->g_alpha g_beta_gamma Gβγ gio->g_beta_gamma ac Adenylyl Cyclase (AC) g_alpha->ac Inhibits girk GIRK Channel g_beta_gamma->girk Activates ca_channel Ca2+ Channel (N, P/Q-type) g_beta_gamma->ca_channel Inhibits camp cAMP ac->camp Produces

References

Application Notes and Protocols for Calcium Imaging Assays with Muscarine Chloride Stimulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for conducting calcium imaging assays using Muscarine Chloride stimulation. This guide is intended for researchers, scientists, and professionals in drug development who are studying G-protein coupled receptor (GPCR) signaling, specifically focusing on muscarinic acetylcholine receptors (mAChRs).

Introduction

Muscarinic acetylcholine receptors are members of the GPCR superfamily that play crucial roles in regulating a wide array of physiological functions. Muscarine, a natural alkaloid, acts as a selective agonist for these receptors. The M1, M3, and M5 subtypes of muscarinic receptors couple to Gq/11 proteins.[1][2] Activation of this pathway stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][4][5] IP3 binds to its receptors (IP3Rs) on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytoplasm.[6][7][8] This transient increase in intracellular calcium can be visualized and quantified using fluorescent calcium indicators, providing a robust method for studying muscarinic receptor activation and screening for potential modulators.

Signaling Pathway

The stimulation of Gq-coupled muscarinic receptors by this compound initiates a well-defined signaling cascade leading to an increase in intracellular calcium.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum Muscarine Muscarine Chloride mAChR Muscarinic Receptor (M1, M3, M5) Muscarine->mAChR Binds Gq Gq Protein mAChR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates IP3R IP3 Receptor Ca_store Ca2+ Store IP3R->Ca_store Opens Cytosol_Ca Cytosolic Ca2+ (Increase) Ca_store->Cytosol_Ca Release Cytosol_Ca->PKC Activates Cellular_Response Cellular Response Cytosol_Ca->Cellular_Response Triggers IP3->IP3R Binds

Caption: Gq-coupled muscarinic receptor signaling pathway.

Experimental Workflow

A typical calcium imaging experiment involving this compound stimulation follows a standardized workflow from cell preparation to data analysis.

Experimental_Workflow A 1. Cell Culture (e.g., HEK293, CHO) B 2. Dye Loading (e.g., Fluo-4 AM, Fura-2 AM) A->B C 3. Baseline Fluorescence Measurement B->C D 4. This compound Stimulation C->D E 5. Post-Stimulation Fluorescence Measurement D->E F 6. Data Analysis E->F

References

Application Notes and Protocols for Muscarine Chloride Administration in Animal Models of Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of muscarine chloride in preclinical animal models of Alzheimer's Disease, Parkinson's Disease, and Huntington's Disease. This document includes detailed experimental protocols, quantitative data from relevant studies, and visualizations of key signaling pathways and experimental workflows to guide researchers in designing and executing studies to evaluate the therapeutic potential of muscarinic agonists.

Introduction

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's are characterized by the progressive loss of structure and function of neurons. The cholinergic system, which uses acetylcholine as a neurotransmitter, plays a crucial role in cognitive functions and motor control, and its dysregulation is a common feature in many of these disorders. Muscarinic acetylcholine receptors (mAChRs), a class of G protein-coupled receptors, are key components of the cholinergic system and have emerged as promising therapeutic targets. This compound, a potent agonist of these receptors, is a valuable tool for investigating the potential of cholinergic modulation in mitigating the pathophysiology of neurodegenerative diseases.

Alzheimer's Disease

The cholinergic hypothesis of Alzheimer's disease (AD) suggests that cognitive decline is partly due to the degeneration of cholinergic neurons.[1] Direct activation of postsynaptic muscarinic receptors that remain in the brain is a therapeutic strategy being explored.[1] The M1 muscarinic receptor, in particular, is a promising target as its activation can lead to the non-amyloidogenic processing of amyloid precursor protein (APP) and a reduction in the production of neurotoxic amyloid-beta (Aβ) peptides.[2]

Quantitative Data: this compound in Alzheimer's Disease Animal Models
Animal ModelDrug/AgonistAdministration Route & DurationDosageKey FindingsReference
5xFAD MiceMuscarinic AgonistDaily (oral gavage or intraperitoneal injection) for 4-8 weeksDose-finding studies requiredAmelioration of cognitive deficits in the Morris Water Maze.[1]
5XFAD MiceM1-selective agonist (VU0364572)Ad libitum in drinking water for 4 monthsNot specifiedPrevented memory impairments; significantly reduced soluble and insoluble Aβ40 and Aβ42 in the cortex and hippocampus.[3]
Tau Mouse Models (P301L/COMTKO and htau)Scopolamine (Muscarinic Antagonist)10 mg/kg/day for 7 days10 mg/kg/dayIncreased spontaneous locomotion and soluble tau in the striatum.[4][5]
Experimental Protocol: Assessing Cognitive Enhancement in 5xFAD Mice

This protocol describes the use of the Morris Water Maze (MWM) to evaluate the effect of a muscarinic agonist on spatial learning and memory in the 5xFAD mouse model of Alzheimer's disease.[1]

Materials:

  • 5xFAD transgenic mice and wild-type littermates (e.g., 7-12 months old)[1]

  • This compound

  • Vehicle (e.g., sterile saline)

  • Morris Water Maze apparatus (circular pool, submerged escape platform, video tracking system)[1]

Procedure:

  • Animal Groups and Treatment:

    • Divide mice into four groups: Wild-type + Vehicle, Wild-type + this compound, 5xFAD + Vehicle, and 5xFAD + this compound.

    • Administer this compound or vehicle daily (e.g., via intraperitoneal injection) for a predetermined period (e.g., 4-8 weeks) before and during behavioral testing. Dose determination requires pilot studies.[1]

  • Morris Water Maze Protocol:

    • Habituation (Day 1): Allow each mouse to swim freely in the pool for 60 seconds without the platform.[1]

    • Cued Training (Optional, 1-2 days): Train mice to find a visible platform to assess for visual or motor deficits.[1]

    • Acquisition Phase (4-5 consecutive days): Conduct four trials per day where each mouse is released from a different quadrant and allowed to find the hidden platform. Guide the mouse to the platform if it fails to find it within 60 seconds. Record the escape latency.[1]

    • Probe Trial (Day after last acquisition day): Remove the platform and allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.[1]

  • Data Analysis:

    • Acquisition Phase: Analyze escape latency across training days using a repeated-measures ANOVA.

    • Probe Trial: Compare the time spent in the target quadrant between groups using a one-way ANOVA or t-test. A significant preference for the target quadrant indicates intact spatial memory.[1]

Experimental Workflow: Alzheimer's Disease Model

cluster_0 Pre-treatment cluster_1 Treatment cluster_2 Post-treatment Assessment A 5xFAD & Wild-type Mice B Baseline Cognitive Assessment (e.g., MWM) A->B C Chronic this compound Administration B->C D Vehicle Administration B->D E Cognitive Testing (MWM) C->E D->E F Biochemical Analysis (Aβ & Tau levels) E->F

Workflow for assessing this compound in an AD mouse model.

Parkinson's Disease

Parkinson's disease (PD) is characterized by the progressive loss of dopaminergic neurons in the substantia nigra, leading to motor deficits.[6] There is a resulting imbalance between dopamine and acetylcholine in the striatum.[7] Muscarinic receptor modulation, therefore, presents a potential therapeutic avenue.

Quantitative Data: this compound in Parkinson's Disease Animal Models
Animal ModelDrugAdministration Route & DurationDosageKey FindingsReference
6-OHDA-lesioned RatsApomorphine (Dopamine Agonist)Subcutaneous or Intraperitoneal0.05 - 0.5 mg/kgInduces contralateral rotations, a measure of dopamine receptor supersensitivity.[8][9]
6-OHDA-lesioned RatsAmphetamineIntraperitoneal2.0 - 5.0 mg/kgInduces ipsilateral rotations by promoting dopamine release from remaining terminals.[8]
6-OHDA-lesioned MiceM4R PAM (Positive Allosteric Modulator)SystemicNot specifiedAttenuated L-DOPA-induced dyskinetic behaviors.[10]
6-OHDA-lesioned Rats6-OHDA (Neurotoxin)Intrastriatal or into Medial Forebrain Bundle4 - 25 µgCauses significant depletion of striatal dopamine (up to 95%) and loss of dopaminergic neurons.[11][12]
Experimental Protocol: Assessing Motor Function in 6-OHDA-Lesioned Rats

This protocol describes the induction of a unilateral 6-hydroxydopamine (6-OHDA) lesion in rats to model Parkinson's disease and the subsequent assessment of rotational behavior following this compound administration.

Materials:

  • Sprague-Dawley or Wistar rats

  • 6-hydroxydopamine (6-OHDA) hydrochloride

  • Ascorbic acid-saline solution (0.02% w/v)

  • This compound

  • Apomorphine (for validation of the lesion)

  • Stereotaxic apparatus

  • Automated rotometer or a circular arena for observation

Procedure:

  • 6-OHDA Lesioning:

    • Anesthetize the rat and place it in a stereotaxic frame.

    • Prepare a fresh solution of 6-OHDA in cold ascorbic acid-saline.

    • Inject 6-OHDA unilaterally into the medial forebrain bundle or the striatum using appropriate stereotaxic coordinates.[13]

    • Allow the animals to recover for at least two weeks.

  • Validation of Lesion (Rotational Behavior):

    • Administer apomorphine (e.g., 0.5 mg/kg, s.c.) and measure contralateral rotations for 30-60 minutes. A significant number of rotations confirms a successful lesion.[8][13]

  • This compound Administration and Behavioral Testing:

    • Administer this compound via a chosen route (e.g., intraperitoneal or intracerebroventricular). A dose-response study should be conducted to determine the optimal dose.

    • Place the rat in the rotometer and record both ipsilateral and contralateral rotations for a specified period (e.g., 60-90 minutes).

  • Biochemical Analysis:

    • At the end of the study, sacrifice the animals and dissect the striata.

    • Measure dopamine and its metabolites (DOPAC and HVA) using high-performance liquid chromatography (HPLC) to quantify the extent of the dopamine depletion and the effect of this compound treatment.[11][14]

Experimental Workflow: Parkinson's Disease Model

cluster_0 Lesioning & Validation cluster_1 Treatment & Assessment A Unilateral 6-OHDA Lesion in Rats B Apomorphine-induced Rotational Test A->B C This compound Administration B->C D Rotational Behavior Monitoring C->D E Striatal Dopamine Level Analysis D->E

Workflow for assessing this compound in a PD rat model.

Huntington's Disease

Huntington's disease (HD) is a genetic neurodegenerative disorder characterized by motor, cognitive, and psychiatric symptoms.[15] The disease involves the degeneration of medium spiny neurons in the striatum.[16] Studies have shown alterations in muscarinic receptor density in the brains of HD patients, suggesting a role for the cholinergic system in the disease's pathology.[2][8]

Quantitative Data: this compound in Huntington's Disease Animal Models
Animal ModelBiomarker/FindingKey Changes in HD ModelPotential Effect of Muscarinic AgonistReference
R6/2 MiceStriatal Neurochemicals (measured by 1H NMR spectroscopy)Increased creatine, glutamine, glutathione; decreased N-acetylaspartate at 8 weeks. Increased phosphocreatine, taurine, glutamate, myo-inositol at 12 weeks.To be determined.[16][17]
R6/2 MiceStriatal Dopamine ReceptorsProfound loss of D1, D2, and D3 receptors; robust increase in D5 receptors.To be determined.[18]
R6/2 MiceMotor Performance (Rotarod)Progressive decline in performance.To be determined.[19][20]
CAG140 KI MiceStriatal VolumeSignificant reduction by 12 months of age.To be determined.[21]
CAG140 KI MiceStriatal Tyrosine Hydroxylase32% loss in immunoreactivity at 20-26 months.To be determined.[21]
Experimental Protocol: Assessing Motor Coordination in R6/2 Mice

This protocol describes the use of the rotarod test to evaluate the effect of this compound on motor coordination and balance in the R6/2 mouse model of Huntington's disease.

Materials:

  • R6/2 transgenic mice and wild-type littermates

  • This compound

  • Vehicle (e.g., sterile saline)

  • Rotarod apparatus

Procedure:

  • Animal Groups and Treatment:

    • Divide mice into four groups: Wild-type + Vehicle, Wild-type + this compound, R6/2 + Vehicle, and R6/2 + this compound.

    • Administer this compound or vehicle daily via a chosen route (e.g., intraperitoneal injection) starting at a pre-symptomatic age (e.g., 4-5 weeks).

  • Rotarod Test:

    • Training: Acclimate the mice to the rotarod at a low, constant speed for a few days before the start of the experiment.

    • Testing: Test the mice once or twice a week. Place the mouse on the rotating rod, which gradually accelerates (e.g., from 4 to 40 rpm over 5 minutes).

    • Record the latency to fall from the rod. Each mouse should undergo multiple trials per session.

  • Data Analysis:

    • Analyze the latency to fall using a repeated-measures ANOVA to assess the effect of treatment over time.

  • Biochemical Analysis:

    • At the end of the study, collect striatal tissue for analysis of neurochemical markers such as dopamine and its metabolites, or levels of key proteins involved in HD pathology.[16][18]

Experimental Workflow: Huntington's Disease Model

cluster_0 Treatment cluster_1 Assessment A R6/2 & Wild-type Mice B Chronic this compound Administration A->B C Vehicle Administration A->C D Rotarod Performance Testing B->D C->D E Biochemical Analysis of Striatal Tissue D->E

Workflow for assessing this compound in an HD mouse model.

Preparation of this compound Solution for In Vivo Administration

Materials:

  • This compound powder

  • Sterile, high-purity water (e.g., Milli-Q) or sterile 0.9% saline[22]

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer and/or sonicator

  • Sterile syringe filters (0.22 µm)[22]

Protocol:

  • Stock Solution Preparation (e.g., 100 mM):

    • Calculation: The molecular weight of this compound is 209.71 g/mol . To make a 100 mM solution, dissolve 20.971 mg in 1 mL of sterile water.[1]

    • Dissolution: Aseptically weigh the required amount of this compound and add it to a sterile tube. Add the calculated volume of sterile water.

    • Mixing: Vortex thoroughly. If needed, use a sonicator or warm the solution to 37°C to aid dissolution.[1]

  • Working Solution Preparation:

    • Perform serial dilutions of the stock solution with sterile saline or an appropriate buffer to achieve the desired final concentration for injection.

  • Sterilization and Storage:

    • Sterile filter the final solution through a 0.22 µm syringe filter into a sterile vial.[22]

    • For short-term storage (days to a week), keep the solution at 2-8°C. For long-term storage, aliquot into single-use vials and store at -20°C or -80°C to avoid freeze-thaw cycles.[23] Protect from light.[22]

Intracerebroventricular (ICV) Injection Protocol for Mice

ICV injection is a method to bypass the blood-brain barrier and deliver compounds directly to the cerebrospinal fluid.

Materials:

  • Anesthesia (e.g., isoflurane or ketamine/xylazine)

  • Stereotaxic apparatus

  • Hamilton syringe with a fine-gauge needle

  • This compound solution

Procedure:

  • Anesthesia and Stereotaxic Placement: Anesthetize the mouse and secure its head in the stereotaxic frame.

  • Surgical Preparation: Shave the scalp and clean with an antiseptic solution. Make a midline incision to expose the skull.

  • Bregma Identification and Drilling: Identify the bregma. Based on stereotaxic coordinates for the lateral ventricle (e.g., for mice: AP: -0.5 mm, L: ±1.0 mm from bregma), drill a small hole through the skull.[17]

  • Injection: Lower the injection needle to the desired depth (e.g., for mice: V: -2.0 to -2.5 mm from the skull surface).[17] Infuse the this compound solution slowly (e.g., 0.5-1.0 µL/min). The total injection volume for mice is typically 0.5-2 µL.[17]

  • Post-injection: Leave the needle in place for a minute after infusion to prevent backflow, then slowly withdraw it. Suture the incision and allow the animal to recover.

Muscarinic Receptor Signaling Pathways

This compound acts as an agonist at muscarinic acetylcholine receptors. The five subtypes (M1-M5) are coupled to different G proteins and initiate distinct downstream signaling cascades.

M1 Muscarinic Receptor Signaling Pathway

Muscarine This compound M1R M1 Receptor Muscarine->M1R Gq Gq protein M1R->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ release IP3->Ca2 PKC PKC activation DAG->PKC Response Cellular Response (e.g., Neuronal Excitation) Ca2->Response PKC->Response

M1 receptor signaling cascade.
M2 Muscarinic Receptor Signaling Pathway

Muscarine This compound M2R M2 Receptor Muscarine->M2R Gi Gi protein M2R->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Response Cellular Response (e.g., Decreased Heart Rate) PKA->Response

M2 receptor signaling cascade.
M4 Muscarinic Receptor Signaling Pathway

Muscarine This compound M4R M4 Receptor Muscarine->M4R Gi Gi protein M4R->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Response Cellular Response (e.g., Modulation of Neurotransmitter Release) PKA->Response

M4 receptor signaling cascade.

References

Application Notes and Protocols for Receptor Binding Affinity Assays of Muscarine Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Muscarine chloride, an alkaloid originally isolated from the Amanita muscaria mushroom, is the archetypal agonist for the muscarinic acetylcholine receptors (mAChRs). These receptors are members of the G protein-coupled receptor (GPCR) superfamily and are integral to the parasympathetic nervous system, modulating a wide array of physiological functions. Five distinct subtypes of muscarinic receptors have been identified (M1-M5), each with unique tissue distribution and signaling properties. The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, leading to the activation of phospholipase C and subsequent intracellular calcium mobilization. The M2 and M4 subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase and decrease intracellular cyclic AMP (cAMP) levels.[1][2][3]

Understanding the binding affinity and functional potency of this compound at each receptor subtype is crucial for dissecting its pharmacological effects and for the development of novel subtype-selective therapeutic agents. These application notes provide detailed protocols for performing receptor binding affinity assays and functional assays to characterize the interaction of this compound with muscarinic receptor subtypes.

Data Presentation: Binding Affinity of this compound

The following table summarizes the binding affinities (Ki) of muscarine for human muscarinic receptor subtypes as determined by radioligand binding assays. Lower Ki values are indicative of higher binding affinity.

Receptor SubtypeLigandParameterValue (nM)
M1 (human)MuscarineKi2.8[4]
M2 (human)MuscarineKi4.5[4]
M3 (human)MuscarineKi3.2[4]
M4 (human)MuscarineKiNot Specified
M5 (human)MuscarineKiNot Specified

Note: The binding affinities for M4 and M5 subtypes are not consistently reported in the readily available scientific literature, indicating a potential area for further research.

Signaling Pathways and Experimental Workflow

The distinct signaling cascades initiated by the activation of different muscarinic receptor subtypes necessitate the use of specific functional assays to characterize agonist activity. The diagrams below illustrate the canonical signaling pathways for Gq-coupled (M1, M3, M5) and Gi-coupled (M2, M4) muscarinic receptors, along with a generalized workflow for a competition binding assay.

Gq_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Muscarine Muscarine Chloride M1_M3_M5 M1, M3, or M5 Receptor Muscarine->M1_M3_M5 Binds Gq Gq Protein M1_M3_M5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release ER->Ca2_release Stimulates Cellular_Response Cellular Response Ca2_release->Cellular_Response Leads to PKC->Cellular_Response Leads to

Gq-coupled muscarinic receptor signaling pathway.

Gi_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Muscarine Muscarine Chloride M2_M4 M2 or M4 Receptor Muscarine->M2_M4 Binds Gi Gi Protein M2_M4->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Leads to

Gi-coupled muscarinic receptor signaling pathway.

workflow prep Prepare Cell Membranes Expressing Receptor Subtype incubation Incubate Membranes, Radioligand, and this compound prep->incubation radioligand Prepare Radiolabeled Ligand (e.g., [³H]-NMS) radioligand->incubation competitor Prepare Serial Dilutions of this compound competitor->incubation filtration Rapid Filtration to Separate Bound and Free Ligand incubation->filtration scintillation Scintillation Counting to Quantify Bound Radioactivity filtration->scintillation analysis Data Analysis: IC50 and Ki Determination scintillation->analysis

Experimental workflow for a competition binding assay.

Experimental Protocols

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of this compound by measuring its ability to compete with a known radiolabeled antagonist for binding to a specific muscarinic receptor subtype.

Materials:

  • Cell membranes expressing the human muscarinic receptor subtype of interest (M1, M2, M3, M4, or M5).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) is a commonly used radiolabeled antagonist.

  • This compound.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: A high concentration of a potent, unlabeled muscarinic antagonist (e.g., 1 µM atropine).

  • Glass fiber filters (e.g., Whatman GF/B).

  • 96-well microplates.

  • Cell harvester.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well microplate, add in the following order:

    • Assay buffer.

    • A fixed concentration of [³H]-NMS (typically at its Kd value).

    • Varying concentrations of this compound.

    • Cell membrane preparation.

  • For total binding wells, add assay buffer instead of this compound.

  • For non-specific binding wells, add the high concentration of atropine instead of this compound.

  • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Transfer the filters to scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Functional Assay: Calcium Flux for Gq-Coupled Receptors (M1, M3, M5)

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled muscarinic receptors by this compound.

Materials:

  • Cells stably expressing the human muscarinic receptor subtype of interest (M1, M3, or M5).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • This compound.

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Probenecid (to inhibit dye extrusion).

  • 96- or 384-well black, clear-bottom microplates.

  • Fluorescence plate reader with automated injection capabilities (e.g., FlexStation or FLIPR).

Procedure:

  • Seed the cells in the microplates and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.

  • During the final 20-30 minutes of dye loading, add probenecid to the loading buffer.

  • Prepare serial dilutions of this compound in assay buffer.

  • Wash the cells with assay buffer to remove excess dye.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Inject the different concentrations of this compound and immediately begin measuring the fluorescence intensity over time.

  • As a positive control, use a known muscarinic agonist like carbachol.

Data Analysis:

  • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

  • Plot the peak fluorescence response as a function of the logarithm of the this compound concentration.

  • Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response) by non-linear regression analysis.

Functional Assay: cAMP Accumulation for Gi-Coupled Receptors (M2, M4)

This assay measures the inhibition of adenylyl cyclase activity, and thus the reduction in cAMP levels, following the activation of Gi-coupled muscarinic receptors by this compound.

Materials:

  • Cells stably expressing the human muscarinic receptor subtype of interest (M2 or M4).

  • Forskolin (to stimulate adenylyl cyclase and raise basal cAMP levels).

  • This compound.

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Cell lysis buffer (provided with the kit).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

Procedure:

  • Seed the cells in a suitable microplate and allow them to adhere.

  • Pre-treat the cells with the PDE inhibitor for a short period.

  • Add serial dilutions of this compound to the cells and incubate for a defined period.

  • Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate cAMP production.

  • Incubate for a further defined period (e.g., 15-30 minutes).

  • Lyse the cells according to the cAMP assay kit protocol.

  • Measure the cAMP concentration in the cell lysates using the chosen detection method (e.g., HTRF, AlphaScreen, ELISA).

Data Analysis:

  • The decrease in cAMP levels in the presence of this compound indicates Gi-coupled receptor activation.

  • Plot the percentage inhibition of forskolin-stimulated cAMP production as a function of the logarithm of the this compound concentration.

  • Determine the IC50 value (the concentration of this compound that causes 50% inhibition of the forskolin-stimulated response) by non-linear regression analysis. This value represents the EC50 for the inhibitory effect.

References

Application of Muscarine Chloride in Studying Salivary Gland Secretion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Muscarine chloride, a potent parasympathomimetic agent, serves as a valuable pharmacological tool for investigating the mechanisms of salivary gland secretion. By selectively activating muscarinic acetylcholine receptors (mAChRs), this compound mimics the action of the neurotransmitter acetylcholine, which is released from parasympathetic nerves to stimulate saliva production.[1][2] This allows researchers to dissect the intricate signaling pathways and physiological responses that govern salivation. This document provides detailed application notes and protocols for utilizing this compound in the study of salivary gland function, with a focus on quantitative data analysis, experimental methodologies, and the underlying molecular mechanisms.

The primary muscarinic receptor subtypes involved in salivary secretion are the M3 and, to a lesser extent, the M1 receptors, which are expressed on the acinar cells of salivary glands.[1][3][4] The activation of these G-protein coupled receptors initiates a cascade of intracellular events, leading to the secretion of water and electrolytes, which constitute the primary saliva.

Signaling Pathways

The binding of this compound to M3 muscarinic receptors on salivary acinar cells triggers a well-characterized signaling cascade. This pathway, crucial for fluid secretion, is initiated by the activation of a Gq/11 protein, which in turn stimulates phospholipase C (PLC).[5] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+).[5][6] This rise in intracellular Ca2+ is a critical event that leads to the opening of ion channels, resulting in the efflux of chloride and potassium ions, which drives the osmotic movement of water through aquaporin channels, ultimately leading to saliva secretion.[6]

In addition to the primary secretory pathway, activation of M3 receptors can also induce cytoprotective signaling in salivary gland cells. This involves the transactivation of the epidermal growth factor receptor (EGFR), which subsequently activates pro-survival pathways such as the ERK and Akt signaling cascades.[7]

Salivary_Secretion_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Muscarine Muscarine Chloride M3R M3 Muscarinic Receptor Muscarine->M3R Binds to Gq11 Gq/11 M3R->Gq11 Activates Src Src M3R->Src Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG EGFR EGFR ERK_Akt ERK & Akt Phosphorylation EGFR->ERK_Akt Activates Src->EGFR Transactivates Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers Ion_channels Ion Channel Activation (Cl⁻, K⁺) Ca_release->Ion_channels Leads to Water_flux Water Efflux (via Aquaporins) Ion_channels->Water_flux Drives Saliva_secretion Saliva Secretion Water_flux->Saliva_secretion Cell_survival Cell Survival ERK_Akt->Cell_survival Experimental_Workflow start Start anesthetize Anesthetize Mouse start->anesthetize prepare_agonist Prepare Muscarinic Agonist Solution anesthetize->prepare_agonist baseline_collection Collect Baseline Saliva (Pre-weighed tube) prepare_agonist->baseline_collection inject_agonist Administer Agonist (s.c. or i.p.) baseline_collection->inject_agonist collect_saliva Collect Stimulated Saliva (Timed Interval) inject_agonist->collect_saliva weigh_saliva Weigh Saliva Sample collect_saliva->weigh_saliva calculate_flow Calculate Salivary Flow Rate (µl/g/min) weigh_saliva->calculate_flow end End calculate_flow->end

References

Application Notes and Protocols for Assessing Muscarine Chloride Effects on Smooth Muscle Contraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the effects of Muscarine Chloride on smooth muscle contraction. The methodologies described are fundamental for the pharmacological characterization of muscarinic agonists and antagonists, crucial for research and drug development in various fields, including gastroenterology, urology, and respiratory medicine.

Introduction

This compound is a potent parasympathomimetic agent that selectively activates muscarinic acetylcholine receptors (mAChRs). In smooth muscle tissues, the activation of these receptors, primarily the M2 and M3 subtypes, initiates a signaling cascade that leads to muscle contraction.[1][2][3] The M3 receptor, coupled to the Gq/11 G-protein, is the principal mediator of this contractile response.[1][4] Its activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, which in turn activates calmodulin and myosin light chain kinase (MLCK), leading to the phosphorylation of myosin light chains and subsequent smooth muscle contraction.[1] Concurrently, DAG activates Protein Kinase C (PKC), and other pathways involving Rho kinase can increase the calcium sensitivity of the contractile machinery.[1][3] The M2 receptors, while more abundant, primarily act to inhibit adenylyl cyclase, reducing cAMP levels and opposing smooth muscle relaxation.[2][3]

Understanding the effects of compounds like this compound on smooth muscle is critical for developing therapies targeting conditions characterized by abnormal smooth muscle tone. The following protocols provide robust in vitro methods to quantify these effects.

Key Experimental Protocols

Two primary experimental approaches are detailed below: the organ bath assay for measuring tissue-level contraction and calcium imaging for assessing cellular-level responses.

Protocol 1: Isolated Smooth Muscle Tissue Contraction using an Organ Bath

This protocol describes the measurement of isometric contraction of an isolated smooth muscle preparation, such as guinea pig ileum or rat aorta, in response to this compound.[4][5][6]

Materials:

  • Tissue: Freshly isolated smooth muscle tissue (e.g., guinea pig ileum, rat thoracic aorta, or bladder strips).

  • Physiological Salt Solution: Krebs-Henseleit or Tyrode's solution, maintained at 37°C and continuously aerated with 95% O2 / 5% CO2 (carbogen).

  • This compound: Stock solution and serial dilutions.

  • Muscarinic Antagonists (optional): e.g., Atropine (non-selective), 4-DAMP (M3 selective), Methoctramine (M2 selective) for receptor characterization.[7][8]

  • Organ Bath System: Including a tissue chamber, force-displacement transducer, amplifier, and data acquisition system.

  • Surgical Instruments: Scissors, forceps.

  • Suture Thread.

Procedure:

  • Tissue Preparation:

    • Humanely euthanize the animal according to institutional guidelines.

    • Carefully dissect the desired smooth muscle tissue and place it immediately in cold, carbogen-aerated physiological salt solution.[9][10]

    • Clean the tissue of adhering connective and adipose tissue.

    • For ileum, cut a segment of appropriate length (e.g., 2-3 cm). For aorta, cut into rings (2-3 mm width).[4]

  • Tissue Mounting:

    • Tie one end of the tissue segment to a fixed hook in the organ bath chamber and the other end to a force-displacement transducer using suture thread.

    • Fill the organ bath chamber with pre-warmed and aerated physiological salt solution.

  • Equilibration:

    • Apply an initial resting tension to the tissue (e.g., 1g for guinea pig ileum, 2g for rat aortic rings) and allow it to equilibrate for at least 60-90 minutes.[4]

    • Wash the tissue with fresh physiological salt solution every 15-20 minutes during the equilibration period.[11]

    • After equilibration, test the tissue viability with a high concentration of potassium chloride (KCl, e.g., 80 mM).[11]

  • Cumulative Concentration-Response Curve:

    • After the tissue has returned to baseline tension following the KCl test, begin the cumulative addition of this compound to the organ bath.

    • Start with a low concentration and increase it in a stepwise manner (e.g., half-log increments) once the response to the previous concentration has reached a stable plateau.[11]

    • Record the contractile force at each concentration.

    • Continue adding this compound until a maximal response is achieved.

  • Antagonist Studies (Optional):

    • To characterize the receptor subtype involved, pre-incubate the tissue with a specific muscarinic antagonist for a defined period (e.g., 20-30 minutes) before generating the this compound concentration-response curve.[11]

    • The presence of a competitive antagonist will cause a parallel rightward shift of the concentration-response curve.[8]

Data Analysis:

  • The contractile response is typically expressed as a percentage of the maximal contraction induced by KCl or the maximal response to this compound.

  • Plot the contractile response against the logarithm of the this compound concentration to generate a concentration-response curve.

  • From this curve, determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal response).

  • For antagonist studies, a Schild plot analysis can be used to determine the pA2 value, which represents the affinity of the antagonist for the receptor.[8]

Protocol 2: Calcium Imaging in Cultured Smooth Muscle Cells

This protocol outlines the measurement of intracellular calcium ([Ca2+]i) transients in cultured smooth muscle cells in response to this compound using fluorescent calcium indicators.[12][13][14]

Materials:

  • Primary Cultured Smooth Muscle Cells: Isolated from a relevant tissue source.[9][15][16]

  • Cell Culture Medium: e.g., DMEM supplemented with FBS and antibiotics.

  • Fluorescent Calcium Indicator: e.g., Fura-2 AM or Cal-520 AM.

  • Pluronic F-127.

  • Balanced Salt Solution (BSS): e.g., Hanks' Balanced Salt Solution (HBSS).

  • This compound: Stock solution and dilutions in BSS.

  • Fluorescence Microscopy System: Equipped with an appropriate light source, filters, a sensitive camera, and image acquisition software.

  • Glass-bottom culture dishes or coverslips.

Procedure:

  • Cell Culture:

    • Isolate smooth muscle cells from the tissue of interest using enzymatic digestion methods.[10][17]

    • Culture the cells on glass-bottom dishes or coverslips until they reach the desired confluency.

  • Loading with Calcium Indicator:

    • Prepare a loading solution of the calcium indicator (e.g., 2-5 µM Fura-2 AM) in BSS, often with a small amount of Pluronic F-127 to aid in dye solubilization.

    • Wash the cultured cells with BSS.

    • Incubate the cells with the loading solution at 37°C for 30-60 minutes in the dark.

    • Wash the cells with BSS to remove excess dye and allow for de-esterification of the AM ester for at least 30 minutes.

  • Calcium Imaging:

    • Mount the dish or coverslip on the stage of the fluorescence microscope.

    • Continuously perfuse the cells with BSS.

    • Acquire a baseline fluorescence signal.

    • Apply this compound at the desired concentration by adding it to the perfusion solution.

    • Record the changes in fluorescence intensity over time. For ratiometric dyes like Fura-2, alternate excitation wavelengths (e.g., 340 nm and 380 nm) and record the emission at ~510 nm.

Data Analysis:

  • For ratiometric dyes, the ratio of the fluorescence intensities at the two excitation wavelengths is calculated. This ratio is proportional to the intracellular calcium concentration.

  • For single-wavelength dyes, the change in fluorescence intensity (ΔF) relative to the baseline fluorescence (F0) is calculated (ΔF/F0).

  • The data can be presented as traces of [Ca2+]i or fluorescence ratio/intensity over time.

  • Key parameters to quantify include the peak amplitude of the calcium response, the time to peak, and the duration of the response.

Data Presentation

Quantitative data from the described experiments should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Dose-Response of this compound on Smooth Muscle Contraction

Concentration (M)Mean Contraction (% of Max)Standard Error of the Mean (SEM)
1 x 10⁻⁹
1 x 10⁻⁸
1 x 10⁻⁷
1 x 10⁻⁶
1 x 10⁻⁵
1 x 10⁻⁴

This table should be populated with experimental data. The maximal response can be normalized to the effect of a saturating concentration of KCl or this compound.

Table 2: Pharmacological Parameters of Muscarinic Ligands in Smooth Muscle

CompoundEC₅₀ (M)Eₘₐₓ (% of Control)AntagonistpA₂
This compound--
This compoundAtropine
This compound4-DAMP

This table allows for the comparison of potency (EC50) and efficacy (Emax) of this compound in the absence and presence of various antagonists. The pA2 value quantifies the affinity of the antagonist.

Visualizations

Signaling Pathway

Muscarinic_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Muscarine Muscarine M3_Receptor M3 Muscarinic Receptor Muscarine->M3_Receptor Binds Gq11 Gq/11 M3_Receptor->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ SR->Ca2 Releases Calmodulin Calmodulin Ca2->Calmodulin Binds MLCK Myosin Light Chain Kinase (MLCK) Calmodulin->MLCK Activates MyosinLC Myosin Light Chain MLCK->MyosinLC Phosphorylates MyosinLC_P Phosphorylated Myosin Light Chain MyosinLC->MyosinLC_P Contraction Smooth Muscle Contraction MyosinLC_P->Contraction Ca_Sensitization Ca²⁺ Sensitization PKC->Ca_Sensitization Ca_Sensitization->Contraction

Caption: M3 muscarinic receptor signaling pathway in smooth muscle contraction.

Experimental Workflow

Organ_Bath_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Isolate Smooth Muscle Tissue B Mount Tissue in Organ Bath A->B C Apply Tension & Equilibrate (60-90 min) B->C D Test Viability (e.g., 80mM KCl) C->D E Wash and Return to Baseline D->E F Cumulative Addition of This compound E->F G Record Contractile Force F->G at each concentration G->F next concentration H Generate Concentration- Response Curve G->H I Calculate EC₅₀ and Eₘₐₓ H->I

Caption: Experimental workflow for an isolated organ bath assay.

References

Application Notes and Protocols for Utilizing Muscarine Chloride to Investigate Synaptic Plasticity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Muscarinic acetylcholine receptors (mAChRs) are G protein-coupled receptors that play a crucial role in modulating neuronal excitability and synaptic plasticity, fundamental processes for learning and memory.[1][2] Muscarine chloride, a potent agonist of these receptors, serves as a valuable pharmacological tool to investigate the cholinergic regulation of synaptic strength. These application notes provide detailed protocols and background information for studying the effects of this compound on long-term potentiation (LTP) and long-term depression (LTD), key cellular models of memory formation.

Activation of mAChRs can have diverse effects on synaptic plasticity depending on the receptor subtype, brain region, and experimental conditions. M1-like receptors (M1, M3, M5), which couple to Gq/11 proteins, typically enhance neuronal excitability and can facilitate the induction of LTP.[3][4][5] Conversely, M2-like receptors (M2, M4), coupled to Gi/o proteins, can suppress synaptic transmission.[3] Understanding these mechanisms is critical for developing therapeutic strategies for neurological and psychiatric disorders characterized by cholinergic dysfunction, such as Alzheimer's disease and schizophrenia.[6]

Key Signaling Pathways

The activation of muscarinic receptors initiates distinct intracellular signaling cascades that ultimately modulate synaptic plasticity.

  • M1 Receptor Signaling Pathway: The M1 muscarinic acetylcholine receptor, when activated by an agonist like this compound, initiates a signaling cascade that is pivotal in modulating synaptic plasticity. This process begins with the activation of the Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). This rise in cytosolic Ca2+, along with the activation of protein kinase C (PKC) by DAG, can lead to the potentiation of NMDA receptor (NMDAR) function and an increase in the surface expression of AMPA receptors (AMPARs), cellular changes that are hallmarks of long-term potentiation (LTP).

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Muscarine Muscarine M1_Receptor M1 Receptor Muscarine->M1_Receptor Binds Gq_Protein Gq Protein M1_Receptor->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates PIP2 PIP2 PIP2->PLC AMPAR AMPA Receptor NMDAR NMDA Receptor IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C DAG->PKC Activates PKC->AMPAR Increases Surface Expression PKC->NMDAR Potentiates Ca2 Ca²⁺ Ca2->PKC Activates ER_Ca2 Ca²⁺ Store ER_Ca2->IP3R IP3R->Ca2 Releases

Caption: M1 Receptor Signaling Pathway.

Experimental Protocols

Protocol 1: Induction of Muscarine-Facilitated Long-Term Potentiation (LTP) in Hippocampal Slices

This protocol describes how to induce LTP in the CA1 region of the hippocampus with the application of this compound.

Materials:

  • This compound

  • Artificial cerebrospinal fluid (aCSF)

  • Dissection tools

  • Vibratome

  • Incubation chamber

  • Recording chamber with perfusion system

  • Electrophysiology rig (amplifier, digitizer, stimulation and recording electrodes)

  • Data acquisition and analysis software

Procedure:

  • Slice Preparation:

    • Anesthetize and decapitate a rodent (e.g., Wistar rat or C57BL/6 mouse) in accordance with institutional animal care and use committee guidelines.

    • Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) aCSF. The composition of the aCSF can be (in mM): 124 NaCl, 3 KCl, 1.25 KH2PO4, 26 NaHCO3, 1 MgSO4, 2 CaCl2, and 10 D-glucose.[7]

    • Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.

    • Transfer the slices to an interface-style holding chamber containing oxygenated aCSF at room temperature and allow them to recover for at least 1 hour before recording.

  • Electrophysiological Recording:

    • Transfer a single slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min at 30-32°C.

    • Place a stimulating electrode in the Schaffer collateral pathway (in the stratum radiatum of the CA1 region) and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

    • Establish a stable baseline recording of fEPSPs for at least 20 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz). The stimulation intensity should be adjusted to elicit a fEPSP amplitude that is 30-50% of the maximum.

  • LTP Induction:

    • After establishing a stable baseline, apply this compound (e.g., 1 µM) to the perfusion bath for a period of 10-20 minutes.[8]

    • During the application of muscarine, deliver a high-frequency stimulation (HFS) protocol to induce LTP. A common HFS protocol is a single train of 100 pulses at 100 Hz.

    • Alternatively, a theta-burst stimulation (TBS) protocol can be used, which consists of bursts of high-frequency pulses (e.g., 4 pulses at 100 Hz) repeated at a lower frequency (e.g., 5 Hz).

  • Post-Induction Recording:

    • After the HFS, wash out the this compound by perfusing with standard aCSF.

    • Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes to assess the magnitude and stability of LTP.

LTP_Workflow Start Start Slice_Preparation Prepare Hippocampal Slices Start->Slice_Preparation Recovery Slice Recovery (≥1 hr) Slice_Preparation->Recovery Recording_Setup Transfer to Recording Chamber Recovery->Recording_Setup Baseline Establish Stable Baseline (20 min) Recording_Setup->Baseline Muscarine_Application Apply this compound (e.g., 1 µM) Baseline->Muscarine_Application HFS High-Frequency Stimulation (HFS) Muscarine_Application->HFS Washout Washout Muscarine HFS->Washout Post_LTP_Recording Record Post-Induction (≥60 min) Washout->Post_LTP_Recording End End Post_LTP_Recording->End

Caption: Muscarine-Facilitated LTP Experimental Workflow.

Protocol 2: Induction of Muscarinic Long-Term Depression (mLTD) in Hippocampal Slices

This protocol outlines the procedure for inducing LTD in the hippocampal CA1 region through the activation of muscarinic receptors.

Materials:

  • This compound or Carbachol

  • aCSF

  • Dissection tools

  • Vibratome

  • Incubation chamber

  • Recording chamber with perfusion system

  • Electrophysiology rig

  • Data acquisition and analysis software

Procedure:

  • Slice Preparation and Electrophysiological Recording:

    • Follow steps 1 and 2 as described in Protocol 1.

  • mLTD Induction:

    • After establishing a stable baseline, apply a higher concentration of a muscarinic agonist, such as this compound (e.g., 10 µM) or Carbachol (e.g., 20-50 µM), to the perfusion bath for 10-20 minutes.[9][10]

    • During the agonist application, continue to deliver low-frequency stimulation (e.g., 1-5 Hz).

  • Post-Induction Recording:

    • Following the agonist application, wash it out by perfusing with standard aCSF.

    • Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes to monitor the induction and expression of mLTD.

LTD_Workflow Start Start Slice_Preparation Prepare Hippocampal Slices Start->Slice_Preparation Recovery Slice Recovery (≥1 hr) Slice_Preparation->Recovery Recording_Setup Transfer to Recording Chamber Recovery->Recording_Setup Baseline Establish Stable Baseline (20 min) Recording_Setup->Baseline Agonist_Application Apply Muscarinic Agonist (e.g., 10 µM Muscarine) Baseline->Agonist_Application LFS Low-Frequency Stimulation (1-5 Hz) Agonist_Application->LFS Washout Washout Agonist LFS->Washout Post_LTD_Recording Record Post-Induction (≥60 min) Washout->Post_LTD_Recording End End Post_LTD_Recording->End

Caption: Muscarinic LTD Experimental Workflow.

Data Presentation

The following tables summarize quantitative data on the effects of muscarinic agonists on synaptic transmission and plasticity.

AgonistConcentrationBrain RegionEffect on Basal Synaptic TransmissionReference
Muscarine1 µMHippocampal CA3No significant effect on EPSP/EPSC[9]
Muscarine10 µMHippocampal CA3Depression of EPSP by 23% and EPSC by 35%[9]
Carbachol50 nMHippocampal CA1Little effect on EPSPs[3]
Carbachol5 µMHippocampal CA1Depression of EPSPs to 50.2% of baseline[3]
Carbachol50 µMHippocampal CA1Depression of EPSPs to 27.3% of baseline[3]
ConditionPlasticity TypeBrain RegionMagnitude of ChangeReference
1 µM Muscarine + HFSLTPDentate GyrusFacilitated induction of LTP[8]
10 µM Muscarine + HFSLTPDentate GyrusNo effect on LTP induction[8]
50 nM Carbachol + HFSLTPHippocampal CA1Enhanced LTP[3][5]
50 µM CarbacholmLTDHippocampal CA1Induction of LTD[10]

Applications in Drug Development

The study of muscarinic receptor modulation of synaptic plasticity has significant implications for drug development.[6] Selective agonists and positive allosteric modulators (PAMs) of specific mAChR subtypes are being investigated for their potential to treat cognitive deficits in disorders like Alzheimer's disease and schizophrenia.[6] The protocols described here can be adapted to screen and characterize novel compounds for their efficacy in modulating synaptic plasticity through muscarinic pathways. By understanding how these compounds affect LTP and LTD, researchers can better predict their potential pro-cognitive or therapeutic effects.

References

Application Notes and Protocols: Investigating the Role of Muscarine Chloride in Cardiac Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the effects of muscarine chloride on cardiac function. This compound, a potent parasympathomimetic agent, selectively activates muscarinic acetylcholine receptors (mAChRs), playing a crucial role in the regulation of heart rate, contractility, and electrophysiology.[1][2][3] Understanding its mechanism of action is vital for cardiovascular research and the development of novel therapeutics.

Introduction to this compound and Cardiac Function

This compound mimics the action of acetylcholine (ACh) on mAChRs, which are G-protein coupled receptors.[4] In the heart, the M2 subtype is the predominant muscarinic receptor, primarily located in the sinoatrial (SA) and atrioventricular (AV) nodes, as well as in atrial and ventricular myocytes.[1][5] Activation of M2 receptors leads to a negative chronotropic (decreased heart rate), dromotropic (decreased conduction velocity), and inotropic (decreased contractility) effect.[1][5]

The M3 muscarinic receptor subtype is also present in the heart, and its activation can lead to positive inotropic effects, potentially counteracting the M2-mediated negative inotropy.[6][7][8] The net effect of this compound on cardiac function is a result of the interplay between these receptor subtypes and their downstream signaling pathways.

Signaling Pathways

The binding of this compound to M2 receptors activates inhibitory G-proteins (Gi/o). This activation leads to:

  • Direct G-protein-gated inwardly rectifying K+ channel (GIRK) activation: The βγ subunits of the G-protein directly bind to and open GIRK channels, leading to potassium efflux, hyperpolarization of the cell membrane, and a decrease in the firing rate of pacemaker cells in the SA node.[9]

  • Inhibition of adenylyl cyclase: The αi subunit of the G-protein inhibits adenylyl cyclase, reducing the intracellular concentration of cyclic AMP (cAMP). This leads to a decrease in the activity of protein kinase A (PKA), resulting in reduced phosphorylation of L-type calcium channels and phospholamban, which contributes to the negative inotropic effect.[9]

M3 receptor activation, on the other hand, couples to Gq/11 proteins, activating phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This can modulate intracellular calcium levels and protein kinase C (PKC) activity, contributing to a positive inotropic response.[6]

Caption: Muscarinic receptor signaling pathways in cardiomyocytes.

Experimental Protocols

To investigate the multifaceted effects of this compound on cardiac function, a combination of ex vivo and in vitro experimental models is recommended.

Langendorff Isolated Heart Perfusion

This ex vivo technique allows for the study of the whole heart in a controlled environment, free from systemic neural and hormonal influences.[10][11][12] It is ideal for assessing the effects of this compound on heart rate, contractility, and coronary flow.

Langendorff_Workflow A Heart Isolation & Cannulation B Retrograde Perfusion with Krebs-Henseleit Buffer A->B C Stabilization Period (20-30 min) B->C D Baseline Parameter Recording (LVDP, HR, CF) C->D E This compound Administration (Cumulative Doses) D->E F Parameter Recording at each Dose E->F G Washout with Krebs-Henseleit Buffer F->G H Final Parameter Recording G->H I Data Analysis H->I

Caption: Experimental workflow for Langendorff isolated heart perfusion.

Protocol:

  • Animal Preparation: Anesthetize the animal (e.g., rat, rabbit) according to approved institutional guidelines. Administer heparin to prevent blood clotting.

  • Heart Excision: Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.

  • Cannulation: Mount the aorta on a Langendorff apparatus cannula and initiate retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer maintained at 37°C.[10]

  • Parameter Measurement:

    • Insert a balloon-tipped catheter into the left ventricle to measure left ventricular developed pressure (LVDP) and heart rate (HR).

    • Measure coronary flow (CF) by collecting the perfusate.

  • Stabilization: Allow the heart to stabilize for 20-30 minutes until a steady state of contractile function is achieved.[11]

  • Drug Administration: Introduce this compound into the perfusion buffer at increasing concentrations (e.g., 1 nM to 10 µM).

  • Data Acquisition: Record LVDP, HR, and CF at baseline and after each concentration of this compound has reached a steady-state effect.

  • Washout: Perfuse the heart with drug-free buffer to observe the reversibility of the effects.

Isolated Cardiomyocyte Contractility Assay

This in vitro method allows for the direct assessment of this compound's effects on the contractility of individual heart muscle cells, eliminating the influence of other cell types and tissue architecture.[13][14][15]

Protocol:

  • Cardiomyocyte Isolation: Isolate ventricular myocytes from an adult animal heart using enzymatic digestion with collagenase and protease.[14]

  • Cell Plating: Plate the isolated, rod-shaped cardiomyocytes on laminin-coated coverslips.

  • Experimental Setup: Place the coverslip in a perfusion chamber on the stage of an inverted microscope equipped with a video-based edge-detection system or a contractility measurement system like an IonOptix system.

  • Superfusion and Pacing: Superfuse the cells with Tyrode's solution at 37°C and electrically stimulate them at a physiological frequency (e.g., 1 Hz).

  • Baseline Recording: Record baseline parameters of cardiomyocyte contraction, including peak shortening (PS), time-to-peak shortening (TPS), and time-to-90% relengthening (TR90).

  • Drug Application: Apply this compound at various concentrations to the superfusion solution.

  • Data Recording: Record the contractile parameters at each drug concentration.

Electrophysiological Recording (Patch-Clamp)

The patch-clamp technique is used to measure the activity of ion channels in isolated cardiomyocytes, providing direct evidence for the molecular mechanisms underlying the effects of this compound on cardiac electrophysiology.[16]

Protocol:

  • Cell Preparation: Use freshly isolated atrial or ventricular myocytes.

  • Patch-Clamp Configuration: Establish a whole-cell patch-clamp configuration.

  • Voltage-Clamp Protocol:

    • To study the effect on L-type Ca2+ current (ICa,L), hold the cell at a potential that inactivates sodium channels (e.g., -40 mV) and apply depolarizing steps (e.g., to 0 mV).

    • To study the acetylcholine-activated potassium current (IKACh), use a voltage ramp protocol.

  • Drug Application: Apply this compound to the extracellular solution.

  • Data Analysis: Measure the changes in current amplitude and kinetics in response to this compound.

Data Presentation

Quantitative data from the experiments should be summarized in clear and structured tables to facilitate comparison and interpretation.

Table 1: Effects of this compound on Langendorff Perfused Rat Heart

ParameterBaseline1 nM Muscarine10 nM Muscarine100 nM Muscarine1 µM Muscarine
Heart Rate (bpm) 280 ± 15265 ± 12220 ± 18150 ± 2090 ± 10
LVDP (mmHg) 95 ± 892 ± 785 ± 670 ± 555 ± 4
Coronary Flow (mL/min) 12 ± 1.511.8 ± 1.411.5 ± 1.211.0 ± 1.110.5 ± 1.0

Values are presented as mean ± SEM.

Table 2: Effects of this compound on Isolated Rat Ventricular Myocyte Contractility

ParameterControl100 nM Muscarine1 µM Muscarine
Peak Shortening (% of cell length) 5.2 ± 0.44.8 ± 0.34.1 ± 0.3
Time-to-Peak Shortening (ms) 150 ± 10145 ± 9142 ± 8
Time-to-90% Relengthening (ms) 350 ± 20340 ± 18330 ± 15

Values are presented as mean ± SEM.

Table 3: Effect of this compound on Ion Currents in Isolated Atrial Myocytes

Ion CurrentControl1 µM Muscarine
IKACh (pA/pF) at -100 mV -0.5 ± 0.1-8.5 ± 1.2
ICa,L (pA/pF) at 0 mV -10.2 ± 0.8-6.5 ± 0.6

Values are presented as mean ± SEM.

Conclusion

The protocols and application notes provided herein offer a robust framework for the detailed investigation of this compound's role in cardiac function. By employing a multi-faceted approach that combines ex vivo whole-heart studies, in vitro single-cell contractility assays, and electrophysiological recordings, researchers can gain a comprehensive understanding of the physiological and molecular effects of muscarinic receptor activation in the heart. This knowledge is essential for the development of safe and effective cardiovascular drugs.

References

Troubleshooting & Optimization

proper storage and handling conditions to ensure Muscarine Chloride stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Muscarine Chloride. This resource provides comprehensive guidance on proper storage, handling, and experimental troubleshooting to ensure the stability and integrity of the compound.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound powder?

A1: this compound is an extremely hygroscopic solid and requires careful storage to maintain its stability.[1] It should be stored in a tightly sealed container in a dry, dark, and well-ventilated area.[2][3] For optimal long-term stability, storage at -20°C is recommended for months to years.[4] For short-term storage (days to weeks), 0-4°C is suitable.[4] Some hydrated forms may be stored at room temperature with a desiccant.[5]

Q2: How should I store this compound solutions?

A2: Aqueous solutions of this compound are generally considered stable.[1] For short-term storage (days to weeks), stock solutions can be kept at 0-4°C.[4] For longer-term storage (months), it is best to store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4][6]

Q3: What are the critical safety precautions when handling this compound?

A3: this compound is a potent and toxic alkaloid; it can be fatal if swallowed or absorbed through the skin.[2][7] Always handle it in a well-ventilated area, preferably a chemical fume hood.[7] Essential Personal Protective Equipment (PPE) includes a lab coat, chemical-resistant gloves, and safety goggles.[7] When handling the powder, a dust mask is also recommended to prevent inhalation.[7] Avoid all personal contact and wash hands thoroughly after handling.[2]

Q4: What is the antidote for this compound poisoning?

A4: The specific and effective antidote for muscarine poisoning is atropine, which acts as a competitive antagonist at muscarinic acetylcholine receptors.[4][7] Symptoms of poisoning include profuse sweating, excessive salivation, visual disturbances, and gastrointestinal distress.[2]

Q5: Which signaling pathways are activated by this compound?

A5: this compound is a selective agonist for muscarinic acetylcholine receptors (mAChRs), which are G protein-coupled receptors (GPCRs).[8] There are five subtypes (M1-M5) that couple to different signaling cascades.[8][9]

  • M1, M3, and M5 receptors primarily couple to Gq/11 proteins, activating Phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and the activation of Protein Kinase C (PKC).[9][10]

  • M2 and M4 receptors typically couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9][10]

Storage and Stability Data

The following table summarizes the key storage and physicochemical properties of this compound.

ParameterSolid (Powder)Solution
Short-Term Storage 0 - 4 °C (days to weeks), dry and dark.[4]0 - 4 °C (days to weeks).[4]
Long-Term Storage -20 °C (months to years).[4][6]-20 °C or -80°C (months).[4][6]
Shelf Life >2 years if stored properly.[4]Up to 6 months at -80°C.[6]
Key Stability Concerns Extremely hygroscopic; must be protected from moisture.[1][2][3]Stable in aqueous solutions; avoid repeated freeze-thaw cycles.[1][7]
Appearance White to light yellow crystalline powder.[1][3]N/A
Solubility Very soluble in water and ethanol. Soluble in DMSO.[1][4]N/A
Molecular Weight 209.71 g/mol (anhydrous basis).[4]N/A

Troubleshooting Guides

Issue 1: Inconsistent or no response in a functional assay (e.g., calcium mobilization).

  • Possible Cause 1: Compound Degradation.

    • Solution: Improper storage, especially exposure to moisture, can degrade the compound.[7] Ensure the powder is stored in a desiccated environment and that stock solutions are fresh or have been stored properly at -20°C or below.

  • Possible Cause 2: Low Receptor Expression.

    • Solution: The cell line may not express the target muscarinic receptor subtype at sufficient levels.[7][10] Verify receptor expression using a validated method like Western blotting or radioligand binding.

  • Possible Cause 3: Incorrect Concentration Range.

    • Solution: The concentrations used may be too low to elicit a response or so high they cause rapid receptor desensitization.[10] Perform a wide-range dose-response curve (e.g., 1 nM to 1 mM) to find the optimal range for your system.[10]

  • Possible Cause 4: Suboptimal Cell Health.

    • Solution: Use cells that are healthy, within a low passage number, and at an appropriate confluency. Check for any signs of contamination.[10]

Issue 2: High background or variability in experimental results.

  • Possible Cause 1: Edge Effects in Microplates.

    • Solution: Wells on the perimeter of microplates are susceptible to evaporation and temperature changes.[10] Avoid using these outer wells for samples; instead, fill them with sterile media or water to act as a humidity barrier.[10]

  • Possible Cause 2: Reagent Preparation and Addition.

    • Solution: Ensure all pipettes are calibrated and that all solutions, including muscarine dilutions, are mixed thoroughly before use.[10] For automated liquid handlers, verify calibration and priming.[10]

  • Possible Cause 3: Receptor Desensitization.

    • Solution: Prolonged exposure to muscarine can lead to decreased receptor responsiveness.[11] Minimize incubation times and, if possible, allow for a recovery period in agonist-free media for cells to re-sensitize.[10]

Issue 3: Muscarine treatment is causing cell death.

  • Possible Cause 1: Cytotoxicity at High Concentrations.

    • Solution: While Muscarine's primary effect is receptor activation, very high concentrations can be cytotoxic. Perform a standard cytotoxicity assay (e.g., MTT or LDH release) to identify the toxic threshold in your cell line and use concentrations below this level for functional experiments.[10]

  • Possible Cause 2: Excitotoxicity.

    • Solution: In neuronal cultures, excessive and prolonged stimulation of muscarinic receptors can lead to excitotoxicity due to calcium overload.[10] Use the lowest effective concentration and limit the duration of exposure to minimize this effect.[10]

Fig 1. A logical workflow for troubleshooting common experimental issues.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Pre-equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture, as the compound is highly hygroscopic.[2]

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of powder using an analytical balance.

  • Dissolution: Dissolve the powder in a suitable solvent such as sterile, deionized water or DMSO.[1][4] For a 10 mM stock solution using a compound with a molecular weight of 209.71 g/mol , dissolve 2.10 mg in 1 mL of solvent.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved.

  • Storage: Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes. Store short-term at 4°C or long-term at -20°C or -80°C.[4]

Protocol 2: Calcium Imaging Assay for mAChR Activation

This protocol measures the increase in intracellular calcium ([Ca2+]) following the activation of Gq/11-coupled muscarinic receptors (M1, M3, M5).

  • Cell Plating: Plate cells expressing the target muscarinic receptor in a 96-well, black-walled, clear-bottom microplate and culture until they reach the desired confluency.

  • Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

  • Remove the culture medium from the cells and add the dye-loading buffer.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 30-60 minutes) to allow the cells to take up the dye.

  • Washing: Gently wash the cells with HBSS to remove any extracellular dye.

  • Compound Addition: Place the plate in a fluorescence microplate reader. Record the baseline fluorescence. Using the instrument's injection system, add varying concentrations of this compound to the wells.

  • Data Acquisition: Immediately begin recording fluorescence intensity over time to capture the transient calcium response.

  • Data Analysis: Calculate the change in fluorescence from the baseline (e.g., peak fluorescence minus baseline). Plot the response against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.[11]

MuscarinicSignaling cluster_Gq M1, M3, M5 Pathway cluster_Gi M2, M4 Pathway Muscarine_Gq Muscarine M135 M1, M3, M5 Receptors Muscarine_Gq->M135 Gq11 Gq/11 M135->Gq11 PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Ca Ca2+ Release (from ER) IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response_Gq Cellular Response (e.g., Smooth Muscle Contraction) Ca->Response_Gq PKC->Response_Gq Muscarine_Gi Muscarine M24 M2, M4 Receptors Muscarine_Gi->M24 Gio Gi/o M24->Gio AC Adenylyl Cyclase (AC) Gio->AC ATP ATP AC->ATP cAMP ↓ cAMP ATP->cAMP conversion PKA ↓ Protein Kinase A (PKA) cAMP->PKA Response_Gi Cellular Response (e.g., Decreased Heart Rate) PKA->Response_Gi

Fig 2. Muscarinic receptor signaling pathways.

References

overcoming Muscarine Chloride solubility issues in aqueous solutions for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with Muscarine Chloride in aqueous solutions for experimental purposes.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in aqueous solutions?

This compound is readily soluble in water.[1][2] Concentrations of up to 50 mg/mL in water can be achieved, though this may require ultrasonic treatment and warming.[3] For general laboratory use, preparing a high-concentration stock solution in sterile, high-purity water (e.g., Milli-Q) is recommended.

Q2: How should I prepare stock and working solutions of this compound?

A detailed protocol for preparing a 100 mM stock solution is provided in the "Experimental Protocols" section. The general steps involve dissolving the this compound powder in sterile water to create a concentrated stock solution. This stock solution is then diluted to the final working concentration using your experimental buffer (e.g., PBS, HEPES-buffered saline, or cell culture medium).

Q3: What are the recommended storage conditions for this compound solutions?

To ensure long-term stability, stock solutions should be aliquoted to prevent repeated freeze-thaw cycles.[3] It is recommended to store aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]

Q4: Do I need to adjust the pH of my this compound stock solution?

Generally, it is not necessary to adjust the pH of a this compound stock solution prepared in water. The small volume of the stock solution added to a well-buffered experimental solution should not significantly alter the final pH. However, it is always best practice to verify the final pH of your working solution to ensure it is within the optimal range for your specific experiment.

Troubleshooting Guide

Issue 1: My this compound solution appears cloudy or has visible particulates immediately after dissolving.

  • Possible Cause: Incomplete dissolution or the presence of impurities.

  • Solution:

    • Verify the Solvent: Ensure you are using a high-purity water source (e.g., distilled, deionized, or Milli-Q water).

    • Apply Gentle Heat and Agitation: Warming the solution in a 37°C water bath and vortexing or sonicating can facilitate dissolution.

    • Check for Contamination: If the problem persists, the issue may be with the buffer or water source. Prepare a fresh solution using a different stock of buffer and freshly purified water.

    • Sterile Filtration: After achieving complete dissolution, it is good practice to sterilize the solution by passing it through a 0.22 µm filter. This will also remove any minor, undissolved impurities.

Issue 2: A precipitate formed after adding my aqueous this compound stock solution to my cell culture media or physiological buffer.

  • Possible Cause: Precipitation upon dilution into a complex buffer can be due to interactions between this compound and buffer components, or a change in pH affecting the solubility of other media components.

  • Solution:

    • Buffer Compatibility: While this compound is highly water-soluble, certain buffers, particularly those containing high concentrations of phosphate (like PBS), can sometimes cause precipitation of salts when other compounds are introduced.

    • pH Considerations: Ensure the final pH of your experimental buffer is within a physiological range (typically 7.2-7.4). A significant shift in pH upon adding the stock solution could affect buffer integrity.

Issue 3: Inconsistent or no response in a functional assay (e.g., calcium mobilization).

  • Possible Cause 1: Compound Degradation.

    • Solution: Ensure that this compound solutions are fresh or have been stored properly at -20°C or -80°C for a limited time.[4] Aqueous solutions of this compound are generally stable, but improper storage can lead to degradation.[1][4]

  • Possible Cause 2: Incorrect Cell Density.

    • Solution: Optimize cell density for your specific assay to ensure a robust signal.

  • Possible Cause 3: Low Receptor Expression.

    • Solution: Verify the expression of the target muscarinic receptor subtype in your cell line using a validated method such as radioligand binding or western blotting.[4]

  • Possible Cause 4: Issue with Assay Buffer.

    • Solution: Ensure the assay buffer composition and pH are optimal for the cells and the receptor function.[4]

Data Presentation

Table 1: Solubility of this compound

CompoundSolventConcentrationNotesReference
This compoundWater (H₂O)50 mg/mL (238.42 mM)May require sonication and warming to achieve.[3][5]
This compoundWater (H₂O)Readily solubleGeneral characteristic noted.[2]
This compoundDeionized Water≥20 mg/mL[6]
This compoundEthanolVery Soluble[1]
This compoundDMSO2 mg/mLClear solution.

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution

Materials:

  • This compound powder (MW: 209.71 g/mol )

  • Sterile, high-purity water (e.g., Milli-Q or equivalent)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer and/or sonicator

Methodology:

  • Calculation: To prepare a 100 mM solution, you need 20.971 mg of this compound per 1 mL of water. For example, to make 2 mL of stock solution, weigh out 41.94 mg of this compound.

  • Dissolution: Add the weighed this compound to a sterile tube. Add the calculated volume of sterile water.

  • Mixing: Cap the tube securely and vortex thoroughly. If the powder does not dissolve completely, place the tube in a sonicator bath or a 37°C water bath for 5-10 minutes, with intermittent vortexing, until the solution is clear.

Protocol 2: Preparation of a 100 µM this compound Working Solution

Materials:

  • 100 mM this compound Stock Solution (from Protocol 1)

  • Desired experimental buffer (e.g., PBS, HEPES-buffered saline, or cell culture medium)

  • Sterile tubes

Methodology:

  • Calculation (Serial Dilution): To prepare a 100 µM working solution from a 100 mM stock, a 1:1000 dilution is required.

  • Dilution Step: For example, to prepare 1 mL of working solution, add 1 µL of the 100 mM stock solution to 999 µL of your experimental buffer.

  • Mixing: Gently vortex the tube to ensure the solution is homogeneous.

  • pH Check: Verify that the final pH of the working solution is appropriate for your experiment.

  • Usage: Use the freshly prepared working solution immediately for your experiment. Do not store dilute working solutions for long periods.

Visualizations

G cluster_workflow Troubleshooting this compound Dissolution start Start: Prepare Muscarine Solution is_clear Is the solution clear? start->is_clear heat_sonicate Apply gentle heat (37°C) and/or sonication is_clear->heat_sonicate No end_success Solution ready for use is_clear->end_success Yes heat_sonicate->is_clear check_contamination Check for contamination (buffer, water) heat_sonicate->check_contamination sterile_filter Sterile filter (0.22 µm) check_contamination->sterile_filter end_fail Consider compound purity check_contamination->end_fail sterile_filter->end_success

Caption: Troubleshooting workflow for muscarine dissolution.

G cluster_pathway Muscarinic Receptor (M1, M3, M5) Signaling Pathway Muscarine This compound mAChR M1/M3/M5 Receptor Muscarine->mAChR Gq11 Gq/11 mAChR->Gq11 PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

Caption: Gq-coupled muscarinic receptor signaling pathway.

References

strategies to mitigate potential off-target effects of Muscarine Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and FAQs to help mitigate potential off-target effects and address common issues encountered during experiments with Muscarine Chloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent parasympathometic agent that acts as an agonist at muscarinic acetylcholine receptors (mAChRs).[1][2] These receptors are G-protein coupled receptors (GPCRs) that are widely distributed throughout the central and peripheral nervous systems.[1] There are five subtypes of muscarinic receptors, M1 through M5, which are involved in a variety of physiological processes.[1]

Q2: What are the primary signaling pathways activated by this compound?

The activation of muscarinic receptors by muscarine triggers distinct downstream signaling cascades depending on the receptor subtype:

  • M1, M3, and M5 receptors primarily couple to Gq/11 proteins. Activation of this pathway stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium (Ca2+) and activation of protein kinase C (PKC).[3]

  • M2 and M4 receptors typically couple to Gi/o proteins. Activation of this pathway inhibits adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.[3]

Q3: What are the potential "off-target" effects of this compound?

For a non-selective agonist like muscarine, "off-target" effects can be categorized in two ways:

  • Effects on unintended muscarinic receptor subtypes: Since muscarine activates all five mAChR subtypes with similar potency, its effects in a biological system will be the composite of activating multiple receptor subtypes, which may not be the desired outcome for the experiment.[1] For instance, if the goal is to study M1 receptor-mediated cognitive enhancement, the simultaneous activation of M2 receptors in the heart leading to bradycardia would be an undesirable off-target effect.

  • Effects on non-muscarinic receptors: While muscarine is highly selective for muscarinic receptors, at very high concentrations, it may interact with other receptors.[4] However, significant effects on nicotinic acetylcholine receptors are generally observed at much higher concentrations than those required to activate muscarinic receptors.

Q4: How can I mitigate the effects of activating multiple muscarinic receptor subtypes in my experiment?

The most effective strategy is to use subtype-selective antagonists to block the effects at undesired receptor subtypes. By selectively antagonizing all but the subtype of interest, you can pharmacologically isolate the effects mediated by a single muscarinic receptor subtype. For example, to study M1 receptor-mediated responses in a system that also expresses M2 and M3 receptors, you could pre-incubate your preparation with selective M2 and M3 antagonists before applying muscarine.

Another advanced strategy is the use of Positive Allosteric Modulators (PAMs) . PAMs do not activate the receptor directly but can enhance the affinity and/or efficacy of the endogenous agonist (acetylcholine) or an externally applied agonist (like muscarine) at a specific receptor subtype. This can allow for the use of lower concentrations of the primary agonist, thereby reducing the likelihood of activating other receptor subtypes.

Troubleshooting Guides

Problem 1: High variability in experimental results between assays.

  • Possible Cause: Inconsistent cell culture conditions.

    • Solution: Ensure that cell line authenticity, passage number, confluency, and serum batches are consistent across experiments. These factors can impact muscarinic receptor expression and signaling.

  • Possible Cause: Reagent quality and handling.

    • Solution: Use high-purity this compound and prepare fresh solutions for each experiment. Ensure proper storage of stock solutions to prevent degradation.

  • Possible Cause: Receptor desensitization and internalization.

    • Solution: Prolonged or repeated exposure to muscarine can lead to a decrease in receptor responsiveness. Minimize pre-incubation and incubation times with muscarine. If possible, perform kinetic reads to capture the initial response.

Problem 2: No or weak response to this compound in a functional assay (e.g., calcium mobilization or cAMP inhibition).

  • Possible Cause: Low receptor expression in the cell line.

    • Solution: Verify the expression of the target muscarinic receptor subtype in your cell line using techniques like radioligand binding, western blotting, or qPCR.

  • Possible Cause: Incorrect muscarine concentration range.

    • Solution: Perform a wide-range dose-response curve (e.g., 1 nM to 1 mM) to determine the optimal concentration range for your specific cell system and response.

  • Possible Cause: Issues with the assay buffer.

    • Solution: Ensure the assay buffer composition, pH, and ion concentrations are optimal for cell health and receptor function.

Problem 3: High background or non-specific signal in the assay.

  • Possible Cause (Radioligand Binding Assay): Inadequate washing or excessively high radioligand concentration.

    • Solution: Optimize the number and duration of wash steps to effectively remove unbound radioligand. Use a radioligand concentration at or below its dissociation constant (Kd) to minimize non-specific binding.

  • Possible Cause (Functional Assays): Cell health issues or dye-loading problems (e.g., calcium flux assays).

    • Solution: Ensure cells are healthy and not overly confluent. Optimize dye loading conditions (concentration, time, and temperature) to ensure proper intracellular retention and minimal leakage.

Quantitative Data

The binding affinity (Ki) and functional potency (EC50) of this compound can vary depending on the experimental system and assay conditions. It is always recommended to determine these values empirically in your specific model. Below is a compilation of reported binding affinities for muscarine at human muscarinic receptor subtypes.

Table 1: Binding Affinity (Ki) of this compound for Human Muscarinic Receptor Subtypes

Receptor SubtypeKi (nM)pKiReference(s)
M12.88.55[4]
M24.58.35[4]
M33.28.49[4]
M4Data not readily available-
M5Data not readily available-

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay to Determine Ki of this compound

This assay measures the ability of this compound to compete with a radiolabeled antagonist for binding to a specific muscarinic receptor subtype.

Materials:

  • Cell membranes expressing the human muscarinic receptor subtype of interest (M1-M5).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

  • This compound.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: Atropine (1 µM).

  • Glass fiber filters.

  • Scintillation counter and scintillation cocktail.

Procedure:

  • In a 96-well plate, combine the cell membranes, [³H]-NMS (at a concentration near its Kd), and varying concentrations of this compound.

  • For total binding, omit this compound.

  • For non-specific binding, add 1 µM atropine instead of this compound.

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.

  • Wash the filters multiple times with ice-cold wash buffer.

  • Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding at each this compound concentration (Total binding - Non-specific binding).

  • Plot the percent specific binding against the log concentration of this compound to generate a competition curve and determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Calcium Flux Assay for M1, M3, and M5 Receptor Activation

This assay measures the increase in intracellular calcium upon activation of Gq-coupled muscarinic receptors.

Materials:

  • Cells expressing the human M1, M3, or M5 receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • This compound.

  • Fluorescence plate reader with liquid handling capabilities.

Procedure:

  • Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions, typically for 45-60 minutes at 37°C.

  • Wash the cells with assay buffer to remove extracellular dye.

  • Place the plate in the fluorescence plate reader and allow it to equilibrate.

  • Record a baseline fluorescence reading for a short period.

  • Add varying concentrations of this compound to the wells using the instrument's liquid handler.

  • Continuously record the fluorescence intensity over time to measure the calcium mobilization.

  • Analyze the data by calculating the change in fluorescence from baseline (e.g., peak fluorescence - baseline fluorescence).

  • Plot the response against the log concentration of this compound to generate a dose-response curve and determine the EC50 value.

Protocol 3: cAMP Assay for M2 and M4 Receptor Activation

This assay measures the inhibition of adenylyl cyclase activity upon activation of Gi-coupled muscarinic receptors.

Materials:

  • Cells expressing the human M2 or M4 receptor.

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Forskolin (an adenylyl cyclase activator).

  • This compound.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

Procedure:

  • Culture cells to the desired confluency.

  • Pre-treat the cells with a PDE inhibitor (e.g., 500 µM IBMX) for a short period.

  • Incubate the cells with varying concentrations of this compound.

  • Stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM) to induce cAMP production.

  • Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's protocol.

  • Plot the percent inhibition of the forskolin-stimulated cAMP response against the log concentration of this compound to generate an inhibitory dose-response curve and determine the EC50 (or IC50) value.

Visualizations

Muscarinic_Signaling_Pathways cluster_Gq Gq/11 Pathway (M1, M3, M5) cluster_Gi Gi/o Pathway (M2, M4) Muscarine_Gq Muscarine M1_M3_M5 M1, M3, M5 Receptors Muscarine_Gq->M1_M3_M5 Gq_11 Gq/11 M1_M3_M5->Gq_11 PLC Phospholipase C (PLC) Gq_11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Response_Gq Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Response_Gq PKC->Response_Gq Muscarine_Gi Muscarine M2_M4 M2, M4 Receptors Muscarine_Gi->M2_M4 Gi_o Gi/o M2_M4->Gi_o AC Adenylyl Cyclase (AC) Gi_o->AC cAMP ↓ cAMP AC->cAMP inhibits conversion of ATP to cAMP Response_Gi Cellular Response (e.g., Decreased Heart Rate) cAMP->Response_Gi

Caption: Signaling pathways activated by this compound.

Mitigation_Strategy cluster_workflow Workflow to Isolate M1 Receptor Effects Start Experimental System (Expressing M1, M2, M3) Add_Antagonists Pre-incubate with: - Selective M2 Antagonist - Selective M3 Antagonist Start->Add_Antagonists Add_Muscarine Apply this compound Add_Antagonists->Add_Muscarine Measure_Response Measure Cellular Response Add_Muscarine->Measure_Response Result Isolated M1-mediated Response Measure_Response->Result

Caption: Strategy to mitigate off-target subtype effects.

Troubleshooting_Logic Start No/Weak Response to Muscarine? Check_Receptor Receptor Expression Verified? Start->Check_Receptor Check_Concentration Dose-Response Performed? Check_Receptor->Check_Concentration Yes Solution_Receptor Verify receptor expression (e.g., Western Blot, qPCR) Check_Receptor->Solution_Receptor No Check_Cells Cells Healthy? Check_Concentration->Check_Cells Yes Solution_Concentration Perform wide-range dose-response curve Check_Concentration->Solution_Concentration No Solution_Cells Check cell health, passage number, and culture conditions Check_Cells->Solution_Cells No Root_Cause Identify Root Cause Check_Cells->Root_Cause Yes

Caption: Troubleshooting logic for weak experimental response.

References

troubleshooting unexpected results in Muscarine Chloride experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Muscarine Chloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address unexpected results in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized in a question-and-answer format to directly address specific issues you may encounter.

Reagent and Solution Preparation

Question 1: My this compound solution is cloudy or has particulates. What should I do?

Answer: Cloudiness or particulates can indicate incomplete dissolution or impurities. Follow these steps to resolve the issue:

  • Verify the Solvent: this compound is readily soluble in water. Ensure you are using a high-purity water source (e.g., distilled, deionized, or Milli-Q water).

  • Gentle Heat and Agitation: Warming the solution to 37°C in a water bath and vortexing or sonicating can help dissolution. For higher concentrations, such as 50 mg/mL, ultrasonic treatment and warming may be necessary.

  • Check for Contamination: If the problem persists, the issue might be with your buffer or water source. Prepare a fresh solution using a new stock of buffer and freshly purified water.

  • Sterile Filtration: After achieving full dissolution, it is good practice to sterilize your solution by passing it through a 0.22 µm filter. This will also remove any minor, undissolved impurities.

Question 2: What are the recommended storage conditions for this compound solutions?

Answer: For long-term stability, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. It is recommended to store aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Experimental Design and Execution

Question 3: I am observing no or a very weak response to this compound in my cell-based assay. What are the possible causes?

Answer: A lack of response can stem from several factors:

  • Low Receptor Expression: The cell line you are using may not express the target muscarinic receptor subtype at a sufficient level.[1] It is crucial to verify receptor expression using a validated method like radioligand binding or Western blotting.[2]

  • Incorrect Muscarine Concentration: The concentration range you are using might be too low to elicit a response. It is advisable to perform a wide-range dose-response curve (e.g., 1 nM to 1 mM) to determine the optimal concentration range for your specific system.[1]

  • Receptor Desensitization: Prolonged exposure to muscarine can lead to receptor desensitization and internalization, reducing the cellular response.[3] To mitigate this, minimize pre-incubation and incubation times with the agonist.[1][3]

  • Poor Cell Health: Suboptimal cell culture conditions, high passage number, or contamination can lead to a general lack of responsiveness.[1][3] Ensure your cells are healthy and cultured under consistent conditions.

Question 4: My dose-response curves for this compound are highly variable between experiments. How can I improve consistency?

Answer: Variability in dose-response curves can be minimized by addressing the following:

  • Consistent Cell Handling: Use cells at a consistent passage number and confluency. Ensure even cell seeding to reduce well-to-well variability.[3]

  • Reagent Quality and Preparation: Use high-purity this compound and prepare fresh dilutions for each experiment. Inaccurate pipetting or improperly mixed reagents can introduce significant variability.[1]

  • Assay Conditions: Maintain consistent assay parameters such as buffer composition, pH, temperature, and incubation times across all experiments.[3]

  • Edge Effects in Microplates: The outer wells of a microplate are prone to evaporation and temperature fluctuations. To minimize this, avoid using the outer wells for experimental samples and instead fill them with sterile media or water to create a humidity barrier.[1]

Question 5: I am seeing unexpected or off-target effects in my experiment. How can I confirm the effect is mediated by the intended muscarinic receptor?

Answer: To confirm the observed effect is on-target, you can use a selective antagonist for the muscarinic receptor subtype you are studying. Pre-incubating your cells with the antagonist before adding this compound should block the response if it is mediated by the target receptor. Atropine is a general muscarinic receptor antagonist that can be used to confirm a muscarinic-mediated effect.[4]

Data Interpretation

Question 6: Which signaling pathway should I expect this compound to activate?

Answer: this compound is an agonist for all five muscarinic acetylcholine receptor subtypes (M1-M5). These receptors are G protein-coupled receptors (GPCRs) that activate different signaling pathways depending on the subtype.[1][5]

  • M1, M3, and M5 Receptors: These subtypes primarily couple to Gq/11 proteins.[1][5][6] Activation of this pathway stimulates phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[7][8][9] This results in an increase in intracellular calcium ([Ca2+]i) and activation of protein kinase C (PKC).[7][8][9]

  • M2 and M4 Receptors: These subtypes couple to Gi/o proteins.[1][5] Activation of this pathway inhibits adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.[1][5]

Data Presentation

Table 1: Binding Affinities (Ki) of Muscarine for Human Muscarinic Receptor Subtypes

This table summarizes the binding affinities of muscarine for the human M1, M2, and M3 muscarinic receptor subtypes stably expressed in Chinese Hamster Ovary (CHO-K1) cells, as determined by radioligand binding assays. A lower Ki value indicates a higher binding affinity.

Cell LineReceptor SubtypeMuscarine Ki (nM)
CHO-K1M1230[10]
CHO-K1M21,800[10]
CHO-K1M3210[10]

Experimental Protocols

Protocol 1: Intracellular Calcium Mobilization Assay

This assay is used to measure the functional potency of this compound at Gq-coupled muscarinic receptors (M1, M3, M5) by detecting changes in intracellular calcium.[2][11]

Materials:

  • CHO or HEK293 cells stably expressing the M1, M3, or M5 receptor subtype.[11]

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[2]

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).[2]

  • This compound.

  • 96-well black-walled, clear-bottom plates.[2]

  • Fluorescence microplate reader with automated injection capabilities.[2]

Methodology:

  • Cell Plating: Seed cells into 96-well plates and allow them to adhere overnight.[2]

  • Dye Loading: Load the cells with a calcium-sensitive dye according to the manufacturer's instructions (e.g., 1-hour incubation at 37°C).[2]

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Measurement: Place the plate in the fluorescence microplate reader. Measure the baseline fluorescence, then inject the this compound solutions into the wells and immediately begin recording the fluorescence intensity over time.[2][3]

  • Data Analysis: Calculate the change in fluorescence from baseline to determine the response. Plot the response against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.[3]

Protocol 2: cAMP Assay

This assay is used to measure the functional potency of this compound at Gi-coupled muscarinic receptors (M2, M4) by detecting changes in intracellular cAMP levels.[11]

Materials:

  • CHO or HEK293 cells stably expressing the M2 or M4 receptor subtype.[11]

  • cAMP assay kit (e.g., HTRF-based).[11]

  • Forskolin (to stimulate adenylyl cyclase).

  • This compound.

  • Low-volume 384-well plates.[11]

  • HTRF-compatible plate reader.[11]

Methodology:

  • Cell Plating: Seed cells into a 384-well plate and incubate overnight.[11]

  • Compound Treatment: Pre-treat cells with varying concentrations of this compound.[11]

  • Stimulation: Add forskolin to all wells (except the negative control) to stimulate cAMP production. Incubate for 30 minutes at room temperature.[11]

  • cAMP Detection: Add the cAMP detection reagents as per the kit manufacturer's instructions. Incubate for 60 minutes at room temperature, protected from light.[11]

  • Signal Reading: Read the plate on an HTRF-compatible plate reader.[11]

  • Data Analysis: Calculate the HTRF ratio and convert it to a cAMP concentration using a standard curve. Plot the cAMP concentration against the log of the this compound concentration to determine the IC50 value.[11]

Visualizations

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Muscarine Muscarine Chloride M1_M3_M5 M1/M3/M5 Receptor Muscarine->M1_M3_M5 Gq Gq M1_M3_M5->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC_inactive Inactive PKC DAG->PKC_inactive activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC_inactive co-activates PKC_active Active PKC PKC_inactive->PKC_active Cellular_Response Cellular Response PKC_active->Cellular_Response phosphorylates targets

Caption: Gq-coupled muscarinic receptor signaling pathway.

Gi_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Muscarine Muscarine Chloride M2_M4 M2/M4 Receptor Muscarine->M2_M4 Gi Gi M2_M4->Gi activates AC Adenylyl Cyclase Gi->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP to PKA_inactive Inactive PKA cAMP->PKA_inactive activates PKA_active Active PKA PKA_inactive->PKA_active Cellular_Response Cellular Response (Inhibition) PKA_active->Cellular_Response phosphorylates targets Troubleshooting_Workflow Start Start: Unexpected Experimental Result Check_Reagents Check Reagent Quality and Preparation Start->Check_Reagents Check_Cells Verify Cell Health and Receptor Expression Start->Check_Cells Review_Protocol Review Experimental Protocol and Parameters Start->Review_Protocol Is_Reagent_OK Reagent OK? Check_Reagents->Is_Reagent_OK Is_Cells_OK Cells OK? Check_Cells->Is_Cells_OK Is_Protocol_OK Protocol OK? Review_Protocol->Is_Protocol_OK Prepare_New Prepare Fresh Reagents Is_Reagent_OK->Prepare_New No Repeat_Experiment Repeat Experiment Is_Reagent_OK->Repeat_Experiment Yes Culture_New_Cells Culture New Batch of Cells Is_Cells_OK->Culture_New_Cells No Is_Cells_OK->Repeat_Experiment Yes Optimize_Protocol Optimize Protocol Parameters Is_Protocol_OK->Optimize_Protocol No Is_Protocol_OK->Repeat_Experiment Yes Prepare_New->Repeat_Experiment Culture_New_Cells->Repeat_Experiment Optimize_Protocol->Repeat_Experiment Analyze_Results Analyze Results Repeat_Experiment->Analyze_Results

References

optimizing Muscarine Chloride concentration for maximal receptor activation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Muscarine Chloride concentration in your in vitro experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for achieving maximal muscarinic receptor activation.

Frequently Asked Questions (FAQs)

Q1: What are the typical concentration ranges for this compound in in vitro experiments?

A1: The optimal concentration of this compound is highly dependent on the cell type, the specific muscarinic receptor subtype being studied (M1-M5), and the experimental endpoint. However, a general starting point for dose-response experiments is to use a wide concentration range, typically from 1 nM to 1 mM.[1] For specific effects, it is recommended to test concentrations around the EC50 value of the receptor subtype of interest.[1]

Q2: Which muscarinic receptor subtypes are coupled to which signaling pathways?

A2: Muscarinic receptors are G protein-coupled receptors (GPCRs) with five subtypes that couple to different G proteins to initiate distinct signaling cascades:[2][3][4][5]

  • M1, M3, and M5 receptors primarily couple to Gq/11 proteins.[2][3][6][7] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[6][8][9] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[6][9]

  • M2 and M4 receptors typically couple to Gi/o proteins.[2][3][6] Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][6]

Q3: How can I determine the EC50 of this compound for my specific cell line?

A3: To determine the half-maximal effective concentration (EC50), you need to perform a dose-response experiment. This involves treating your cells with a range of this compound concentrations (typically in half-log or log increments) and measuring the biological response at each concentration. The data is then plotted with the logarithm of the this compound concentration on the x-axis and the response on the y-axis. A sigmoidal curve is fitted to the data, and the concentration that produces 50% of the maximal response is the EC50.[1]

Troubleshooting Guide

Problem 1: No or weak response to this compound.

  • Possible Cause 1: Incorrect Receptor Subtype Expression. The cell line may not express the muscarinic receptor subtype you are targeting, or the expression level may be too low.

    • Solution: Verify receptor expression using techniques like RT-PCR, Western blot, or radioligand binding assays.[10]

  • Possible Cause 2: Inappropriate Assay for the Receptor Subtype. You might be using an assay that measures a signaling pathway not coupled to the expressed receptor subtype (e.g., using a calcium flux assay for M2/M4 receptors).

    • Solution: Ensure your assay aligns with the receptor's signaling pathway (e.g., calcium flux or IP-One for M1/M3/M5; cAMP assay for M2/M4).[6][11]

  • Possible Cause 3: Incorrect this compound Concentration Range. The concentrations used may be too low to elicit a response or so high that they cause rapid and profound desensitization.[1]

    • Solution: Perform a wide-range dose-response curve (e.g., 1 nM to 1 mM) to identify the optimal concentration range for your specific cell system and response.[1]

  • Possible Cause 4: Issues with Cell Health or Culture Conditions. Unhealthy cells or suboptimal culture conditions can lead to a general lack of responsiveness.

    • Solution: Ensure cells are healthy, within a low passage number, and at an appropriate confluency. Check for signs of contamination.[1]

Problem 2: High background signal or inconsistent results.

  • Possible Cause 1: Assay Reagent Issues. Reagents may be expired, improperly stored, or prepared incorrectly.

    • Solution: Check the expiration dates and storage conditions of all reagents. Prepare fresh solutions and buffers.

  • Possible Cause 2: Cell Plating Inconsistency. Uneven cell seeding can lead to variability in the response.

    • Solution: Ensure a uniform cell suspension and consistent plating density across all wells.[12]

  • Possible Cause 3: Compound Interference. The this compound stock solution or the compound itself might interfere with the assay's detection method (e.g., autofluorescence).

    • Solution: Run control wells with the compound in the absence of cells to check for interference.

Problem 3: Biphasic dose-response curve.

  • Possible Cause 1: Activation of Multiple Receptor Subtypes with Different Affinities. The cell line may express multiple muscarinic receptor subtypes that have opposing effects or different sensitivities to this compound.[13]

    • Solution: Use subtype-selective antagonists to isolate the response of a single receptor subtype.

  • Possible Cause 2: Receptor Desensitization at High Concentrations. High concentrations of agonists can lead to receptor desensitization, causing a decrease in the response at the top of the dose-response curve.

    • Solution: Reduce the incubation time with this compound or use a lower concentration range.

Data Presentation

Table 1: Example Agonist Potency at Muscarinic Receptors

ReceptorAgonistEC50Cell LineAssay Type
M1Oxotremorine9.17 x 10⁻⁷ MNomad CHRM1Calcium Flux
M2Carbachol~40 µMU2OSRedistribution Assay
M3Acetylcholine20 pM - 8 µMCHOCalcium Flux
M4Acetylcholine-CHO-
M5Atropine (Antagonist IC50)0.0088 µMCHO-K1IP-One (TR-FRET)

Note: This table provides example data from various sources and is for illustrative purposes.[6][12][14][15] EC50 values are highly dependent on the specific experimental conditions.

Experimental Protocols

Calcium Flux Assay (for M1, M3, M5 Receptors)
  • Cell Culture: Seed cells expressing the Gq/11-coupled muscarinic receptor (M1, M3, or M5) in a 96-well or 384-well black, clear-bottom assay plate and culture overnight.[6][16]

  • Dye Loading: Prepare a calcium-sensitive dye solution (e.g., Fluo-4 AM, Fura-2 AM) according to the manufacturer's instructions, often including probenecid to prevent dye leakage. Remove the cell culture medium and add the dye solution to the cells. Incubate at 37°C for 1 hour.[6][16]

  • Compound Addition: Prepare serial dilutions of this compound. Use a fluorescent plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence, then add the this compound dilutions to the wells.[14][16]

  • Data Acquisition: Continuously record the fluorescence intensity for a set period (e.g., 90-210 seconds) after compound addition.[14][16]

  • Data Analysis: The change in fluorescence intensity is proportional to the increase in intracellular calcium. For agonists, calculate EC50 values from the concentration-response curves.[6]

IP-One Assay (for M1, M3, M5 Receptors)
  • Cell Culture: Seed cells expressing the Gq/11-coupled muscarinic receptor in an appropriate assay plate.[6]

  • Stimulation: Stimulate the cells with the test compounds in the presence of lithium chloride (LiCl), which inhibits the degradation of IP1.[6][17]

  • Lysis and Detection: Lyse the cells and detect IP1 levels using a competitive immunoassay, typically based on HTRF technology.[6][18] In this assay, a decrease in the FRET signal is inversely proportional to the amount of IP1 produced.[6]

  • Data Analysis: Generate concentration-response curves to determine the EC50 of agonists.[6]

cAMP Assay (for M2, M4 Receptors)
  • Cell Culture: Culture cells expressing the M2 or M4 receptor subtype in a suitable assay plate.[6]

  • Forskolin Stimulation: Pre-treat the cells with forskolin, a direct activator of adenylyl cyclase, to elevate basal cAMP levels.[6]

  • Compound Addition: Add the test compounds (agonists or antagonists) to the cells.[6]

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay, often employing technologies like HTRF.[6] A decrease in the FRET signal corresponds to a decrease in cAMP levels.[6]

  • Data Analysis: Generate concentration-response curves to determine the EC50 of agonists.

Visualizations

Gq_Signaling_Pathway Muscarine Muscarine Chloride M1_M3_M5 M1, M3, M5 Receptors Muscarine->M1_M3_M5 Gq_protein Gq Protein M1_M3_M5->Gq_protein activates PLC Phospholipase C (PLC) Gq_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptors on PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release triggers Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Gq Protein-Coupled Signaling Pathway for M1, M3, and M5 Muscarinic Receptors.

Gi_Signaling_Pathway Muscarine Muscarine Chloride M2_M4 M2, M4 Receptors Muscarine->M2_M4 Gi_protein Gi Protein M2_M4->Gi_protein activates AC Adenylyl Cyclase (AC) Gi_protein->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Inhibited Cellular Response PKA->Cellular_Response

Caption: Gi Protein-Coupled Signaling Pathway for M2 and M4 Muscarinic Receptors.

Experimental_Workflow_Calcium_Flux Start Start Seed_Cells Seed Cells in Assay Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Load_Dye Load with Calcium- Sensitive Dye Incubate_Overnight->Load_Dye Incubate_Dye Incubate with Dye Load_Dye->Incubate_Dye Measure_Baseline Measure Baseline Fluorescence Incubate_Dye->Measure_Baseline Prepare_Compound Prepare Muscarine Chloride Dilutions Add_Compound Add Muscarine Chloride Prepare_Compound->Add_Compound Measure_Baseline->Add_Compound Record_Fluorescence Record Fluorescence (Kinetic Read) Add_Compound->Record_Fluorescence Analyze_Data Analyze Data (Generate Dose-Response Curve) Record_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Experimental Workflow for a Calcium Flux Assay.

References

identifying and addressing sources of variability in Muscarine Chloride studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in identifying and addressing sources of variability in studies involving Muscarine Chloride. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental design and data interpretation.

Troubleshooting Guides & FAQs

This section addresses specific issues that researchers may encounter during their experiments with this compound.

Question Answer
My cells are not responding, or the response is very weak after applying this compound. What are the possible causes and solutions? Possible Causes: 1. Low or absent receptor expression: The cell line you are using may not endogenously express the muscarinic receptor subtype of interest at a sufficient level.[1] 2. Receptor desensitization: Prolonged or repeated exposure to high concentrations of this compound can lead to receptor desensitization and internalization.[2][3][4][5] 3. Incorrect this compound concentration: The concentration range used may be too low to elicit a response or so high that it causes rapid desensitization. 4. Degraded this compound: Improper storage or handling of this compound can lead to its degradation.[1][6] 5. Suboptimal cell health: Unhealthy or confluent cells may not respond appropriately. Solutions: 1. Verify receptor expression: Confirm the expression of the target muscarinic receptor subtype in your cell line using techniques like qPCR, Western blotting, or radioligand binding assays.[1] Consider using a cell line known to express the receptor of interest or transiently transfecting your cells. 2. Minimize agonist exposure: Reduce the duration of this compound exposure. For kinetic assays, apply it immediately before measurement. If pre-incubation is necessary, use the lowest effective concentration for the shortest possible time. Allow for a recovery period in an agonist-free medium to permit re-sensitization.[2] 3. Perform a dose-response curve: Test a wide range of this compound concentrations (e.g., 1 nM to 1 mM) to determine the optimal concentration for your specific cell system and response.[7] 4. Ensure proper handling: Prepare fresh solutions of this compound for each experiment. Store stock solutions in small aliquots at -20°C or below and avoid repeated freeze-thaw cycles.[6][8] 5. Maintain healthy cell cultures: Use cells at a low passage number and ensure they are at an optimal confluency for your assay.
I am observing high background noise or a high basal signal in my assay. How can I reduce it? Possible Causes: 1. Constitutive receptor activity: Some GPCRs can be active even without an agonist. 2. Non-specific binding of reagents: This is particularly relevant for radioligand binding assays.[9] 3. Cellular autofluorescence: In fluorescence-based assays, cells themselves can contribute to the background signal. Solutions: 1. Use an inverse agonist: If constitutive activity is suspected, an inverse agonist can be used to reduce the basal signal.[9] 2. Optimize washing steps: In binding assays, increase the number and stringency of washing steps to remove unbound ligands.[1] 3. Include proper controls: Use appropriate controls, such as cells not expressing the receptor or treatment with a known antagonist, to determine the level of non-specific signal. For binding assays, include a condition with a high concentration of an unlabeled ligand to determine non-specific binding.[1][9] 4. Background subtraction: In fluorescence assays, measure the fluorescence of control wells (e.g., cells without the fluorescent dye) and subtract this value from your experimental wells.
My experimental results are highly variable between replicates. What are the common sources of this variability? Possible Causes: 1. Inconsistent cell numbers: Variation in the number of cells seeded per well. 2. Pipetting errors: Inaccurate or inconsistent pipetting of reagents, especially at low volumes.[9] 3. Edge effects in multi-well plates: Evaporation from the outer wells of a plate can lead to changes in reagent concentrations. 4. Incomplete mixing of solutions: Failure to properly mix stock solutions or dilutions.[6] Solutions: 1. Ensure uniform cell seeding: Use a cell counter to accurately determine cell density and ensure a homogenous cell suspension while plating. 2. Calibrate and use proper pipetting techniques: Regularly calibrate your pipettes. For viscous solutions, consider using reverse pipetting.[9] 3. Minimize edge effects: Avoid using the outermost wells of your plates for critical experiments. Fill the outer wells with sterile water or media to create a humidity barrier. 4. Thoroughly mix all solutions: Vortex stock solutions and dilutions before use.
How should I prepare and store this compound solutions? Preparation: this compound is readily soluble in water and ethanol.[6] To prepare a stock solution, dissolve the powder in high-purity water (e.g., Milli-Q) or a suitable buffer. Gentle warming (e.g., 37°C) and vortexing or sonication can aid dissolution. After complete dissolution, it is recommended to sterilize the solution by passing it through a 0.22 µm filter. Storage: Store this compound powder in a cool, dry, and dark place.[8][10] Prepare stock solutions and aliquot them into single-use volumes to avoid repeated freeze-thaw cycles.[6] Store stock solutions at -20°C or -80°C for long-term stability.[6][8] Protect solutions from light by using amber vials or wrapping tubes in foil.[6]

Quantitative Data

The following tables summarize the half-maximal effective concentration (EC50) values for this compound and other common muscarinic agonists across the five human muscarinic receptor subtypes (M1-M5). These values are illustrative and can vary depending on the specific cell line, receptor expression levels, and assay conditions.

Table 1: EC50 Values of this compound for Human Muscarinic Receptor Subtypes

Receptor SubtypeReported EC50 (nM)Assay TypeCell Line
M1~2700HyperpolarizationNucleus Raphe Magnus (NRM) cells
M2Data not readily available--
M3Data not readily available--
M4Data not readily available--
M5Data not readily available--

Note: Specific EC50 values for this compound across all receptor subtypes are not consistently reported in a single source. The value for M1 is derived from a study on NRM cells and may not be directly comparable to other cell systems.[7]

Table 2: EC50 Values of Other Muscarinic Agonists for Human Muscarinic Receptor Subtypes

AgonistReceptor SubtypeReported EC50Assay TypeCell Line
AcetylcholineM156 nMCalcium MobilizationCHO-M1
CarbacholM11.7 µMCalcium MobilizationCHO-M1
PilocarpineM16.8 µMCalcium MobilizationCHO-M1
Oxotremorine MM488.7 nMCalcium Mobilization (engineered)CHO-K1/M4/Gα15
BethanecholM135 µMNot SpecifiedNot Specified
BethanecholM314.5 µMNot SpecifiedNot Specified
BethanecholM47 µMNot SpecifiedNot Specified
BethanecholM532 µMNot SpecifiedNot Specified

Data compiled from multiple sources.[11][12]

Experimental Protocols

Radioligand Binding Assay (Competition)

This protocol is for determining the binding affinity (Ki) of a test compound for a specific muscarinic receptor subtype.

Materials:

  • Cell membranes expressing the muscarinic receptor subtype of interest

  • Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB)

  • Test compound (e.g., this compound)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)[13]

  • Non-specific binding control (e.g., a high concentration of atropine)

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter and fluid

Procedure:

  • Prepare reagents: Dilute the cell membranes, radioligand, test compound, and non-specific control to their final concentrations in ice-cold Assay Buffer.

  • Set up the assay plate: In a 96-well plate, add the following to the respective wells:

    • Total Binding: Assay Buffer, radioligand, and cell membranes.

    • Non-specific Binding: Assay Buffer, radioligand, non-specific control, and cell membranes.

    • Competition Binding: Assay Buffer, radioligand, varying concentrations of the test compound, and cell membranes.

  • Incubate: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Harvest: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.

  • Wash: Wash the filters multiple times with ice-cold Assay Buffer to remove unbound radioligand.[1][13]

  • Count: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[13]

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This protocol is for measuring the increase in intracellular calcium concentration following the activation of Gq-coupled muscarinic receptors (M1, M3, M5).

Materials:

  • Cells expressing the Gq-coupled muscarinic receptor of interest

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • This compound or other agonist

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Plating: Seed the cells in a 96-well black, clear-bottom plate and grow to the desired confluency.

  • Dye Loading:

    • Prepare the fluorescent dye loading solution according to the manufacturer's instructions.

    • Remove the cell culture medium and add the dye loading solution to each well.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow the cells to take up the dye.

  • Wash (if required): Some dye kits require a washing step to remove excess extracellular dye. If so, gently wash the cells with Assay Buffer.

  • Baseline Reading: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period.

  • Agonist Injection: Inject the this compound solution at various concentrations into the wells.

  • Measurement: Immediately after injection, continuously measure the fluorescence intensity over time to capture the calcium transient.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.

    • Plot the ΔF or the ratio of fluorescence at different wavelengths (for ratiometric dyes like Fura-2) against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Visualizations

Signaling Pathways

G_protein_signaling cluster_M1_M3_M5 M1, M3, M5 Receptor Signaling (Gq-coupled) cluster_M2_M4 M2, M4 Receptor Signaling (Gi-coupled) Muscarine1 Muscarine Chloride M135 M1/M3/M5 Receptor Muscarine1->M135 Gq Gq/11 M135->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C (PKC) DAG->PKC Ca2 Ca²⁺ (intracellular) ER->Ca2 release Response1 Cellular Response Ca2->Response1 PKC->Response1 Muscarine2 Muscarine Chloride M24 M2/M4 Receptor Muscarine2->M24 Gi Gi/o M24->Gi AC Adenylyl Cyclase Gi->AC ATP ATP AC->ATP cAMP cAMP ATP->cAMP conversion Response2 Cellular Response cAMP->Response2

Caption: Muscarinic acetylcholine receptor signaling pathways.

Experimental Workflow: Radioligand Binding Assay

radioligand_workflow start Start prep_reagents Prepare Reagents (Membranes, Radioligand, Test Compound) start->prep_reagents setup_plate Set up 96-well Plate (Total, Non-specific, Competition) prep_reagents->setup_plate incubate Incubate to Reach Equilibrium setup_plate->incubate harvest Harvest onto Filters incubate->harvest wash Wash Filters harvest->wash count Scintillation Counting wash->count analyze Data Analysis (IC50, Ki calculation) count->analyze end End analyze->end

Caption: A typical experimental workflow for a radioligand binding assay.

Troubleshooting Logic

troubleshooting_logic start No or Weak Response check_receptor Verify Receptor Expression? start->check_receptor check_concentration Dose-Response Curve Performed? check_receptor->check_concentration Yes solution_receptor Use appropriate cell line or transfect check_receptor->solution_receptor No check_agonist Agonist Integrity? check_concentration->check_agonist Yes solution_concentration Optimize Concentration check_concentration->solution_concentration No check_cells Cells Healthy? check_agonist->check_cells Yes solution_agonist Prepare Fresh Agonist check_agonist->solution_agonist No solution_cells Optimize Cell Culture check_cells->solution_cells No end Response Observed check_cells->end Yes

Caption: A logical troubleshooting workflow for a 'no response' issue.

References

best practices for preparing Muscarine Chloride stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Muscarine Chloride. This resource provides detailed guides and answers to frequently asked questions to ensure the successful preparation and use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions? A1: this compound is readily soluble in high-purity water (e.g., distilled, deionized, or Milli-Q water) and ethanol. For most biological experiments, sterile, high-purity water is the preferred solvent.

Q2: What are the recommended storage conditions for this compound powder and stock solutions? A2: For long-term stability, this compound powder should be stored in a dry, dark place at -20°C. Stock solutions should be aliquoted into single-use volumes to prevent repeated freeze-thaw cycles. These aliquots can be stored at -20°C for up to one month or at -80°C for up to six months.

Q3: How stable are aqueous solutions of this compound? A3: Aqueous solutions of this compound are generally stable. However, long-term stability can be affected by factors such as temperature, light exposure, and extreme pH. To ensure experimental reproducibility, it is best practice to use freshly prepared solutions or properly stored aliquots.

Q4: Is it necessary to filter-sterilize the stock solution? A4: For cell-based assays or other sterile applications, it is highly recommended to sterilize the stock solution by passing it through a 0.22 µm sterile syringe filter. This will also help remove any minor, undissolved impurities.

Q5: Do I need to adjust the pH of my this compound stock solution? A5: It is generally not necessary to adjust the pH of a stock solution prepared in water. When the stock solution is diluted into a well-buffered experimental solution (like PBS or cell culture medium), the buffer will maintain the appropriate pH for your assay.

Q6: What are the essential safety precautions when handling this compound? A6: this compound is a potent toxin that can be fatal if swallowed or in contact with skin. Always handle this compound in a well-ventilated area, such as a chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory. Avoid all personal contact, including inhalation.

Data Presentation

The following table summarizes key quantitative data for this compound.

PropertyValueNotesReferences
Molecular Weight 209.71 g/mol
Solubility in Water ≥50 mg/mL (238.42 mM)May require sonication and gentle warming to fully dissolve.
Solubility in DMSO 2 mg/mL
Storage (Solid Powder) -20°C (long-term)Store in a dry, dark environment.
Storage (Stock Solution) -20°C (up to 1 month) -80°C (up to 6 months)Aliquot to avoid freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution

This protocol details the preparation of a high-concentration aqueous stock solution.

Materials:

  • This compound powder (MW: 209.71 g/mol )

  • Sterile, high-purity water (e.g., Milli-Q or equivalent)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer and/or sonicator

  • 0.22 µm sterile syringe filter

Methodology:

  • Calculation: To prepare a 100 mM solution, you will need 20.971 mg of this compound per 1 mL of water. For example, to make 2 mL of stock solution, weigh out 41.94 mg of this compound powder.

  • Dissolution: Add the weighed powder to a sterile tube. Add the calculated volume of sterile water.

  • Mixing: Securely cap the tube and vortex thoroughly. If the powder does not dissolve completely, use a sonicator bath or a 37°C water bath for 5-10 minutes with intermittent vortexing until the solution is clear.

  • Sterilization (Recommended): For use in cell culture, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots to avoid contamination and degradation from repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.

Protocol 2: Preparation of a 100 µM this compound Working Solution

This protocol describes the dilution of the high-concentration stock solution to a final working concentration for a typical experiment.

Materials:

  • 100 mM this compound Stock Solution (from Protocol 1)

  • Desired experimental buffer (e.g., PBS, HEPES-buffered saline, or cell culture medium)

  • Sterile tubes

Methodology:

  • Calculation (Serial Dilution): To prepare a 100 µM working solution from a 100 mM stock, a 1:1000 dilution is required.

  • Dilution Step: For example, to prepare 1 mL of the working solution, add 1 µL of the 100 mM stock solution to 999 µL of your experimental buffer.

  • Mixing: Gently vortex the tube to ensure the solution is homogeneous.

  • Usage: Use the freshly prepared working solution immediately for your experiment. It is not recommended to store dilute working solutions.

Troubleshooting Guide

Q: My this compound powder is not dissolving completely. What should I do? A: Cloudiness or visible particulates can indicate incomplete dissolution.

  • Verify Solvent: Ensure you are using high-purity water.

  • Apply Gentle Heat and Agitation: Warming the solution in a 37°C water bath and/or using a sonicator can significantly aid dissolution.

  • Sterile Filtration: After dissolution, filtering the solution with a 0.22 µm filter can remove any remaining microparticulates.

Q: I am observing inconsistent or no response in my functional assay (e.g., calcium mobilization). What are the possible causes? A:

  • Compound Degradation: Ensure that your this compound solutions are either freshly prepared or have been stored properly at -20°C or -80°C in single-use aliquots.

  • Incorrect Cell Density: Optimize the cell density for your specific assay. Too few or too many cells can lead to suboptimal responses.

  • Low Receptor Expression: Verify the expression of the target muscarinic receptor subtype in your cell line using a validated method such as Western blotting or radioligand binding.

  • Assay Buffer Issues: Confirm that the composition and pH of your assay buffer are optimal for your cells and for receptor function.

Q: I am experiencing high background or non-specific binding in my radioligand binding assay. How can I resolve this? A:

  • Inadequate Washing: Ensure a sufficient number of washes with ice-cold buffer to effectively remove any unbound radioligand.

  • Radioligand Concentration is Too High: Use a radioligand concentration that is at or below the dissociation constant (Kd) for the receptor to minimize non-specific binding.

  • Insufficient Blocking: In your non-specific binding control wells, include a high concentration of a known non-radiolabeled ligand (e.g., atropine) to accurately determine the level of non-specific binding.

Signaling Pathway Visualization

Muscarine is a non-selective agonist for muscarinic acetylcholine receptors (mAChRs). The M1, M3, and M5 receptor subtypes primarily couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of Phospholipase C (PLC), which subsequently results in an increase in intracellular calcium, a common readout in functional assays.

Muscarine_Gq_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Muscarine Muscarine Receptor M1/M3/M5 Receptor Muscarine->Receptor G_protein Gq/11 Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC PKC Activation DAG->PKC Ca_release Ca²⁺ Release ER->Ca_release Response Cellular Response Ca_release->Response PKC->Response

Caption: Gq-coupled muscarinic receptor signaling pathway.

preventing desensitization of muscarinic receptors during prolonged Muscarine Chloride exposure

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address challenges associated with muscarinic receptor desensitization during prolonged exposure to agonists like Muscarine Chloride.

Frequently Asked Questions (FAQs)

Q1: What is muscarinic receptor desensitization?

A1: Muscarinic receptor desensitization is a phenomenon where prolonged or repeated exposure to an agonist results in a diminished response over time. This process is a crucial physiological feedback mechanism to prevent overstimulation of cells. It manifests in several stages, starting with a rapid uncoupling from G proteins within seconds to minutes (short-term desensitization), followed by a slower reduction in the number of receptors on the cell surface over minutes to hours (internalization and downregulation).[1][2][3]

Q2: What is the primary mechanism of rapid (short-term) desensitization?

A2: The primary mechanism of rapid desensitization involves the phosphorylation of the agonist-occupied receptor by G protein-coupled receptor kinases (GRKs).[4][5] This phosphorylation event increases the receptor's affinity for β-arrestin proteins.[6] The binding of β-arrestin to the phosphorylated receptor sterically hinders its interaction with G proteins, thereby uncoupling the receptor from its downstream signaling cascade and reducing the cellular response.[4][7][8]

Q3: What is the difference between receptor internalization and downregulation?

A3: Receptor internalization (or sequestration) is the process where surface receptors are removed from the plasma membrane into the cell's interior via endocytic vesicles.[1][9][10] This process is often facilitated by β-arrestin and can be reversible, with receptors being recycled back to the cell surface after dephosphorylation, leading to resensitization.[1][7] Downregulation is a longer-term process that involves a decrease in the total number of receptors in the cell, often through lysosomal degradation of internalized receptors or reduced receptor synthesis.[1][3][9]

Q4: Do all muscarinic receptor subtypes (M1-M5) desensitize in the same way?

A4: No, there is subtype-specific regulation of desensitization. For instance, M1, M3, and M4 receptors primarily internalize through a clathrin-coated vesicle pathway that is dependent on β-arrestin and dynamin.[10][11] In contrast, the M2 receptor can utilize a clathrin-independent pathway and its internalization is not as strictly dependent on β-arrestin in some cell types.[10][11] The specific GRKs involved and the phosphorylation sites can also differ between subtypes, leading to variations in desensitization kinetics.[12]

Q5: How can allosteric modulators affect receptor desensitization?

A5: Allosteric modulators bind to a site on the receptor that is distinct from the agonist (orthosteric) binding site.[13] They can influence the receptor's conformation, which in turn can alter the affinity and efficacy of the orthosteric agonist.[13][14] Positive allosteric modulators (PAMs) can potentiate the agonist's effect, sometimes with less associated desensitization compared to increasing the agonist concentration.[15] This is because they can stabilize receptor conformations that are less prone to GRK phosphorylation and β-arrestin binding.[15][16]

Troubleshooting Guides

Problem 1: Rapid Loss of Signal in Calcium Imaging or IP1 Accumulation Assays
  • Issue: Upon application of this compound, you observe a strong initial signal (e.g., calcium peak) that rapidly decays despite the continued presence of the agonist.

  • Possible Cause: This is a classic sign of acute, homologous desensitization. The initial peak reflects Gq-protein-mediated signaling (for M1, M3, M5 subtypes), which is quickly terminated by GRK-mediated phosphorylation and β-arrestin binding, uncoupling the receptor from the G protein.[17][18]

  • Solutions & Experimental Strategies:

    • Inhibit GRK activity: Pre-incubate cells with a GRK inhibitor to reduce receptor phosphorylation. This can prolong the signaling response. A dominant-negative mutant of GRK2 (GRK2K220R) has been shown to prevent acute desensitization of the M2 receptor.[5]

    • Modulate β-arrestin: Use siRNA or CRISPR/Cas9 to knock down β-arrestin expression. This will interfere with the uncoupling process.

    • Use a Partial Agonist: In some systems, partial agonists can induce a sustained response with less desensitization compared to full agonists.[19] For example, pilocarpine may show less desensitization than carbachol in certain assays.[19]

    • Employ Allosteric Modulators: Co-application of a PAM with a lower concentration of this compound may produce a sustained signal with reduced desensitization.[20]

Problem 2: Decreased Maximal Response After Prolonged Pre-incubation with Agonist
  • Issue: After pre-incubating your cells with this compound for several hours, a subsequent stimulation (even after washing out the initial agonist) yields a significantly lower maximal response.

  • Possible Cause: This indicates receptor internalization and/or downregulation. A significant portion of the receptors are no longer on the cell surface and available for activation.[9][21] The half-time for M2 receptor downregulation in CHO cells has been estimated at approximately 2.3 hours with a high concentration of agonist.[9]

  • Solutions & Experimental Strategies:

    • Prevent Internalization: Conduct experiments at lower temperatures (e.g., 4°C) or use inhibitors of endocytosis like hypertonic sucrose, although these can have other cellular effects.[1]

    • Pharmacological Chaperones: For some receptor systems, cell-permeant antagonists or certain agonists, when applied chronically at low concentrations, can act as pharmacological chaperones.[22][23] They stabilize the receptor in the endoplasmic reticulum, promoting proper folding and increasing the total receptor pool, which may counteract downregulation.[24]

    • Assess Receptor Trafficking: Quantify the rate of internalization and recycling for your specific receptor subtype and cell line to optimize incubation times and recovery periods.

Data Summary

Table 1: Effects of Interventions on Muscarinic Receptor Desensitization

InterventionReceptor SubtypeCell LineEffectQuantitative ChangeReference
Dominant-Negative GRK2 (K220R) M2HEKPrevented acute desensitizationReduced agonist-dependent phosphorylation by ~50%[5]
Prolonged Carbachol (10⁻⁴ M) M2CHO-K1Induced Downregulationt½ = 2.3 hours[9]
Prolonged Carbachol (10⁻⁴ M) M2 (I3-del mutant)CHO-K1Slower Downregulationt½ = 9.9 hours[9]
Methacholine Pre-stimulation M1CHO-m1Desensitization of Ins(1,4,5)P3~4-fold shift in agonist dose-response curve[25][26]
Acetylcholine (30 µM, 20 min) M2/M3Mouse IleumHeterologous Desensitization7-fold increase in PGF2α EC50; 3-fold increase in Oxo-M EC50[27]

Key Experimental Protocols

Protocol 1: Measuring Cell Surface Receptor Levels by Flow Cytometry

This protocol is used to quantify agonist-induced receptor internalization. It requires a receptor with an extracellular epitope tag (e.g., HA, FLAG).

  • Cell Preparation: Culture cells expressing the epitope-tagged muscarinic receptor to ~80-90% confluency.

  • Agonist Stimulation: Treat cells with the desired concentration of this compound or vehicle control for a time course (e.g., 0, 5, 15, 30, 60 minutes) at 37°C to induce internalization.

  • Stopping Internalization: Place the plate on ice and wash cells twice with ice-cold PBS to stop the internalization process.

  • Cell Detachment: Gently detach cells using a non-enzymatic cell dissociation solution to preserve surface proteins.

  • Antibody Staining (Non-permeabilized):

    • Resuspend cells in cold FACS buffer (PBS with 2% FBS).

    • Incubate with a primary antibody targeting the extracellular epitope tag for 1 hour on ice.

    • Wash cells three times with cold FACS buffer.

    • Incubate with a fluorescently-labeled secondary antibody for 30-45 minutes on ice, protected from light.

    • Wash cells three times with cold FACS buffer.

  • Flow Cytometry: Resuspend cells in FACS buffer and analyze on a flow cytometer. The mean fluorescence intensity (MFI) of the cell population is proportional to the number of receptors remaining on the cell surface. A decrease in MFI over time indicates receptor internalization.

Protocol 2: β-Arrestin Recruitment Assay (HTRF)

This assay measures the interaction between the receptor and β-arrestin, a key step in desensitization.

  • Cell Plating: Plate cells co-expressing the muscarinic receptor (tagged with a donor fluorophore, e.g., Lumi4-Tb) and β-arrestin (tagged with an acceptor fluorophore, e.g., d2) in a suitable assay plate.

  • Pre-incubation with Inhibitors (Optional): To test strategies for preventing desensitization, pre-incubate cells with compounds like GRK inhibitors or allosteric modulators for 30-60 minutes at 37°C.

  • Agonist Stimulation: Add this compound at various concentrations to generate a dose-response curve. Incubate for the desired time (e.g., 30-60 minutes) at 37°C.

  • HTRF Reading: Read the plate on an HTRF-compatible reader. The HTRF signal is generated when the donor and acceptor tags are in close proximity, indicating receptor-arrestin interaction. The signal is directly proportional to the extent of β-arrestin recruitment.

Signaling Pathway and Workflow Diagrams

Desensitization_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Muscarine Muscarine Chloride mAChR Muscarinic Receptor (mAChR) Muscarine->mAChR 1. Binding & Activation G_Protein G Protein (Gq or Gi) mAChR->G_Protein 2. G Protein Activation GRK GRK mAChR->GRK 4. Phosphorylation (Active Receptor) Arrestin β-Arrestin mAChR->Arrestin 5. β-Arrestin Binding Signaling Downstream Signaling G_Protein->Signaling 3. Cellular Response Uncoupling Uncoupling GRK->mAChR Arrestin->G_Protein 6. Steric Hindrance Internalization Internalization (Endosome) Arrestin->Internalization 7. Endocytosis

Caption: Canonical pathway of muscarinic receptor desensitization.

Troubleshooting_Workflow Start Experiment Shows Diminished Response Over Time Check_Timescale What is the timescale of the signal loss? Start->Check_Timescale Rapid Rapid (Seconds to Minutes) Check_Timescale->Rapid Fast Slow Slow (Minutes to Hours) Check_Timescale->Slow Prolonged Cause_Rapid Likely Cause: Receptor-G Protein Uncoupling (Phosphorylation & Arrestin Binding) Rapid->Cause_Rapid Cause_Slow Likely Cause: Receptor Internalization or Downregulation Slow->Cause_Slow Strategy_Rapid Preventative Strategies: 1. Inhibit GRKs 2. Modulate β-Arrestin 3. Use Allosteric Modulators Cause_Rapid->Strategy_Rapid Strategy_Slow Preventative Strategies: 1. Inhibit Endocytosis (e.g., 4°C) 2. Use Pharmacological Chaperones 3. Optimize Agonist Incubation Time Cause_Slow->Strategy_Slow

Caption: Troubleshooting logic for desensitization issues.

References

dealing with the hygroscopic nature of Muscarine Chloride powder

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Muscarine Chloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a focus on its hygroscopic nature.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

A: this compound is a toxic alkaloid originally isolated from the Amanita muscaria mushroom.[1][2] In research, it serves as a potent and selective agonist for muscarinic acetylcholine receptors (mAChRs).[1][3] Its parasympathomimetic activity, mimicking the effects of acetylcholine, makes it a valuable tool for studying the parasympathetic nervous system, cholinergic signaling pathways, and the function of mAChR subtypes.[1][4][5]

Q2: What does it mean that this compound powder is "hygroscopic"?

A: The term "hygroscopic" indicates that this compound powder readily absorbs moisture from the atmosphere.[6][7] This can lead to the powder becoming clumpy, difficult to weigh accurately, and potentially impacting its stability and the concentration of prepared solutions.[8]

Q3: How should I properly store this compound powder?

A: To minimize moisture absorption, this compound powder should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[6] For long-term storage, temperatures of -20°C are recommended.[1] It is also advisable to store the container with a desiccant.

Q4: What are the recommended storage conditions for this compound solutions?

A: For prepared stock solutions, it is best to aliquot them into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[9] These aliquots should be stored at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months).[10]

Q5: What are the primary safety concerns when handling this compound?

A: this compound is highly toxic and can be fatal if swallowed, inhaled, or in contact with skin.[7][10] It is crucial to handle the powder in a well-ventilated area or a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[6][11] Symptoms of exposure include increased salivation, sweating, and tearing.[7][11] The specific antidote for muscarine poisoning is atropine.[1][11]

Troubleshooting Guide

Issue Possible Cause Solution
Powder is clumpy and difficult to handle. Absorption of atmospheric moisture due to its hygroscopic nature.Store the powder in a desiccator to remove excess moisture. Handle the powder in a low-humidity environment, such as a glove box, if possible.
Inconsistent experimental results. Inaccurate weighing of the hygroscopic powder leading to incorrect solution concentrations. Degradation of the compound due to improper storage.Always equilibrate the container to room temperature before opening to prevent condensation. Weigh the powder quickly. Prepare fresh solutions regularly and store them properly as aliquots at -20°C or -80°C.
Precipitate forms after dissolving the powder. Incomplete dissolution or use of a buffer that is incompatible.This compound is highly soluble in water. Use high-purity water to prepare stock solutions. Gentle warming (to 37°C) or sonication can aid dissolution. If precipitation occurs when diluting into a buffer like PBS, consider using an alternative such as HEPES or TRIS.

Quantitative Data Summary

Property Value Notes
Molecular Weight 209.71 g/mol [1][10]
Solubility in Water 50 mg/mLMay require sonication and warming to achieve this concentration.[12]
Solubility in DMSO 2 mg/mL
Storage of Powder -20°C for long-termStore in a dry, dark place.[1]
Storage of Solution -80°C for up to 6 months; -20°C for up to 1 monthIn a suitable solvent.[10]

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution

Materials:

  • This compound powder

  • Sterile, high-purity water (e.g., Milli-Q or equivalent)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • 0.22 µm syringe filter (optional)

Methodology:

  • Calculation: To prepare a 100 mM solution, 20.971 mg of this compound is required per 1 mL of water. For instance, to make 1 mL of stock solution, weigh out 20.971 mg of this compound.

  • Dissolution: Add the weighed powder to a sterile microcentrifuge tube. Add the calculated volume of sterile water.

  • Mixing: Cap the tube securely and vortex thoroughly. If complete dissolution is not achieved, sonicate the tube or warm it in a 37°C water bath for 5-10 minutes with intermittent vortexing until the solution is clear.

  • Sterilization (Optional): For sterile applications, the stock solution can be passed through a 0.22 µm syringe filter.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.

Protocol 2: Dilution to a Working Concentration

Materials:

  • 100 mM this compound Stock Solution (from Protocol 1)

  • Desired experimental buffer (e.g., PBS, HEPES-buffered saline)

  • Sterile microcentrifuge tubes

Methodology:

  • Calculation: Determine the required dilution factor. For example, to prepare a 100 µM working solution from a 100 mM stock, a 1:1000 dilution is necessary.

  • Dilution: To prepare 1 mL of a 100 µM working solution, add 1 µL of the 100 mM stock solution to 999 µL of the experimental buffer.

  • Mixing: Gently vortex the tube to ensure a homogenous solution.

  • pH Verification: Always check the final pH of your working solution to ensure it is within the optimal range for your experiment.

Visualizations

experimental_workflow Experimental Workflow for Handling Hygroscopic this compound cluster_storage Receiving and Storage cluster_prep Preparation cluster_solution Solution Handling cluster_experiment Experimentation storage Store powder at -20°C in a desiccator equilibration Equilibrate to room temp before opening storage->equilibration weighing Weigh quickly in a low-humidity environment equilibration->weighing dissolving Dissolve in high-purity water (vortex/sonicate) weighing->dissolving stock Prepare concentrated stock solution dissolving->stock aliquot Aliquot into single-use tubes stock->aliquot store_solution Store aliquots at -80°C aliquot->store_solution thaw Thaw one aliquot for use store_solution->thaw dilute Dilute to working concentration in buffer thaw->dilute experiment Perform experiment dilute->experiment

Caption: Workflow for handling hygroscopic this compound powder.

muscarinic_signaling Muscarinic Acetylcholine Receptor Signaling Pathways cluster_receptor Receptor Activation cluster_gq Gq/11 Pathway cluster_gi Gi/o Pathway muscarine Muscarine m1_m3_m5 M1, M3, M5 Receptors muscarine->m1_m3_m5 m2_m4 M2, M4 Receptors muscarine->m2_m4 gq Gq/11 m1_m3_m5->gq activates gi Gi/o m2_m4->gi activates plc PLC gq->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release pkc PKC Activation dag->pkc ac Adenylyl Cyclase gi->ac inhibits camp ↓ cAMP ac->camp

Caption: Simplified signaling pathways of muscarinic receptors.

References

ensuring consistent delivery of Muscarine Chloride in perfusion systems

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to ensure the consistent and reliable delivery of Muscarine Chloride in your perfusion systems. Find answers to frequently asked questions and troubleshoot common issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing this compound stock solutions?

A1: High-purity, sterile water (e.g., Milli-Q or equivalent) is the recommended solvent for preparing this compound stock solutions. This compound is readily soluble in water.

Q2: How should I prepare my this compound stock and working solutions?

A2: A common practice is to prepare a concentrated stock solution (e.g., 10 mM or 100 mM) in sterile water. This stock solution can then be diluted to the final working concentration in your desired experimental buffer (e.g., PBS, HEPES-buffered saline, or cell culture medium).[1] Detailed protocols can be found in the "Experimental Protocols" section below.

Q3: What are the optimal storage conditions for this compound solutions?

A3: To ensure long-term stability, stock solutions should be aliquoted to prevent repeated freeze-thaw cycles. It is recommended to store these aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[2] For solid powder, store in a dry, dark place at 0-4°C for short-term and -20°C for long-term storage.[2]

Q4: My this compound solution appears cloudy or has formed a precipitate. What should I do?

A4: Cloudiness or precipitation can indicate incomplete dissolution or buffer incompatibility. First, ensure you are using a high-purity water source. Gentle warming (e.g., in a 37°C water bath) and vortexing or sonication can aid dissolution. If precipitation occurs after dilution into your experimental buffer, it may be due to interactions with buffer components. Consider preparing a small test dilution to check for compatibility or using an alternative buffer like HEPES or TRIS.

Q5: How can I avoid receptor desensitization during prolonged exposure to this compound?

A5: Agonist-induced receptor internalization and down-regulation can lead to desensitization.[3] To mitigate this, consider using the lowest effective concentration of this compound and limiting the duration of exposure. Intermittent perfusion with agonist-free buffer may also help to allow for receptor recycling and resensitization.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent or no biological response 1. Compound Degradation: Improper storage of this compound solutions. 2. Low Receptor Expression: The cell line may not express the target muscarinic receptor subtype in sufficient numbers. 3. Perfusion System Malfunction: Issues with flow rate, dead volume, or air bubbles in the tubing.[4][5] 4. Incorrect pH of buffer: The pH of the experimental buffer may not be optimal for receptor function.1. Prepare fresh solutions or ensure proper storage at -20°C or -80°C.[2] 2. Verify receptor expression using methods like Western blotting or radioligand binding. 3. Calibrate your perfusion pump, minimize the dead volume in your system, and ensure all lines are free of air bubbles.[4][5] 4. Verify the final pH of your working solution is within the physiological range (typically 7.2-7.4).
Precipitate formation in the perfusion line 1. Buffer Incompatibility: Interaction between this compound and components of the perfusion buffer, especially phosphate-based buffers at high concentrations. 2. Temperature Fluctuation: Changes in temperature within the perfusion system affecting solubility.1. Perform a compatibility test with a small volume before running the full experiment. Consider switching to a HEPES or TRIS-based buffer. 2. Ensure consistent temperature control of your perfusion setup.
Variable drug delivery and response latency 1. High Dead Volume: The volume of the tubing between the drug reservoir and the cells can cause a lag in drug delivery and continued delivery after the infusion is stopped.[4][5] 2. Inconsistent Flow Rate: Fluctuations in the perfusion pump's flow rate.1. Use tubing with a smaller internal diameter to minimize dead volume.[4][5] 2. Regularly calibrate and maintain your perfusion pump to ensure a consistent and accurate flow rate.

Data Presentation

Table 1: this compound Solubility

Solvent Concentration Notes Reference
Deionized Water≥20 mg/mL-[6]
H₂O50 mg/mLMay require warming and sonication for complete dissolution.[7]

Table 2: Recommended Storage Conditions for this compound [2]

Form Storage Condition Duration
Solid PowderDry, dark, at 0-4°CShort-term (days to weeks)
Solid PowderDry, dark, at -20°CLong-term (months to years)
Stock Solutions-20°CUp to 1 month
Stock Solutions-80°CUp to 6 months

Experimental Protocols

Protocol 1: Preparation of 100 mM this compound Stock Solution

Materials:

  • This compound powder

  • Sterile, high-purity water (e.g., Milli-Q)

  • Sterile microcentrifuge tubes

  • Vortex mixer and/or sonicator

Methodology:

  • Calculation: To prepare a 100 mM solution, dissolve 20.971 mg of this compound per 1 mL of water.

  • Dissolution: Add the weighed this compound to a sterile tube and add the calculated volume of sterile water.

  • Mixing: Vortex the tube thoroughly. If the powder does not dissolve completely, use a sonicator or warm the solution in a 37°C water bath for 5-10 minutes with intermittent vortexing until the solution is clear.

  • Sterilization: For sterile applications, filter the stock solution through a 0.22 µm syringe filter.

  • Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.[2]

Protocol 2: Preparation of Working Solution from Stock

Materials:

  • 100 mM this compound Stock Solution

  • Desired experimental buffer (e.g., PBS, HEPES-buffered saline)

  • Sterile tubes

Methodology:

  • Calculation (Serial Dilution): To prepare a 100 µM working solution from a 100 mM stock, a 1:1000 dilution is required.

  • Dilution: For example, to prepare 1 mL of working solution, add 1 µL of the 100 mM stock solution to 999 µL of your experimental buffer.

  • Mixing: Gently vortex the tube to ensure a homogenous solution.

Visualizations

Signaling Pathways

Muscarinic_Receptor_Signaling Muscarinic Receptor (M1, M3, M5) Signaling Pathway Muscarine This compound M1_M3_M5 M1, M3, M5 Receptors Muscarine->M1_M3_M5 Binds to Gq_11 Gq/11 M1_M3_M5->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Gq-coupled muscarinic receptor signaling pathway.

Experimental Workflow

Perfusion_Experiment_Workflow General Perfusion Experiment Workflow Prep_Solution Prepare Muscarine Stock & Working Solutions Setup_Perfusion Set up Perfusion System (Pump, Tubing, Chamber) Prep_Solution->Setup_Perfusion Equilibrate Equilibrate Cells with Agonist-Free Buffer Setup_Perfusion->Equilibrate Start_Perfusion Start Perfusion with This compound Equilibrate->Start_Perfusion Record_Data Record Biological Response Start_Perfusion->Record_Data Washout Washout with Agonist-Free Buffer Record_Data->Washout Analyze Analyze Data Washout->Analyze

Caption: Workflow for a typical perfusion experiment.

Troubleshooting Logic

Troubleshooting_Flowchart Troubleshooting Inconsistent Response Start Inconsistent or No Response Check_Solution Is the Muscarine solution fresh and properly stored? Start->Check_Solution Prepare_Fresh Prepare fresh solution Check_Solution->Prepare_Fresh No Check_Perfusion Is the perfusion system working correctly? (flow rate, no bubbles) Check_Solution->Check_Perfusion Yes Prepare_Fresh->Check_Perfusion Calibrate_System Calibrate pump and debubble the system Check_Perfusion->Calibrate_System No Check_Cells Is receptor expression verified in the cell line? Check_Perfusion->Check_Cells Yes Calibrate_System->Check_Cells Verify_Expression Verify receptor expression Check_Cells->Verify_Expression No Check_Buffer Is the buffer pH correct and compatible? Check_Cells->Check_Buffer Yes Verify_Expression->Check_Buffer Adjust_Buffer Verify pH and test buffer compatibility Check_Buffer->Adjust_Buffer No Success Problem Resolved Check_Buffer->Success Yes Adjust_Buffer->Success

Caption: A logical approach to troubleshooting inconsistent experimental results.

References

Validation & Comparative

A Comparative Analysis of Muscarine Chloride and Acetylcholine: Potency and Efficacy at Muscarinic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the potency and efficacy of two key muscarinic acetylcholine receptor (mAChR) agonists: the endogenous neurotransmitter, acetylcholine, and the archetypal muscarinic agonist, muscarine chloride. This analysis is supported by available experimental data and detailed methodologies to assist in research and drug development endeavors.

Introduction to Muscarinic Agonists

Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that are pivotal in mediating the parasympathetic effects of acetylcholine throughout the central and peripheral nervous systems.[1] There are five distinct subtypes, M1 through M5, which are broadly categorized into two major signaling pathways. The M1, M3, and M5 receptors preferentially couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades.[2] In contrast, the M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] Both acetylcholine and muscarine activate these receptors, but their potency and efficacy can vary across the different subtypes.

Quantitative Comparison of Potency and Efficacy

Receptor SubtypeAgonistPotency (pEC50)Assay TypeCell Line
M1 Acetylcholine~6.0Phosphoinositide HydrolysisTransfected Murine Fibroblast (B82)
This compoundData not readily available
M2 AcetylcholineData not readily availablecAMP Accumulation Inhibition
This compoundData not readily available
M3 Acetylcholine5.9 ± 0.1Inositol Phosphates AccumulationCHO-K1
This compoundData not readily available
M4 Acetylcholine~6.5cAMP Accumulation InhibitionCHO M4
This compoundData not readily available
M5 AcetylcholineData not readily availableInositol Phosphates Accumulation
This compoundData not readily available

Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 value indicates greater potency. The lack of readily available, directly comparable data for this compound across all subtypes highlights a gap in the current literature.

Signaling Pathways

The activation of muscarinic receptors by agonists initiates distinct intracellular signaling cascades depending on the receptor subtype.

Gq/11-Coupled Receptor Signaling (M1, M3, M5)

The M1, M3, and M5 receptors, upon agonist binding, activate the Gq/11 family of G-proteins.[2] This activation stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, in conjunction with the elevated Ca2+, activates protein kinase C (PKC), leading to the phosphorylation of various downstream effector proteins.

Gq_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Agonist Muscarine or Acetylcholine Receptor M1, M3, or M5 Receptor Agonist->Receptor binds Gq Gq/11 Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC co-activates CellularResponse Cellular Response PKC->CellularResponse phosphorylates targets Gi_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Agonist Muscarine or Acetylcholine Receptor M2 or M4 Receptor Agonist->Receptor binds Gi Gi/o Receptor->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates CellularResponse Cellular Response PKA->CellularResponse phosphorylates targets Exp_Workflow start Start cell_prep Prepare Cell Culture (expressing target mAChR subtype) start->cell_prep agonist_prep Prepare Serial Dilutions of Agonist cell_prep->agonist_prep treatment Treat Cells with Agonist (various concentrations) agonist_prep->treatment incubation Incubate for Defined Period treatment->incubation assay Perform Functional Assay (e.g., Calcium Imaging, cAMP Assay) incubation->assay measure Measure Response assay->measure plot Plot Dose-Response Curve (Response vs. log[Agonist]) measure->plot calculate Calculate EC50 and Emax plot->calculate end End calculate->end

References

A Comparative Guide to the Differential Effects of Muscarine Chloride and Pilocarpine on M3 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological effects of two key muscarinic agonists, Muscarine Chloride and Pilocarpine, with a specific focus on their differential actions at the M3 muscarinic acetylcholine receptor (M3R). Understanding the nuanced differences in their binding affinities, potencies, and downstream signaling pathways is critical for basic research and the development of targeted therapeutics.

Introduction: Two Prototypical Muscarinic Agonists

Muscarine and Pilocarpine are both well-known agonists of muscarinic acetylcholine receptors, a family of G protein-coupled receptors (GPCRs) that play vital roles in regulating a wide range of physiological functions. The M3 receptor subtype, in particular, is a key mediator of smooth muscle contraction, glandular secretion, and vasodilation. While both compounds activate M3Rs, emerging evidence reveals significant differences in their pharmacological profiles, moving beyond simple classifications of "full" or "partial" agonism. Pilocarpine, notably, exhibits complex behaviors including partial agonism and biased signaling, where it preferentially activates certain downstream pathways over others. This guide will delve into these differences, supported by experimental data.

Quantitative Comparison of Pharmacological Parameters

The following tables summarize the key quantitative data comparing the effects of this compound and Pilocarpine at the M3 receptor. It is important to note that direct head-to-head comparative studies are limited, and data is often presented in the context of other muscarinic agonists like carbachol.

Table 1: Receptor Binding Affinity

LigandReceptor SubtypeCell Line/TissueKi (nM)Reference
Pilocarpine Human M3Not Specified~30,000[1]
Muscarine Not availableNot availableData not available

Table 2: Functional Potency (EC50) and Efficacy

LigandAssayCell Line/TissueEC50 (µM)Efficacy (Compared to Full Agonist)Reference
Pilocarpine Ca2+ Mobilization (overexpressed M3R)CHO-K1 cells~3 (relative to CCh)Full agonist[1]
Ca2+ Mobilization (endogenous M3R)HEK293T or MIN6 cellsNo responseAntagonist[2][3]
Phosphoinositide (PI) Hydrolysis (overexpressed M3R)CHO-K1 cellsNo effectAntagonist[2]
ERK1/2 PhosphorylationMIN6 cells~10-fold > Oxo-M~32% of Oxo-M[4]
Muscarine Ca2+ MobilizationNot availableData not availableData not available
Phosphoinositide (PI) HydrolysisNot availableData not availableData not available

Differential Signaling Pathways

The M3 receptor primarily signals through two main pathways: the canonical Gq-mediated pathway and the β-arrestin-mediated pathway. Muscarine is generally considered a conventional agonist that activates the Gq pathway, while pilocarpine demonstrates significant bias towards the β-arrestin pathway, particularly at endogenous receptor expression levels.[2][3]

Canonical Gq-Mediated Signaling

Activation of the Gq protein by a conventional agonist leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), leading to various cellular responses such as smooth muscle contraction and glandular secretion. While pilocarpine can activate this pathway in systems with overexpressed M3 receptors, it is notably weak or even acts as an antagonist at endogenous receptor levels.[2][3]

Gq_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol M3R M3 Receptor Gq Gq Protein M3R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release->PKC activates Cellular_Response Cellular Response (e.g., Contraction) PKC->Cellular_Response phosphorylates targets Agonist Muscarine (Conventional Agonist) Agonist->M3R binds

β-Arrestin-Mediated (Biased) Signaling

Pilocarpine demonstrates a preference for a G protein-independent pathway involving β-arrestin.[2][3] Upon agonist binding, the receptor is phosphorylated by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestin. β-arrestin can then act as a scaffold protein to activate other signaling molecules, such as extracellular signal-regulated kinases (ERK), leading to different cellular outcomes. This biased agonism of pilocarpine at the M3 receptor is a key differentiator from conventional muscarinic agonists.

Beta_Arrestin_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol M3R M3 Receptor GRK GRK M3R->GRK activates Beta_Arrestin β-Arrestin M3R->Beta_Arrestin recruits GRK->M3R phosphorylates ERK ERK Beta_Arrestin->ERK activates Cellular_Response Alternative Cellular Response ERK->Cellular_Response -> Pilocarpine Pilocarpine (Biased Agonist) Pilocarpine->M3R binds

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of the findings discussed. Below are summaries of key experimental protocols used to characterize the effects of muscarinic agonists.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

  • Objective: To determine the Ki of this compound and Pilocarpine at the M3 receptor.

  • Methodology:

    • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human M3 muscarinic receptor.

    • Incubation: Incubate the cell membranes with a fixed concentration of a radiolabeled antagonist (e.g., [3H]-N-methylscopolamine) and varying concentrations of the unlabeled test compound (this compound or Pilocarpine).

    • Separation: Separate the bound from the unbound radioligand by rapid filtration.

    • Quantification: Measure the radioactivity of the filter-bound complex using liquid scintillation counting.

    • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow Start Start Prepare_Membranes Prepare M3R-expressing cell membranes Start->Prepare_Membranes Incubate Incubate membranes with radioligand and competitor (Muscarine or Pilocarpine) Prepare_Membranes->Incubate Filter Separate bound and unbound radioligand via filtration Incubate->Filter Measure Measure radioactivity of bound ligand Filter->Measure Analyze Calculate IC50 and Ki values Measure->Analyze End End Analyze->End

Calcium Mobilization Assay

This functional assay measures the ability of an agonist to stimulate Gq-coupled receptors, leading to an increase in intracellular calcium.

  • Objective: To determine the potency (EC50) and efficacy of this compound and Pilocarpine in inducing calcium mobilization.

  • Methodology:

    • Cell Culture: Culture cells stably expressing the M3 receptor in a multi-well plate.

    • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Agonist Addition: Add varying concentrations of the test agonist (this compound or Pilocarpine).

    • Signal Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

    • Data Analysis: Plot the peak fluorescence response against the agonist concentration to determine the EC50 and maximal response.

Inositol Phosphate (IP) Accumulation Assay

This assay quantifies the production of inositol phosphates, a direct downstream product of PLC activation, to measure Gq-coupled receptor activity.

  • Objective: To determine the potency (EC50) and efficacy of this compound and Pilocarpine in stimulating IP accumulation.

  • Methodology:

    • Cell Labeling: Label cells expressing the M3 receptor with [3H]-myo-inositol.

    • Agonist Stimulation: Stimulate the cells with varying concentrations of the test agonist in the presence of LiCl (to inhibit inositol monophosphatase).

    • IP Extraction: Lyse the cells and extract the inositol phosphates.

    • Separation and Quantification: Separate the different inositol phosphates using anion-exchange chromatography and quantify the radioactivity by liquid scintillation counting.

    • Data Analysis: Plot the amount of [3H]-inositol phosphates accumulated against the agonist concentration to determine the EC50 and maximal response.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPCR, providing a readout for β-arrestin-biased signaling.

  • Objective: To determine the potency (EC50) and efficacy of this compound and Pilocarpine in inducing β-arrestin recruitment to the M3 receptor.

  • Methodology: A common method is the PathHunter® β-arrestin assay, which utilizes enzyme fragment complementation.

    • Cell Line: Use a cell line engineered to co-express the M3 receptor fused to a small enzyme fragment (ProLink) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor).

    • Agonist Stimulation: Treat the cells with varying concentrations of the test agonist.

    • Recruitment and Complementation: Agonist-induced β-arrestin recruitment brings the two enzyme fragments into close proximity, forming an active enzyme.

    • Signal Detection: Add a substrate for the reconstituted enzyme and measure the resulting chemiluminescent signal.

    • Data Analysis: Plot the luminescent signal against the agonist concentration to determine the EC50 and maximal response for β-arrestin recruitment.

Conclusion

The pharmacological profiles of this compound and Pilocarpine at the M3 receptor are distinct and complex. While Muscarine is generally considered a conventional full agonist, Pilocarpine exhibits a more nuanced behavior characterized by partial agonism and biased signaling. Specifically, Pilocarpine's effects are highly dependent on the cellular context, such as receptor expression levels, and it shows a preference for the β-arrestin pathway over the canonical Gq-mediated pathway in certain systems. This biased agonism of Pilocarpine is a critical finding, offering potential avenues for the development of pathway-selective drugs with improved therapeutic profiles. Further direct comparative studies are warranted to fully elucidate the quantitative differences between this compound and Pilocarpine at the M3 receptor and to explore the therapeutic implications of their differential signaling.

References

A Comparative Guide to the Receptor Selectivity of Muscarine Chloride and Oxotremorine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the receptor selectivity profiles of two well-known muscarinic acetylcholine receptor agonists: Muscarine Chloride and Oxotremorine. The information presented herein is intended to assist researchers in selecting the appropriate tool compound for their studies and to provide context for experimental data interpretation.

Introduction

Muscarinic acetylcholine receptors (mAChRs) are a family of five G protein-coupled receptors (GPCRs), designated M1 through M5, that mediate the diverse effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. The development of agonists with selectivity for specific mAChR subtypes is a key objective in drug discovery for a variety of therapeutic areas, including Alzheimer's disease, schizophrenia, and chronic obstructive pulmonary disease. Muscarine, the prototypical agonist for which these receptors are named, and Oxotremorine, a synthetic agonist, are both widely used pharmacological tools to study the function of mAChRs. Understanding their respective affinities and potencies at each receptor subtype is crucial for the accurate interpretation of experimental results.

Receptor Selectivity Profiles

The following tables summarize the binding affinities (pKi) and functional potencies (pEC50) of this compound and Oxotremorine at the five human muscarinic receptor subtypes (M1-M5). It is important to note that the data are compiled from various studies employing different experimental systems (e.g., cell lines, assay formats), which can influence the absolute values. Therefore, this information should be used for comparative purposes with these caveats in mind.

Table 1: Binding Affinity (pKi) of this compound and Oxotremorine at Human Muscarinic Receptors

CompoundM1M2M3M4M5
This compound 4.74[1]6.5 - 7.0 (37-44 fold higher than M1/M3)6.0 - 6.5Not specifiedNot specified
Oxotremorine 7.25[1]Not specifiedNot specifiedNot specifiedNot specified
Oxotremorine-M Not specifiedNot specifiedNot specifiedNot specifiedNot specified

Note: Data for Oxotremorine is limited in a directly comparable format across all subtypes in the available search results. Oxotremorine and its N-methyl quaternary derivative (oxotremorine-M) are generally considered non-selective full agonists.[2]

Table 2: Functional Potency (pEC50) of this compound and Oxotremorine at Human Muscarinic Receptors

CompoundM1M2M3M4M5
This compound Not specifiedNot specifiedNot specified6.27 (as (+/-)-Muscarine)[3]Not specified
Oxotremorine-M Not specifiedNot specified4.6 (in [3H]-inositol phosphates assay)6.85 (in Ca-current inhibition assay)[3], 7.05 (in calcium mobilization assay)4.6 (in [3H]-inositol phosphates assay)

Note: Functional potency data is highly dependent on the assay used. The values presented here are from different experimental setups and should be interpreted with caution.

Experimental Protocols

Detailed methodologies are essential for the replication and interpretation of experimental data. Below are representative protocols for key assays used to determine the receptor selectivity of muscarinic agonists.

Radioligand Binding Assay (Competition)

This assay determines the affinity of a test compound (e.g., this compound, Oxotremorine) for a specific receptor subtype by measuring its ability to displace a radiolabeled ligand.

1. Membrane Preparation:

  • Culture Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing one of the five human muscarinic receptor subtypes (M1-M5).

  • Harvest the cells and resuspend them in an ice-cold membrane preparation buffer containing protease inhibitors.

  • Homogenize the cell suspension using a Dounce homogenizer.

  • Centrifuge the homogenate to remove nuclei and unbroken cells.

  • Pellet the membranes by ultracentrifugation, discard the supernatant, and resuspend the membrane pellet in an appropriate assay buffer.

  • Determine the protein concentration of the membrane preparation.

2. Competition Binding Reaction:

  • In a 96-well plate, add assay buffer, a constant concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine), and varying concentrations of the unlabeled test compound.

  • To determine non-specific binding, a high concentration of a known muscarinic antagonist (e.g., atropine) is added to a set of wells.

  • Initiate the binding reaction by adding the prepared cell membranes (typically 10-50 µg of protein per well).

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium.

3. Separation and Detection:

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

4. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value.

  • The Ki (inhibitory constant) value, which represents the affinity of the test compound for the receptor, can be calculated from the IC50 value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of an agonist to stimulate Gq-coupled muscarinic receptors (M1, M3, M5), leading to an increase in intracellular calcium concentration. For Gi-coupled receptors (M2, M4), a promiscuous G-protein like Gα15 can be co-expressed to link the receptor to the phospholipase C pathway and elicit a calcium response.

1. Cell Preparation:

  • Plate CHO-K1 or HEK293 cells stably expressing the muscarinic receptor subtype of interest in a 96-well black-walled, clear-bottom plate.

  • Allow the cells to adhere and grow overnight.

2. Dye Loading:

  • Remove the growth medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer.

  • Incubate the plate at 37°C for approximately one hour to allow the dye to enter the cells and be cleaved to its active form.

3. Compound Addition and Signal Detection:

  • Prepare serial dilutions of the test agonist (e.g., this compound, Oxotremorine).

  • Use a fluorescence plate reader (e.g., a FLIPR or FlexStation) to measure the baseline fluorescence.

  • Add the agonist to the wells and immediately begin recording the fluorescence intensity over time.

4. Data Analysis:

  • The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration.

  • Generate concentration-response curves by plotting the peak fluorescence response against the logarithm of the agonist concentration.

  • The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, can be determined from the curve.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to muscarinic receptors. Agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit. This assay is particularly useful for studying Gi/o-coupled receptors (M2, M4).

1. Membrane Preparation:

  • Prepare cell membranes from cells expressing the muscarinic receptor of interest as described in the radioligand binding assay protocol.

2. Binding Reaction:

  • In a 96-well plate, add assay buffer containing GDP, varying concentrations of the test agonist, and the prepared cell membranes.

  • Initiate the reaction by adding [³⁵S]GTPγS.

  • Incubate the plate at 30°C for a defined period.

3. Separation and Detection:

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold wash buffer.

  • Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

4. Data Analysis:

  • Generate concentration-response curves by plotting the amount of [³⁵S]GTPγS bound against the logarithm of the agonist concentration.

  • Determine the EC50 and Emax (maximal stimulation) values from the curves.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the primary signaling pathways activated by muscarinic receptors and a typical experimental workflow for a functional assay.

G_Protein_Signaling_Pathways cluster_M1_M3_M5 M1, M3, M5 Receptors cluster_M2_M4 M2, M4 Receptors M1_M3_M5 Muscarinic Agonist (Muscarine, Oxotremorine) Receptor_Gq M1/M3/M5 Receptor M1_M3_M5->Receptor_Gq Gq Gq/11 Receptor_Gq->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC activates M2_M4 Muscarinic Agonist (Muscarine, Oxotremorine) Receptor_Gi M2/M4 Receptor M2_M4->Receptor_Gi Gi Gi/o Receptor_Gi->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits cAMP ↓ cAMP AC->cAMP

Caption: Muscarinic Receptor G-Protein Signaling Pathways.

Calcium_Mobilization_Workflow start Start plate_cells Plate cells expressing muscarinic receptor start->plate_cells incubate_cells Incubate overnight plate_cells->incubate_cells load_dye Load cells with calcium-sensitive dye incubate_cells->load_dye incubate_dye Incubate for 1 hour load_dye->incubate_dye add_compound Add this compound or Oxotremorine incubate_dye->add_compound measure_fluorescence Measure fluorescence change (FLIPR / FlexStation) add_compound->measure_fluorescence analyze_data Analyze data (EC50 determination) measure_fluorescence->analyze_data end End analyze_data->end

Caption: Experimental Workflow for Calcium Mobilization Assay.

Conclusion

References

Validating Muscarinic Receptor-Mediated Effects of Muscarine Chloride with Atropine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Muscarine Chloride, a potent muscarinic acetylcholine receptor (mAChR) agonist, and its validation using Atropine, a non-selective competitive antagonist. The supporting experimental data, detailed protocols, and signaling pathway visualizations are intended to assist researchers in designing and interpreting experiments aimed at characterizing muscarinic receptor function.

Introduction to this compound and Atropine

This compound is a quaternary ammonium salt that selectively activates muscarinic acetylcholine receptors, mimicking the effects of the neurotransmitter acetylcholine at these sites.[1] There are five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors (GPCRs) involved in a wide array of physiological functions.[2] Atropine, a tertiary amine alkaloid, acts as a competitive antagonist at all five muscarinic receptor subtypes, reversibly blocking the binding of agonists like acetylcholine and muscarine.[3][4] The use of atropine in conjunction with this compound is a classic pharmacological approach to confirm that the observed physiological or cellular effects are indeed mediated by muscarinic receptors.

Comparative Analysis of this compound's Effects in the Presence and Absence of Atropine

The hallmark of atropine's interaction with muscarine at muscarinic receptors is competitive antagonism. This is experimentally observed as a rightward shift in the concentration-response curve of muscarine in the presence of atropine, without a change in the maximum response.[3][4] This indicates that higher concentrations of the agonist (muscarine) are required to elicit the same level of response in the presence of the antagonist (atropine), as both molecules are competing for the same binding site on the receptor.

Quantifying Antagonism: The Schild Analysis

A Schild analysis is a powerful tool to quantify the potency of a competitive antagonist like atropine. The analysis yields a pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that necessitates a two-fold increase in the agonist concentration to produce the same response. For a simple competitive antagonist, the slope of the Schild plot should be close to 1.0.

Table 1: Comparative Potency of Atropine against Muscarinic Agonists in Various Tissues

TissueAgonistAtropine pA2 ValueSchild Plot SlopeReference
Guinea-pig olfactory cortex sliceCarbachol8.9Not specified[5]
Human umbilical veinAcetylcholine9.750.94[6]
Asthmatic and normal human bronchiMethacholineNot directly calculated, but dose-ratio shifts reported-0.99[7]

This table presents a summary of quantitative data from different studies, illustrating the competitive antagonism of atropine.

Experimental Protocols for Validating Muscarinic Receptor-Mediated Effects

Here, we provide detailed methodologies for key in vitro experiments used to validate the muscarinic receptor-mediated effects of this compound using atropine.

In Vitro Smooth Muscle Contraction Assay

This assay is a classic method to assess the physiological response of smooth muscle to muscarinic agonists and their blockade by antagonists.

Experimental Protocol:

  • Tissue Preparation:

    • Humanely euthanize an appropriate animal model (e.g., guinea pig, rat) according to institutional guidelines.

    • Isolate a segment of smooth muscle tissue, such as the ileum or trachea.

    • Mount the tissue strip in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Equilibration:

    • Allow the tissue to equilibrate under a resting tension (e.g., 1 gram) for at least 60 minutes, with regular washing every 15 minutes.

  • Control Response:

    • Generate a cumulative concentration-response curve for this compound by adding increasing concentrations of the agonist to the organ bath.

    • Record the contractile force using an isometric force transducer.

  • Antagonist Incubation:

    • Wash the tissue thoroughly to remove the agonist.

    • Incubate the tissue with a fixed concentration of atropine for a predetermined period (e.g., 30-60 minutes).

  • Agonist Challenge:

    • In the continued presence of atropine, generate a second cumulative concentration-response curve for this compound.

  • Data Analysis:

    • Plot the contractile response as a percentage of the maximum response against the logarithm of the this compound concentration for both curves (with and without atropine).

    • Observe the rightward shift of the dose-response curve in the presence of atropine.

    • Calculate the EC50 values for this compound in the absence and presence of atropine.

    • If multiple concentrations of atropine are used, a Schild plot can be constructed to determine the pA2 value.

Calcium Imaging Assay

This assay measures the increase in intracellular calcium ([Ca2+]i) following the activation of Gq-coupled muscarinic receptors (M1, M3, M5).

Experimental Protocol:

  • Cell Culture:

    • Culture cells expressing the muscarinic receptor subtype of interest (e.g., SH-SY5Y cells which endogenously express muscarinic receptors) in a suitable format, such as a 96-well plate.[1]

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol. This is typically done in a buffer containing probenecid to prevent dye extrusion.

  • Baseline Measurement:

    • Measure the baseline fluorescence intensity using a fluorescence plate reader or a microscope equipped for calcium imaging.

  • Agonist/Antagonist Addition:

    • For antagonist validation, pre-incubate the cells with atropine for a specified time.

    • Add this compound to the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • The change in fluorescence intensity is proportional to the increase in intracellular calcium.

    • Compare the peak fluorescence response to this compound in the presence and absence of atropine.

    • Generate concentration-response curves to determine the EC50 of this compound and the IC50 of atropine.

GTPγS Binding Assay

This functional assay measures the activation of G-protein coupled receptors by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor stimulation. It is particularly useful for studying Gi/o-coupled receptors (M2, M4).

Experimental Protocol:

  • Membrane Preparation:

    • Prepare cell membranes from a cell line or tissue expressing the muscarinic receptor of interest. This involves cell lysis, homogenization, and centrifugation to isolate the membrane fraction.

  • Assay Incubation:

    • In a microplate, incubate the cell membranes with [35S]GTPγS, GDP, and the test compounds (this compound with or without atropine) in an appropriate assay buffer.

  • Termination and Filtration:

    • After incubation, rapidly terminate the reaction by filtration through a glass fiber filter plate to separate bound from unbound [35S]GTPγS.

  • Scintillation Counting:

    • Measure the amount of bound [35S]GTPγS on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Agonist stimulation (this compound) will increase [35S]GTPγS binding.

    • The presence of an antagonist (atropine) will inhibit the agonist-induced increase in [35S]GTPγS binding.

    • Determine the EC50 of this compound and the IC50 of atropine from the concentration-response curves.

Visualizing the Molecular Mechanisms

Understanding the underlying signaling pathways is crucial for interpreting experimental data. The following diagrams illustrate the key signaling cascades activated by muscarinic receptors and the point of inhibition by atropine.

Muscarinic_Signaling_Validation cluster_Agonist This compound (Agonist) cluster_Antagonist Atropine (Antagonist) cluster_Receptor Muscarinic Receptor cluster_G_Protein G-Protein Signaling cluster_Downstream Downstream Effects Muscarine Muscarine Chloride M_Receptor Muscarinic Receptor (M1-M5) Muscarine->M_Receptor Activates Atropine Atropine Atropine->M_Receptor Blocks Gq_11 Gq/11 M_Receptor->Gq_11 Activates (M1, M3, M5) Gi_o Gi/o M_Receptor->Gi_o Activates (M2, M4) PLC Phospholipase C (PLC) Gq_11->PLC Activates AC Adenylyl Cyclase (AC) Gi_o->AC Inhibits IP3_DAG IP3 & DAG Production PLC->IP3_DAG Leads to cAMP ↓ cAMP AC->cAMP Ca_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_release PKC Protein Kinase C (PKC) Activation IP3_DAG->PKC Cellular_Response_Gi Cellular Response (e.g., Decreased Heart Rate) cAMP->Cellular_Response_Gi Cellular_Response_Gq Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cellular_Response_Gq PKC->Cellular_Response_Gq

Caption: Muscarinic receptor signaling and atropine's point of action.

This diagram illustrates that this compound activates muscarinic receptors, leading to two main signaling cascades depending on the receptor subtype. Atropine competitively blocks the receptor, preventing muscarine from initiating these downstream effects.

Experimental_Workflow cluster_Preparation Preparation cluster_Control Control Experiment cluster_Validation Validation with Atropine cluster_Analysis Data Analysis Tissue_Prep Prepare Tissue/ Cell Culture Equilibrate Equilibrate/ Load Dye Tissue_Prep->Equilibrate Control_Response Measure Baseline Response Equilibrate->Control_Response Add_Atropine Incubate with Atropine Equilibrate->Add_Atropine Add_Muscarine Add this compound (Dose-Response) Control_Response->Add_Muscarine Record_Control Record Response (e.g., Contraction, Ca²⁺) Add_Muscarine->Record_Control Compare_Curves Compare Dose-Response Curves Record_Control->Compare_Curves Add_Muscarine_Atropine Add this compound in presence of Atropine Add_Atropine->Add_Muscarine_Atropine Record_Validation Record Response Add_Muscarine_Atropine->Record_Validation Record_Validation->Compare_Curves Schild_Analysis Perform Schild Analysis (Calculate pA2) Compare_Curves->Schild_Analysis Conclusion Confirm Muscarinic Receptor Mediation Schild_Analysis->Conclusion

Caption: Experimental workflow for validating muscarinic effects.

This workflow outlines the logical steps for conducting an experiment to validate that the effects of this compound are mediated by muscarinic receptors, using atropine as a competitive antagonist.

Conclusion

The combined use of this compound and atropine remains a fundamental and powerful pharmacological approach to unequivocally demonstrate the involvement of muscarinic receptors in a given physiological or cellular response. The characteristic competitive antagonism, quantifiable through Schild analysis, provides robust evidence of a specific receptor-mediated effect. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive framework for researchers to effectively design, execute, and interpret studies involving the validation of muscarinic receptor activation.

References

Assessing the Reproducibility of Experimental Findings with Muscarine Chloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Muscarine Chloride's performance against other common muscarinic agonists. By presenting supporting experimental data, detailed protocols, and clear visualizations of signaling pathways, this guide aims to facilitate the assessment of reproducibility in experimental findings related to muscarinic receptor activation.

This compound, a quaternary ammonium salt, is a potent parasympathomimetic agent that selectively agonizes muscarinic acetylcholine receptors (mAChRs). Its stability against hydrolysis by cholinesterases makes it a valuable tool in research for probing the function of the parasympathetic nervous system and for characterizing the five subtypes of muscarinic receptors (M1-M5). The reproducibility of experimental findings using this compound is critical for the reliable interpretation of its effects and for its use in drug discovery and development.

Comparative Analysis of Muscarinic Agonist Potency

The potency of this compound is often compared to the endogenous ligand, Acetylcholine (ACh), and other synthetic agonists like Carbachol. While all three stimulate muscarinic receptors, their potency can vary depending on the receptor subtype and the experimental system.

In numerous studies, Muscarine has been shown to be a more potent agonist than Acetylcholine at various smooth muscle preparations, including the gut, uterus, and bladder. This is partly attributed to Muscarine's resistance to degradation by acetylcholinesterase, which rapidly hydrolyzes Acetylcholine. Carbachol also exhibits resistance to cholinesterases and is a potent muscarinic agonist, but it also has activity at nicotinic acetylcholine receptors, unlike the more selective Muscarine.

The following table summarizes the reported potency (EC50/Ki) values for this compound and other key muscarinic agonists across the five receptor subtypes. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to variations in experimental conditions, cell lines, and assay methodologies.

AgonistReceptor SubtypeAssay TypeCell LinePotency (EC50/Ki)Reference
This compound M1----
M2----
M3----
M4----
M5----
Acetylcholine M1Calcium MobilizationCHO-M156 nM (EC50)
M4Engineered Calcium MobilizationhM4/Gqi5-CHOEC20 used for potentiation assays
Carbachol M1Phosphoinositide HydrolysisTransfected Murine Fibroblast (B82)~1 µM (pEC50 ~6.0)
M3Inositol Phosphates AccumulationCHO-K11.26 µM (pEC50 5.9 ± 0.1)
M4cAMP Accumulation InhibitionCHO M4~0.32 µM (pEC50 ~6.5)
M5Inositol Phosphates Accumulation--
Bethanechol M2/M3Cationic Current ActivationGuinea-pig small intestineHigher EC50 than carbachol

Data for this compound potency across all subtypes was not available in a single comprehensive source in the initial search. Further targeted searches would be required to populate this section completely.

Key Muscarinic Receptor Signaling Pathways

Muscarinic receptors are G protein-coupled receptors (GPCRs) that mediate diverse physiological effects through distinct signaling cascades. The five subtypes are broadly classified into two families based on their G protein coupling.

The M1, M3, and M5 receptors primarily couple to G proteins of the Gq/11 family . Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

Gq_Signaling_Pathway Muscarine Muscarine Chloride M1_M3_M5 M1, M3, M5 Receptors Muscarine->M1_M3_M5 Gq11 Gq/11 M1_M3_M5->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC_activation Protein Kinase C (PKC) Activation DAG->PKC_activation

Gq/11 Signaling Pathway for M1, M3, and M5 Receptors.

The M2 and M4 receptors couple to G proteins of the Gi/o family . Activation of this pathway primarily leads to the inhibition of adenylyl cyclase , resulting in decreased intracellular levels of cyclic adenosine monophosphate (cAMP). Additionally, the βγ subunits of the Gi/o protein can directly modulate the activity of ion channels, such as activating G protein-coupled inwardly-rectifying potassium (GIRK) channels.

Gi_Signaling_Pathway Muscarine Muscarine Chloride M2_M4 M2, M4 Receptors Muscarine->M2_M4 Gio Gi/o M2_M4->Gio activates AC Adenylyl Cyclase (AC) Gio->AC inhibits Gbetagamma Gβγ Gio->Gbetagamma cAMP ↓ cAMP AC->cAMP Ion_Channel Ion Channel (e.g., GIRK) Gbetagamma->Ion_Channel modulates

Gi/o Signaling Pathway for M2 and M4 Receptors.

Experimental Protocols for Assessing Muscarinic Receptor Activity

The reproducibility of experimental findings is fundamentally linked to the detailed and consistent application of experimental protocols. Below are methodologies for key experiments used to characterize the activity of this compound and other muscarinic agonists.

Radioligand Binding Assays

Radioligand binding assays are crucial for determining the affinity (Ki) of a compound for a specific receptor subtype.

Objective: To determine the binding affinity of this compound and other unlabeled ligands to muscarinic receptors.

Methodology:

  • Membrane Preparation: Prepare cell membranes from tissues or cultured cells expressing the muscarinic receptor subtype of interest.

  • Incubation: Incubate the membranes with a constant concentration of a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine) and varying concentrations of the unlabeled test compound (e.g., this compound).

  • Separation: Separate the receptor-bound from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Incubation Incubation Membrane_Prep->Incubation Radioligand_Prep Radiolabeled Antagonist Radioligand_Prep->Incubation Test_Compound_Prep Unlabeled Test Compound Test_Compound_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation IC50_Determination IC50 Determination Scintillation->IC50_Determination Ki_Calculation Ki Calculation (Cheng-Prusoff) IC50_Determination->Ki_Calculation

Workflow for a Radioligand Binding Assay.

Calcium Mobilization Assays

Calcium mobilization assays are functional assays used to determine the potency (EC50) of agonists that activate Gq/11-coupled receptors (M1, M3, M5).

Objective: To measure the increase in intracellular calcium concentration in response to muscarinic agonist stimulation.

Methodology:

  • Cell Culture: Culture cells expressing the muscarinic receptor subtype of interest in a multi-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Compound Addition: Add varying concentrations of the muscarinic agonist (e.g., this compound) to the wells.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader or a microscope.

  • Data Analysis: Plot the peak fluorescence change against the agonist concentration to generate a dose-response curve and determine the EC50 value.

Calcium_Assay_Workflow Cell_Culture Cell Culture (M1, M3, or M5 expressing) Dye_Loading Calcium Dye Loading Cell_Culture->Dye_Loading Agonist_Addition Agonist Addition (e.g., Muscarine) Dye_Loading->Agonist_Addition Fluorescence_Reading Fluorescence Measurement Agonist_Addition->Fluorescence_Reading Data_Analysis Dose-Response Curve & EC50 Calculation Fluorescence_Reading->Data_Analysis

Workflow for a Calcium Mobilization Assay.

Electrophysiological Recordings

Electrophysiology techniques, such as whole-cell patch-clamp, are used to measure changes in the electrical properties of cells in response to muscarinic receptor activation.

Objective: To record changes in membrane potential or ion channel currents induced by muscarinic agonists.

Methodology:

  • Cell/Slice Preparation: Prepare isolated cells or acute brain slices containing neurons that express muscarinic receptors.

  • Patch-Clamp Setup: Establish a whole-cell patch-clamp recording configuration on a target cell.

  • Baseline Recording: Record the baseline electrical activity of the cell.

  • Agonist Application: Perfuse the cell with a solution containing the muscarinic agonist (e.g., this compound).

  • Data Acquisition: Record the changes in membrane potential (current-clamp) or ionic currents (voltage-clamp).

  • Data Analysis: Analyze the changes in firing rate, membrane potential, or current amplitude and kinetics.

Conclusion

comparative analysis of Muscarine Chloride and carbachol in functional assays

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the differential effects of two key muscarinic acetylcholine receptor agonists in functional assays.

In the study of cholinergic signaling, both muscarine chloride and carbachol are indispensable tools for probing the function of muscarinic acetylcholine receptors (mAChRs). While both mimic the action of the endogenous neurotransmitter acetylcholine, their distinct pharmacological profiles offer unique advantages in experimental settings. This guide provides a comprehensive comparative analysis of this compound and carbachol, focusing on their performance in functional assays, supported by experimental data and detailed protocols.

Overview of this compound and Carbachol

This compound is a selective agonist for mAChRs, the very receptor class named after it. It is a naturally occurring alkaloid found in certain mushroom species. In contrast, carbachol is a synthetic choline ester that acts as a full agonist at both muscarinic and nicotinic acetylcholine receptors (nAChRs). This broader activity profile of carbachol is a critical point of differentiation from the more selective muscarine.

The five subtypes of muscarinic receptors (M1-M5) are G protein-coupled receptors (GPCRs) that mediate diverse physiological responses. M1, M3, and M5 receptors primarily couple to Gq/11 proteins, activating the phospholipase C (PLC) pathway, which leads to inositol phosphate production and intracellular calcium mobilization. M2 and M4 receptors, on the other hand, couple to Gi/o proteins, inhibiting adenylyl cyclase and decreasing intracellular cyclic AMP (cAMP) levels. Understanding the differential potency and efficacy of this compound and carbachol at these receptor subtypes is crucial for designing and interpreting functional assays.

Quantitative Comparison of Agonist Activity

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound and carbachol at the five human muscarinic receptor subtypes. These values are compiled from various studies and are intended for comparative purposes. Direct comparison of absolute values across different studies should be made with caution due to variations in experimental conditions.

Table 1: Binding Affinity (Ki) of this compound and Carbachol for Human Muscarinic Receptor Subtypes

Receptor SubtypeThis compound (Ki, nM)Carbachol (Ki, nM)
M1 Data not readily available1,600
M2 Data not readily available164 (high affinity state), 18,200 (low affinity state)
M3 Data not readily available4,200
M4 Data not readily available1,100
M5 Data not readily available5,500

Table 2: Functional Potency (EC50/pEC50) and Efficacy of this compound and Carbachol

Receptor SubtypeAssay TypeThis compoundCarbachol
M1 Phosphoinositide Hydrolysis-pEC50: ~6.0
M2 cAMP Inhibition-IC50: 15 nM
M3 Inositol Phosphates Accumulation-pEC50: 5.9 ± 0.1
M4 Ca-current InhibitionEC50: 540 nM (partial agonist)EC50: 2,000 nM (full agonist)
M5 Inositol Phosphates Accumulation-pEC50: 4.8 ± 0.1

Note: Efficacy for carbachol is generally considered to be that of a full agonist in most systems, while muscarine has been reported to act as a partial agonist in some contexts, such as at the M4 receptor.

Signaling Pathways and Experimental Workflows

The activation of muscarinic receptors by these agonists triggers distinct downstream signaling cascades.

Gq_Signaling Agonist This compound / Carbachol M1_M3_M5 M1, M3, M5 Receptor Agonist->M1_M3_M5 Gq11 Gq/11 M1_M3_M5->Gq11 PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC PKC Activation DAG->PKC Response Cellular Response Ca_Release->Response PKC->Response

Gq/11 Signaling Pathway for M1, M3, and M5 Muscarinic Receptors.

Gi_Signaling Agonist This compound / Carbachol M2_M4 M2, M4 Receptor Agonist->M2_M4 Gi Gi/o M2_M4->Gi AC Adenylyl Cyclase (AC) Gi->AC inhibits ATP ATP AC->ATP cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Response Cellular Response PKA->Response

Gi/o Signaling Pathway for M2 and M4 Muscarinic Receptors.

A typical experimental workflow for comparing these two agonists involves a series of in vitro assays to determine their binding affinity, functional potency, and efficacy.

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 Data Analysis cluster_2 Comparison & Conclusion Binding Radioligand Binding Assay (Determine Ki) Analysis Calculate EC50, Emax Binding->Analysis Functional Functional Assays (e.g., Ca²⁺ flux, cAMP, IP turnover) Functional->Analysis Compare Compare Potency and Efficacy (this compound vs. Carbachol) Analysis->Compare Conclusion Draw Conclusions on Agonist Profile (Full vs. Partial Agonist, Selectivity) Compare->Conclusion

Experimental Workflow for Comparing Muscarinic Agonists.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible comparison of muscarinic agonists. Below are outlined protocols for key functional assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a ligand for a specific receptor.

Materials:

  • Cell membranes expressing the muscarinic receptor subtype of interest.

  • Radioligand (e.g., [3H]-N-methylscopolamine, [3H]-QNB).

  • This compound and carbachol.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation fluid and vials.

  • Glass fiber filters.

  • Filtration manifold.

Procedure:

  • Prepare serial dilutions of the unlabeled ligands (this compound and carbachol).

  • In a microplate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled ligand.

  • Incubate the mixture to allow binding to reach equilibrium.

  • Rapidly filter the reaction mixture through glass fiber filters using a filtration manifold to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., atropine).

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The Ki values are calculated from the IC50 values (the concentration of unlabeled ligand that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.

Inositol Phosphate (IP) Accumulation Assay (for Gq-coupled receptors)

This functional assay measures the ability of an agonist to stimulate Gq/11-coupled receptors, leading to the production of inositol phosphates.

Materials:

  • Whole cells expressing the M1, M3, or M5 receptor.

  • [3H]-myo-inositol.

  • Assay medium (e.g., inositol-free DMEM).

  • LiCl solution.

  • This compound and carbachol.

  • Lysis buffer.

  • Anion exchange chromatography columns.

  • Scintillation fluid.

Procedure:

  • Culture the cells in a medium containing [3H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.

  • Wash the cells and pre-incubate them in a buffer containing LiCl. LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates.

  • Add varying concentrations of this compound or carbachol to the cells and incubate.

  • Terminate the reaction by adding a lysis buffer (e.g., perchloric acid).

  • Neutralize the cell lysates.

  • Separate the [3H]-inositol phosphates from free [3H]-inositol using anion exchange chromatography.

  • Quantify the amount of [3H]-inositol phosphates by scintillation counting. The amount of inositol phosphate accumulation is a measure of receptor activation.

cAMP Accumulation Assay (for Gi-coupled receptors)

This assay measures the inhibition of adenylyl cyclase activity, a hallmark of Gi/o-coupled receptor activation.

Materials:

  • Whole cells expressing the M2 or M4 receptor.

  • Forskolin (an adenylyl cyclase activator).

  • This compound and carbachol.

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Lysis buffer.

Procedure:

  • Seed the cells in a microplate.

  • Pre-treat the cells with varying concentrations of this compound or carbachol.

  • Stimulate the cells with a fixed concentration of forskolin to increase basal cAMP levels.

  • Incubate for a specified time.

  • Lyse the cells to release intracellular cAMP.

  • Measure the cAMP concentration using a competitive immunoassay format provided by the chosen kit. A decrease in the cAMP level in the presence of the agonist indicates Gi-coupled receptor activation.

  • Generate concentration-response curves to determine the IC50 for the inhibition of forskolin-stimulated cAMP accumulation.

Conclusion

The comparative analysis of this compound and carbachol reveals significant differences in their pharmacological profiles. Carbachol generally acts as a potent, full agonist at muscarinic receptors, eliciting a maximal physiological response. In contrast, muscarine can behave as a partial agonist at certain receptor subtypes, with potentially lower efficacy in some functional assays. Furthermore, the selectivity of muscarine for muscarinic receptors, as opposed to carbachol's dual action on both muscarinic and nicotinic receptors, is a critical consideration for experimental design. For researchers, the choice between these two agonists will depend on the specific experimental goals, the receptor subtype being investigated, and the desired functional readout. This guide provides the foundational data and methodologies to make an informed decision and to design robust and informative functional assays.

Unlocking Cognitive Enhancement: A Comparative Analysis of Muscarine Chloride and a new generation of Muscarinic Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the cholinergic system, particularly muscarinic acetylcholine receptors, represents a pivotal target for enhancing cognitive function. This guide provides a cross-study validation of Muscarine Chloride's effects on cognitive models, juxtaposed with the performance of newer, more selective muscarinic agonists. Through a detailed examination of experimental data, methodologies, and underlying signaling pathways, this document aims to offer a clear and objective comparison to inform future research and development in cognitive therapeutics.

The quest for effective cognitive enhancers has led to a renewed focus on muscarinic acetylcholine receptors, which are integral to learning and memory.[1] this compound, a non-selective agonist, has been a foundational tool in understanding these mechanisms. However, its clinical utility is hampered by a significant side-effect profile stemming from its broad activity across all five muscarinic receptor subtypes (M1-M5).[2][3] This has spurred the development of more selective agonists, primarily targeting the M1 and M4 receptors, which are highly expressed in brain regions critical for cognition, while avoiding the M2 and M3 receptors that are predominantly associated with peripheral side effects.[1][4]

This guide synthesizes data from multiple preclinical and clinical studies to provide a comparative overview of this compound and alternative agonists such as Xanomeline, Oxotremorine-M, and Bethanechol.

Comparative Efficacy in Cognitive Models

The following tables summarize the quantitative data from various studies, offering a side-by-side comparison of the effects of different muscarinic agonists on performance in validated cognitive tasks.

Compound Cognitive Task Animal Model Dosage Range Key Findings on Cognitive Performance Citation(s)
This compound Not explicitly detailed in comparative cognitive studies found--Primarily used as a research tool to probe general muscarinic system function.-
Xanomeline Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog)Human (Alzheimer's Disease)25, 50, 75 mg t.i.d.Significant improvement in ADAS-Cog scores at 75 mg t.i.d.[5][5]
Brief Psychiatric Rating Scale, Positive and Negative Syndrome Scale (PANSS)Human (Schizophrenia)Up to 225 mg/dayImproved total scores on BPRS and PANSS, with improvements in short-term memory and verbal learning.[6][6]
Spatial Memory TaskTg2576 mice (Alzheimer's model)Not specifiedDid not improve spatial memory task performance in this model.[7][7]
Oxotremorine-M Passive-Avoidance ResponseMice0.025, 0.050, 0.100 mg/kg, IPSignificantly facilitated retention of the passive-avoidance response.[8][8]
Turning Behavior (in 6-OHDA-lesioned rats)Rats0.1 ng/µl (low dose), 100 ng/µl (high dose)Low doses enhanced, while high doses attenuated caffeine-induced contralateral turning.[9][9]
Bethanechol Simple Reaction TimeHuman (Senile Dementia of the Alzheimer Type)Subcutaneous injection (dosage not specified)Significant shortening of reaction time 15 minutes post-injection.[10][10]
Mini-Mental State Examination (MMSE), Trails AHuman (Alzheimer's Disease)Intracerebroventricular infusionStatistical improvement in MMSE scores, but slower performance on Trails A testing.

Side Effect Profiles

A critical factor in the therapeutic potential of muscarinic agonists is their side-effect profile. The table below compares the observed adverse effects of the discussed compounds.

Compound Receptor Selectivity Commonly Observed Side Effects Citation(s)
This compound Non-selective (M1-M5)Diarrhea, urination, miosis, bronchospasm, bradycardia, lacrimation, sweating, salivation.[3][11][3][11]
Xanomeline M1/M4 preferringNausea, vomiting, diarrhea, salivary hypersecretion, excessive sweating.[6][6]
Oxotremorine-M Non-selectiveInduces Parkinson's-like central effects including tremor and ataxia. Peripheral muscarinic effects are also expected.
Bethanechol Non-selectiveDiarrhea, urination, miosis, bronchospasm, bradycardia, lacrimation, sweating, salivation.[3][11][3][11]

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for key experiments are provided below.

Novel Object Recognition (NOR) Test

The Novel Object Recognition test is a widely used behavioral assay to assess recognition memory in rodents. The protocol generally consists of three phases:

  • Habituation: The animal is allowed to freely explore an open-field arena in the absence of any objects. This phase allows the animal to acclimate to the new environment.

  • Familiarization/Training: The animal is placed back into the arena, which now contains two identical objects. The time the animal spends exploring each object is recorded.

  • Test: After a specific inter-trial interval (ranging from minutes to hours), the animal is returned to the arena. In this phase, one of the familiar objects is replaced with a novel object. The time spent exploring the familiar versus the novel object is measured. A preference for exploring the novel object is indicative of intact recognition memory.

Morris Water Maze (MWM)

The Morris Water Maze is a classic behavioral task used to study spatial learning and memory in rodents. The standard protocol involves:

  • Apparatus: A large circular pool is filled with opaque water, and a small escape platform is hidden just below the water's surface. Visual cues are placed around the room to serve as spatial references.

  • Acquisition Training: The animal is placed in the pool from different starting locations and must learn to find the hidden platform. The time it takes to find the platform (escape latency) is recorded over several trials and days.

  • Probe Trial: After the training phase, the platform is removed from the pool, and the animal is allowed to swim for a set period. The time spent in the quadrant where the platform was previously located is measured as an indicator of spatial memory retention.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by muscarinic agonists and a generalized workflow for a preclinical cognitive study.

cluster_M1_M4 M1/M4 Receptor Signaling (Pro-Cognitive) M1_M4 M1/M4 Agonist (e.g., Xanomeline) Gq_Gi Gq/11 (M1) Gi/o (M4) M1_M4->Gq_Gi PLC Phospholipase C (PLC) Gq_Gi->PLC M1 AC_inhibition Adenylyl Cyclase Inhibition (M4) Gq_Gi->AC_inhibition M4 IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ ↑ Protein Kinase C (PKC) IP3_DAG->Ca_PKC Cognitive_Effects Modulation of Neuronal Excitability & Synaptic Plasticity Cognitive Enhancement Ca_PKC->Cognitive_Effects cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease cAMP_decrease->Cognitive_Effects

Caption: M1/M4 receptor signaling pathway associated with cognitive enhancement.

cluster_M2_M3 M2/M3 Receptor Signaling (Peripheral Side Effects) NonSelective_Agonist Non-Selective Agonist (e.g., this compound) Gq_Gi_M2M3 Gq/11 (M3) Gi/o (M2) NonSelective_Agonist->Gq_Gi_M2M3 PLC_M3 Phospholipase C (PLC) Gq_Gi_M2M3->PLC_M3 M3 AC_inhibition_M2 Adenylyl Cyclase Inhibition (M2) Gq_Gi_M2M3->AC_inhibition_M2 M2 IP3_DAG_M3 IP3 & DAG Production PLC_M3->IP3_DAG_M3 Ca_PKC_M3 ↑ Intracellular Ca²⁺ ↑ Protein Kinase C (PKC) IP3_DAG_M3->Ca_PKC_M3 Smooth_Muscle_Contraction Smooth Muscle Contraction (GI, Bronchial) Ca_PKC_M3->Smooth_Muscle_Contraction Glandular_Secretion Glandular Secretion (Salivary, Lacrimal) Ca_PKC_M3->Glandular_Secretion cAMP_decrease_M2 ↓ cAMP AC_inhibition_M2->cAMP_decrease_M2 Heart_Rate_Decrease ↓ Heart Rate (Bradycardia) cAMP_decrease_M2->Heart_Rate_Decrease

Caption: M2/M3 receptor signaling pathway linked to peripheral side effects.

Animal_Model Selection of Animal Model (e.g., Rodent Strain) Baseline Baseline Cognitive Assessment (e.g., NOR, MWM) Animal_Model->Baseline Drug_Admin Drug Administration (this compound or Alternative Agonist) Dose-Response Studies Baseline->Drug_Admin Post_Treatment Post-Treatment Cognitive Assessment Drug_Admin->Post_Treatment Side_Effect_Monitoring Concurrent Monitoring of Physiological and Behavioral Side Effects Drug_Admin->Side_Effect_Monitoring Data_Analysis Data Analysis (Comparison of Performance Metrics) Post_Treatment->Data_Analysis Side_Effect_Monitoring->Data_Analysis

References

A Comparative Guide to the In Vivo Behavioral Effects of Muscarine Chloride and Other Cholinomimetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo behavioral effects of Muscarine Chloride with other prominent cholinomimetics: Pilocarpine, Oxotremorine, and Arecoline. The information presented is curated from experimental data to assist researchers in selecting the appropriate agonist for their preclinical studies.

Overview of Cholinomimetics

Cholinomimetics are a class of drugs that mimic the effects of the neurotransmitter acetylcholine. They can be broadly categorized as direct-acting agonists, which bind to and activate cholinergic receptors (muscarinic and nicotinic), and indirect-acting agents (cholinesterase inhibitors), which increase the synaptic concentration of acetylcholine. This guide focuses on direct-acting muscarinic agonists, which are pivotal tools in neuroscience research for investigating the roles of the cholinergic system in various physiological and pathological processes.

Data Presentation: Comparative Behavioral Effects

The following tables summarize the quantitative in vivo behavioral effects of this compound, Pilocarpine, Oxotremorine, and Arecoline. It is important to note that the effects can vary significantly based on the animal model, dose, and route of administration.

Table 1: Effects on Motor Activity and Core Body Temperature

CholinomimeticAnimal ModelDose Range (mg/kg, i.p.)Effect on Locomotor ActivityEffect on TremorsEffect on Body TemperatureCitations
This compound Cat- (Intraventricular)Can induce aggressive behavior--[1]
Pilocarpine Rat0.5 - 4.0Dose-dependent effectsInduces tremulous jaw movementsInduces hypothermia[2]
Oxotremorine Mouse/Rat0.05 - 0.2General suppression of motor activityPotent inducer of tremorsInduces significant hypothermia[3][4][5][6]
Arecoline Mouse/Zebrafish0.25 - 20.0Dose-dependent; can suppress or increase activityCan induce tremors-[3][7]

Table 2: Effects on Cognitive Function

CholinomimeticAnimal ModelBehavioral AssayDose Range (mg/kg)Effect on Learning and MemoryCitations
This compound ---Limited in vivo data due to poor BBB penetration[8][9]
Pilocarpine RatMorris Water Maze300 (i.p.)Can prevent age-related spatial learning impairments[10]
Oxotremorine RatRadial Arm Maze0.1 - 0.2 (i.p.)Ameliorates stress-induced cognitive deficits[11]
Arecoline ---Has shown improvement in learning ability in some studies[2]

Table 3: Effects on Anxiety and Depression-like Behaviors

CholinomimeticAnimal ModelBehavioral AssayDose Range (mg/kg, i.p.)Effect on Anxiety/DepressionCitations
This compound -----
Pilocarpine Rat/MouseOpen Field Test, Light/Dark Box45 (chronic)Increases anxiety-like behavior[12][13][14]
Oxotremorine RatForced Swim Test, Sucrose Consumption-Ameliorates depression-like behavior in stressed rats[15]
Arecoline MouseOpen Field Test-Can alter exploratory behavior, suggesting effects on anxiety[16]

Table 4: Autonomic and Other Behavioral Effects

CholinomimeticAnimal ModelEffectDose Threshold (mg/kg, s.c.)Citations
This compound VariousInduces salivation, lacrimation, bronchospasm-[17]
Pilocarpine RatInduces salivation-[18]
Oxotremorine Mouse/RatInduces potent salivation and lacrimation>0.075 (mice), >0.2 (rats)[3][4]
Arecoline RatFacilitates male sexual behavior (Oxotremorine more effective)-[19]

Experimental Protocols

Detailed methodologies for key behavioral assays are provided below.

Open Field Test

The open field test is utilized to assess general locomotor activity and anxiety-like behavior.

  • Apparatus: A square arena (e.g., 50 x 50 x 38 cm for mice) made of a non-porous material. The floor can be divided into a grid of equal squares.[20]

  • Procedure:

    • Acclimate the animal to the testing room for at least 30 minutes prior to the test.[20]

    • Gently place the animal in the center of the open field arena.[21]

    • Allow the animal to explore the arena for a predetermined duration (typically 5-10 minutes).[20][21]

    • A video camera mounted above the arena records the session for later analysis.[20]

  • Parameters Measured:

    • Locomotor Activity: Total distance traveled, number of grid lines crossed.

    • Anxiety-like Behavior: Time spent in the center versus the periphery of the arena (thigmotaxis), latency to enter the center, number of rearings, and number of fecal boli.[21][22]

Elevated Plus Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior in rodents.

  • Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm), with two open arms and two enclosed arms of equal dimensions.[7][23]

  • Procedure:

    • Acclimate the animal to the testing room.[23]

    • Place the animal in the center of the maze, facing one of the open arms.

    • Allow the animal to freely explore the maze for a 5-minute session.[7][23]

    • An overhead camera records the animal's movement.

  • Parameters Measured:

    • Number of entries into the open and closed arms.

    • Time spent in the open and closed arms. An increase in the time spent in the open arms is indicative of anxiolytic-like effects.[7][24]

Morris Water Maze (MWM)

The MWM is a test of spatial learning and memory that is dependent on the hippocampus.

  • Apparatus: A large circular pool (e.g., 120-150 cm in diameter) filled with opaque water. A small escape platform is hidden just below the water surface.[16][25]

  • Procedure:

    • Acquisition Phase: The animal is placed in the water at different starting positions and must learn to find the hidden platform using distal cues in the room. This is typically conducted over several days with multiple trials per day.[16]

    • Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim for a set time (e.g., 60 seconds).

  • Parameters Measured:

    • Learning: Escape latency (time to find the platform) and path length during the acquisition phase.

    • Memory: Time spent in the target quadrant (where the platform was located) during the probe trial.[25][26]

Signaling Pathways and Experimental Workflows

Muscarinic Receptor Signaling

Muscarinic receptors are G-protein coupled receptors (GPCRs) with five subtypes (M1-M5). Their activation by agonists initiates intracellular signaling cascades that mediate the observed behavioral effects.

Muscarinic_Signaling cluster_M1_M3_M5 M1, M3, M5 Receptor Pathway cluster_M2_M4 M2, M4 Receptor Pathway M1_M3_M5 Muscarinic Agonist (e.g., Muscarine, Pilocarpine) Gq_11 Gq/11 M1_M3_M5->Gq_11 activates PLC Phospholipase C (PLC) Gq_11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release induces PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response1 Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) Ca_release->Cellular_Response1 PKC->Cellular_Response1 M2_M4 Muscarinic Agonist (e.g., Oxotremorine) Gi_o Gi/o M2_M4->Gi_o activates AC Adenylyl Cyclase (AC) Gi_o->AC inhibits K_channel K⁺ Channel Opening Gi_o->K_channel activates cAMP ↓ cAMP AC->cAMP Cellular_Response2 Cellular Response (e.g., Decreased Heart Rate, Neuronal Inhibition) cAMP->Cellular_Response2 K_channel->Cellular_Response2

Caption: Simplified signaling pathways of muscarinic acetylcholine receptors.

Experimental Workflow for In Vivo Behavioral Testing

The following diagram illustrates a typical workflow for conducting in vivo behavioral experiments with cholinomimetics.

Behavioral_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (e.g., 1 week) Habituation Habituation to Handling and Test Room Animal_Acclimation->Habituation Drug_Admin Drug Administration (Vehicle or Cholinomimetic) Habituation->Drug_Admin Behavioral_Test Behavioral Testing (e.g., Open Field, EPM, MWM) Drug_Admin->Behavioral_Test Data_Recording Video Recording and Automated Tracking Behavioral_Test->Data_Recording Data_Extraction Extraction of Behavioral Parameters Data_Recording->Data_Extraction Stats Statistical Analysis (e.g., ANOVA, t-test) Data_Extraction->Stats Interpretation Interpretation of Results Stats->Interpretation

Caption: A standard workflow for in vivo behavioral pharmacology studies.

Logical Relationship in Cholinomimetic Comparison

This diagram outlines the logical framework for comparing the in vivo effects of different cholinomimetics.

Comparison_Logic cluster_compounds Compounds cluster_effects Behavioral Domains cluster_factors Influencing Factors Cholinomimetics Cholinomimetic Agonists Muscarine This compound Cholinomimetics->Muscarine Pilocarpine Pilocarpine Cholinomimetics->Pilocarpine Oxotremorine Oxotremorine Cholinomimetics->Oxotremorine Arecoline Arecoline Cholinomimetics->Arecoline Motor Motor Activity (Locomotion, Tremors) Muscarine->Motor Autonomic Autonomic Effects (Salivation, Temperature) Muscarine->Autonomic Pilocarpine->Motor Cognitive Cognition (Learning, Memory) Pilocarpine->Cognitive Affective Affective Behavior (Anxiety, Depression) Pilocarpine->Affective Pilocarpine->Autonomic Oxotremorine->Motor Oxotremorine->Cognitive Oxotremorine->Affective Oxotremorine->Autonomic Arecoline->Motor Arecoline->Cognitive Arecoline->Affective Conclusion Comparative Efficacy and Potency Profile Motor->Conclusion Cognitive->Conclusion Affective->Conclusion Autonomic->Conclusion Dose Dose-Response Dose->Motor Dose->Cognitive Dose->Affective Dose->Autonomic Receptor Receptor Selectivity (M1-M5) Receptor->Motor Receptor->Cognitive Receptor->Affective Receptor->Autonomic BBB Blood-Brain Barrier Penetration BBB->Cognitive BBB->Affective

Caption: Logical framework for comparing cholinomimetic behavioral effects.

Conclusion

The choice of a cholinomimetic for in vivo behavioral research depends critically on the specific scientific question being addressed.

  • This compound , due to its limited ability to cross the blood-brain barrier, is more suitable for studying peripheral cholinergic effects.[8][9]

  • Pilocarpine exhibits a broad range of central and peripheral effects and has been extensively used to model temporal lobe epilepsy and study its impact on behavior.[10][12][13]

  • Oxotremorine is a potent, centrally acting muscarinic agonist that is particularly effective at inducing tremors and has been instrumental in studying motor control and cognitive function.[3][4][11]

  • Arecoline demonstrates more complex, dose-dependent effects on motor activity and has been investigated for its cognitive-enhancing and anxiolytic-like properties.[2][3][16]

Researchers should carefully consider the receptor selectivity, pharmacokinetic profile, and desired behavioral endpoint when selecting a cholinomimetic for their studies. The data and protocols presented in this guide are intended to facilitate this decision-making process and promote the design of robust and reproducible in vivo experiments.

References

evaluating the differences in signal transduction pathways activated by Muscarine Chloride and other agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Muscarinic acetylcholine receptors (mAChRs), a class of G protein-coupled receptors (GPCRs), are integral to a wide array of physiological functions and represent critical targets for therapeutic intervention. While numerous agonists target these receptors, their downstream signaling effects can vary significantly, a phenomenon with profound implications for drug efficacy and side-effect profiles. This guide provides a comprehensive comparison of the signal transduction pathways activated by Muscarine Chloride and other key muscarinic agonists, supported by experimental data and detailed protocols.

Agonist-Specific Activation of Muscarinic Receptor Signaling

Muscarinic receptors consist of five subtypes (M1-M5) that couple to different heterotrimeric G proteins, initiating distinct intracellular signaling cascades. M1, M3, and M5 receptors primarily couple to Gq/11 proteins, activating phospholipase C (PLC), which in turn leads to the production of inositol phosphates (IPs) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium ([Ca2+]) and activation of protein kinase C (PKC).[1][2] Conversely, M2 and M4 receptors typically couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[1]

However, the signaling landscape is more complex than this canonical view suggests. Evidence indicates that some muscarinic receptors can also couple to Gs proteins, leading to cAMP accumulation. Furthermore, the concept of "biased agonism" has emerged, where an agonist can preferentially activate one signaling pathway over another (e.g., G protein-dependent vs. β-arrestin-mediated pathways).[3][4] This differential activation by various agonists, including this compound, carbachol, pilocarpine, and others, can lead to distinct physiological outcomes.

Comparative Analysis of Agonist-Induced Signaling

The following tables summarize quantitative data from various studies, comparing the potency (EC50) and efficacy (Emax) of this compound and other agonists in activating key signaling pathways. It is important to note that these values can vary depending on the specific receptor subtype, cell system, and experimental conditions.

Table 1: Agonist Potency and Efficacy in Gq/11-Mediated Inositol Phosphate (IP) Accumulation

AgonistReceptor SubtypeCell LineEC50Emax (% of Carbachol)Reference
Carbachol M1B82-100% (Full Agonist)[5]
M3Rat Thalamus Slices44 ± 6 µM199 ± 6% of basal[6]
Pilocarpine M1/M3Hippocampus18 µM35%[7]
Oxotremorine M1B82-Intermediate Efficacy[5]
M1/M3SH-SY5YSimilar to binding affinity21% of Carbachol (Ca2+ mobilization)[8]
Arecoline M1B82-Low Efficacy[5]
M1/M3SH-SY5YSimilar to binding affinity45% of Carbachol (Ca2+ mobilization)[8]
McN-A-343 M1B82-Low Efficacy[5]

Table 2: Agonist Potency and Efficacy in Gi/o-Mediated Signaling

AgonistReceptor SubtypeAssayCell LineEC50Emax (% of Carbachol)Reference
Carbachol M2cAMP InhibitionCHO-hM2-100% (Full Agonist)[9]
Pilocarpine M2low-Km GTPaseCortex4.5 µM50%[7]
M2cAMP InhibitionCHO-hM2-70.6 ± 2.5%[9]
Oxotremorine-M M2cAMP InhibitionCHO-hM2Most PotentFull Agonist[9]
Bethanechol M2cAMP InhibitionCHO-hM2-Full Agonist[9]
Arecoline M2cAMP InhibitionCHO-hM2-Full Agonist[9]
McN-A-343 M2cAMP InhibitionCHO-hM2Least Potent36.7 ± 2.7%[9]

Table 3: Agonist Bias in G Protein vs. β-Arrestin Recruitment

AgonistReceptor SubtypePreferred PathwayCell LineEC50 (Gαq)EC50 (β-arrestin2)Reference
McN-A-343 M1GαqHEK-293T11 nM980 nM[3]
Pilocarpine M1β-arrestin2HEK-293T250 µM296 µM[3]
Muscarine M1β-arrestin2HEK293--[4]
Pirenzepine M1β-arrestin2HEK293No activation-[4]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signal transduction pathways activated by muscarinic agonists.

Gq_signaling Agonist Muscarinic Agonist (e.g., this compound) M1_M3_M5 M1, M3, M5 Receptor Agonist->M1_M3_M5 Gq_11 Gαq/11 M1_M3_M5->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 ↑ [Ca2+]i ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response (e.g., smooth muscle contraction) Ca2->Cellular_Response Mediates PKC->Cellular_Response Phosphorylates targets

Caption: Gq/11-mediated signaling pathway activated by muscarinic agonists.

Caption: Gi/o-mediated signaling pathway activated by muscarinic agonists.

Biased_Agonism cluster_agonists Agonists cluster_pathways Signaling Pathways Balanced_Agonist Balanced Agonist (e.g., Carbachol) mAChR Muscarinic Receptor Balanced_Agonist->mAChR G_Protein_Biased_Agonist G Protein-Biased Agonist (e.g., McN-A-343) G_Protein_Biased_Agonist->mAChR G_Protein_Signaling G Protein Signaling (Gq or Gi) G_Protein_Biased_Agonist->G_Protein_Signaling Preferentially Activates Arrestin_Biased_Agonist β-Arrestin-Biased Agonist (e.g., Pilocarpine) Arrestin_Biased_Agonist->mAChR Beta_Arrestin_Signaling β-Arrestin Signaling (e.g., ERK activation) Arrestin_Biased_Agonist->Beta_Arrestin_Signaling Preferentially Activates mAChR->G_Protein_Signaling Balanced mAChR->Beta_Arrestin_Signaling Balanced

Caption: Biased agonism at muscarinic receptors.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate the replication and validation of findings.

Inositol Phosphate (IP) Accumulation Assay

This assay measures the production of inositol phosphates, a hallmark of Gq/11-coupled receptor activation.

  • Cell Culture and Plating:

    • Culture cells expressing the muscarinic receptor of interest (e.g., HEK293, CHO cells) in appropriate media.

    • Seed cells into 96-well or 384-well white microplates and grow to confluency.

  • Cell Labeling:

    • Label cells with myo-[3H]inositol in inositol-free medium overnight to allow for incorporation into cellular phosphoinositides.

  • Agonist Stimulation:

    • Wash the cells to remove excess radiolabel.

    • Pre-incubate the cells in a buffer containing lithium chloride (LiCl). LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.

    • Add varying concentrations of the muscarinic agonist (e.g., this compound, carbachol) and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Extraction and Quantification:

    • Terminate the stimulation by adding a lysis buffer (e.g., perchloric acid).

    • Separate the total inositol phosphates from free inositol using anion-exchange chromatography.

    • Quantify the amount of radiolabeled inositol phosphates using a scintillation counter.

  • Data Analysis:

    • Plot the concentration-response curve and determine the EC50 and Emax values for each agonist.

cAMP Measurement Assay

This assay quantifies changes in intracellular cyclic AMP levels, typically to assess the activation of Gi/o- or Gs-coupled receptors.

  • Cell Culture and Plating:

    • Culture cells expressing the relevant muscarinic receptor in appropriate media.

    • Seed cells into 96-well or 384-well plates.

  • Assay Procedure (for Gi/o-coupled receptors):

    • Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Stimulate adenylyl cyclase with forskolin to elevate basal cAMP levels.

    • Add different concentrations of the muscarinic agonist and incubate for a specific time.

    • Lyse the cells to release intracellular cAMP.

  • Detection:

    • Measure cAMP levels using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis:

    • Generate concentration-response curves to determine the inhibitory effect of the agonist on forskolin-stimulated cAMP production and calculate the IC50 (for inhibition) or EC50 (for stimulation in Gs-coupled systems).

β-Arrestin Recruitment Assay

This assay measures the translocation of β-arrestin to the activated GPCR at the cell membrane, a key event in receptor desensitization and β-arrestin-mediated signaling.

  • Assay Principle:

    • This assay often utilizes a reporter system, such as bioluminescence resonance energy transfer (BRET) or enzyme fragment complementation (e.g., Tango assay).

    • The receptor is tagged with one part of the reporter (e.g., a luciferase or a transcription factor), and β-arrestin is tagged with the other part.

  • Cell Transfection and Plating:

    • Co-transfect cells with plasmids encoding the tagged receptor and tagged β-arrestin.

    • Plate the transfected cells in a suitable microplate.

  • Agonist Treatment:

    • Add varying concentrations of the muscarinic agonist to the cells and incubate.

  • Signal Detection:

    • Measure the reporter signal (e.g., luminescence, fluorescence, or reporter gene expression) according to the specific assay format. An increase in signal indicates the recruitment of β-arrestin to the receptor.

  • Data Analysis:

    • Plot the agonist concentration against the signal to generate a dose-response curve and calculate the EC50 and Emax for β-arrestin recruitment.

IP_Assay_Workflow Start Start Cell_Culture 1. Culture and Plate Cells (expressing mAChR) Start->Cell_Culture Labeling 2. Label with [3H]inositol Cell_Culture->Labeling Stimulation 3. Stimulate with Agonist (+ LiCl) Labeling->Stimulation Extraction 4. Extract Inositol Phosphates Stimulation->Extraction Quantification 5. Quantify via Scintillation Counting Extraction->Quantification Analysis 6. Analyze Data (EC50, Emax) Quantification->Analysis End End Analysis->End

Caption: Workflow for an Inositol Phosphate (IP) Accumulation Assay.

Conclusion

The choice of a muscarinic agonist for research or therapeutic development must consider its unique signaling profile. As demonstrated, agonists can exhibit significant differences in their potency, efficacy, and preference for specific downstream signaling pathways. This compound, while the namesake agonist, is often found to be a partial agonist in certain systems, whereas agents like carbachol are typically full agonists. The growing understanding of biased agonism, exemplified by the differential effects of agonists like McN-A-343 and pilocarpine on G protein versus β-arrestin pathways, opens new avenues for designing drugs with improved therapeutic windows. The experimental protocols and comparative data presented in this guide offer a valuable resource for researchers aiming to dissect the nuanced pharmacology of muscarinic receptor activation.

References

Safety Operating Guide

Proper Disposal of Muscarine Chloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, Muscarine Chloride must be treated as hazardous waste and disposed of in accordance with all local, state, and federal regulations.[1] Direct chemical neutralization is not a recommended procedure without specific, validated protocols. This guide provides essential safety and logistical information for the proper management and disposal of this compound waste.

Operational Plan for this compound Waste Management

The primary procedure for the disposal of this compound is to collect it as hazardous chemical waste for removal by a licensed disposal service. This ensures the safety of laboratory personnel and compliance with environmental regulations.

Step-1: Segregation and Collection of Waste

All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials, gloves), must be segregated from non-hazardous waste.

  • Solid Waste: Collect solid this compound and contaminated materials in a designated, leak-proof, and clearly labeled hazardous waste container.[1]

  • Liquid Waste: Collect liquid waste containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[2]

  • Empty Containers: Empty containers that held this compound should be treated as hazardous waste as they may retain residual chemical.[1] They should be punctured to prevent reuse and disposed of in the solid hazardous waste stream.[1]

Step-2: Labeling and Storage of Hazardous Waste

Proper labeling is critical for safe handling and disposal.

  • All waste containers must be labeled with "Hazardous Waste" and the full chemical name, "this compound."

  • Store the waste containers in a designated satellite accumulation area that is at or near the point of generation.[3]

  • Ensure containers are kept closed except when adding waste.[3]

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.[1]

Step-3: Arranging for Disposal

Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.[4][5] Do not attempt to dispose of this compound down the drain or in regular trash.[1][3]

Safety and Handling Summary for this compound Disposal

The following table summarizes key safety and handling information pertinent to the disposal of this compound.

ParameterGuidelineSource
Personal Protective Equipment (PPE) Wear protective gloves, clothing, eye protection, and a dust respirator when handling solid this compound. For spills or large quantities, a full-body protective suit with breathing apparatus may be necessary.[1][4]
Spill Management In case of a spill, evacuate the area and alert the appropriate safety personnel. Contain the spill with sand, earth, or vermiculite. Collect the absorbed material into a labeled container for hazardous waste disposal. Decontaminate the area with alcohol. Do not allow the spill to enter drains or waterways.[1][4]
Container Management Use original containers where possible. If not, use compatible, leak-proof containers. All containers, including those that are empty, must be treated as hazardous waste. Ensure containers are securely sealed.[1][2]
Regulatory Compliance All waste must be handled and disposed of in accordance with local, state, and federal regulations. Consult your institution's EHS office for specific guidance.[1][4][5]

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.

MuscarineChlorideDisposal start This compound Waste Generated is_solid Solid or Liquid Waste? start->is_solid solid_waste Solid Waste Container (Unused chemical, contaminated labware) is_solid->solid_waste Solid liquid_waste Liquid Waste Container (Aqueous solutions) is_solid->liquid_waste Liquid label_container Label Container: 'Hazardous Waste - this compound' solid_waste->label_container liquid_waste->label_container store_waste Store in Designated Satellite Accumulation Area label_container->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end Proper Disposal by Licensed Vendor contact_ehs->end

References

Personal protective equipment for handling Muscarine Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling of Muscarine Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound, a potent parasympathomimetic compound. Adherence to these procedures is essential to ensure personal safety and maintain experimental integrity. This compound is classified as a hazardous substance and is fatal if swallowed, in contact with skin, or if inhaled.[1]

Personal Protective Equipment (PPE)

When handling this compound, especially in its powder form, a comprehensive suite of personal protective equipment is mandatory to prevent any personal contact with the substance.[2][3]

PPE CategorySpecificationRationale
Respiratory Protection NIOSH-approved N95 or P3 particulate respirator.[4][5]To prevent inhalation of the toxic powder.[1]
Eye Protection Chemical safety goggles or a face shield.[3][5]To protect eyes from dust and potential splashes.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile, double-gloved).[2][3]To prevent skin contact and absorption, which can be fatal.[1]
Body Protection A lab coat, protective clothing, and potentially a chemical-resistant apron.[2][3]To protect skin from accidental contact.
Foot Protection Closed-toe shoes and protective shoe covers.[2]To prevent contamination of personal footwear.
Safe Handling and Storage Protocols

Handling:

  • Ventilation: All handling of this compound, particularly the powder, must be conducted in a well-ventilated area, such as a chemical fume hood.[2][3]

  • Avoid Contact: Avoid all personal contact with the substance, including inhalation of dust and contact with skin and eyes.[2][3]

  • Hygiene: Do not eat, drink, or smoke in the laboratory where this compound is handled. Always wash hands thoroughly with soap and water after handling, even if gloves were worn.[2][3]

  • Spill Management:

    • Minor Spills: For small spills of the solid, carefully sweep or vacuum up the material, avoiding dust generation. The vacuum cleaner must be fitted with a HEPA filter.[2] Dampening the powder with water may be used to prevent dusting before sweeping.[2] Place the collected material in a suitable, labeled container for disposal.[2]

    • Major Spills: In the event of a large spill, evacuate the area and alert the appropriate emergency response team.[2] Prevent the spillage from entering drains or water courses.[2] Contain the spill with inert materials like sand or vermiculite and collect it into labeled containers for disposal.[2]

Storage:

  • Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[2]

  • Keep it away from incompatible materials and foodstuff containers.[2]

  • Protect containers from physical damage and regularly inspect for leaks.[2]

  • Recommended storage temperatures for the powder are -20°C for long-term storage (years) and 4°C for short-term storage (weeks to months).[6][7]

Disposal Plan

This compound and its container are considered hazardous waste and must be disposed of accordingly.[2]

  • Waste Collection: All waste materials, including contaminated PPE and spill cleanup materials, must be collected in labeled, sealed containers.

  • Regulatory Compliance: Disposal must be handled in strict accordance with all local, state, and federal regulations.[2]

  • Consultation: It is recommended to consult with your institution's environmental health and safety (EHS) department or a licensed waste disposal company for specific guidance on the disposal of this hazardous material. Do not attempt to dispose of this chemical down the drain.[2]

Emergency Procedures
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[1][7]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove all contaminated clothing and seek immediate medical attention.[1]

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

  • Ingestion: If swallowed, rinse the mouth with water (do not induce vomiting) and seek immediate medical attention.[1]

Antidote: The specific antidote for muscarine poisoning is atropine, which acts as a competitive antagonist at muscarinic receptors.[3][6]

Visual Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_fume_hood Prepare Chemical Fume Hood prep_ppe->prep_fume_hood prep_materials Gather Handling Materials prep_fume_hood->prep_materials handle_weigh Weigh this compound prep_materials->handle_weigh Proceed to Handling handle_prepare Prepare Solution handle_weigh->handle_prepare cleanup_decontaminate Decontaminate Work Area handle_prepare->cleanup_decontaminate Complete Handling cleanup_ppe Remove & Dispose of PPE cleanup_decontaminate->cleanup_ppe cleanup_store Store this compound cleanup_ppe->cleanup_store disp_collect Collect Hazardous Waste cleanup_store->disp_collect After Use disp_label Label Waste Container disp_collect->disp_label disp_contact Contact EHS for Disposal disp_label->disp_contact

Caption: This diagram outlines the procedural flow for safely handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Muscarine Chloride
Reactant of Route 2
Muscarine Chloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.